Tin(II) fluoride
Description
Properties
Key on ui mechanism of action |
Stannous fluoride has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm. It works by depositing a stable acid-resistant layer on the tooth surfaces which is composed of calcium fluoride produced when stannous fluoride converts the calcium mineral apatite into fluorapatite. Tin and fluoride mediate anti-erosive actions by interacting with and modifying the absorbent layer composed of salivary proteins such as mucins, perhaps by enhancing the cross-linking between the proteins to result in a more resistant and protective layer against erosion. The efficacy of stannous fluoride solutions seems to depend mainly on the incorporation of tin in the mineralized dentine when the organic portion is preserved but on surface precipitation when the organic portion is continuously digested. Moreover, the relative erosion-inhibiting effects of stannous fluoride strongly depend on the presence or absence of the demineralized organic dentine matrix. DENTAL STUDENTS RINSED FOR 4 DAYS WITH 0.2% AQ SOLN STANNOUS FLUORIDE OR STANNIC TETRACHLORIDE & IN ADDITION 15% SUCROSE TO ENHANCE PLAQUE FORMATION. TIN(2+) SHOWED MARKED INHIBITING ACTIVITY WHEREAS THE TIN(4+) SHOWED ONLY SLIGHT EFFECT. THE TIN(2+) ION ALSO REDUCED THE ACIDOGENICITY OF THE DENTAL PLAQUE WHEREAS THE TIN(4+) SHOWED NO EFFECT. TIN(2+) REDUCES METABOLIC ACTIVITY OF PLAQUE BY OXIDIZING THIOL GROUPS BY AFFINITY FOR THEM. THIS IS NOT THE CASE FOR TIN(4+). /STANNOUS FLUORIDE/ ... ALTERS THE COMPOSITION & CRYSTALLINE STRUCTURE OF THE HYDROXYAPATITE-LIKE SALTS THAT MAKE UP THE BULK OF ENAMEL, ESPECIALLY, & DENTIN, SO THAT THE TOOTH MATERIAL IS MORE RESISTANT TO ACIDIC EROSION & DENTAL CARIES (DECAY). When stannous fluoride is applied topically to teeth, a highly adherent surface coating composed mainly of tin phosphate and smaller amounts of calcium fluoride and a tin hydroxyorthophosphate is formed on enamel. IN A STANDARDIZED RABBIT MODEL, YELLOW GOLDEN STAIN FORMED ON TOOTH SURFACES DURING USE OF STANNOUS FLUORIDE IS DUE TO ITS LOW PH WHICH CAUSES DENATURATION OF PELLICLE PROTEIN WITH EXPOSURE TO SULFHYDRYL GROUPS, WHICH FORM STANNIC SULFIDES THROUGH REACTIONS WITH TIN(2+). |
|---|---|
CAS No. |
7783-47-3 |
Molecular Formula |
F2Sn |
Molecular Weight |
156.71 g/mol |
IUPAC Name |
tin(2+);difluoride |
InChI |
InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 |
InChI Key |
ANOBYBYXJXCGBS-UHFFFAOYSA-L |
impurities |
... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/. Grades of purity: 97.5% |
SMILES |
F[Sn]F |
Canonical SMILES |
[F-].[F-].[Sn+2] |
boiling_point |
1052 °F at 760 mmHg (USCG, 1999) 850 °C |
Color/Form |
Monoclinic, lamellar plates White, monoclinic crystalline powde |
density |
2.79 (USCG, 1999) - Denser than water; will sink 4.57 @ 25 °C 4.57 g/cm³ |
melting_point |
419 °F (USCG, 1999) 213 °C |
Other CAS No. |
7783-47-3 |
physical_description |
Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999) Dry Powder White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] WHITE CRYSTALLINE POWDER. |
Pictograms |
Corrosive; Irritant |
shelf_life |
FORMS OXYFLUORIDE, STANNOUS OXYFLUORIDE, ON EXPOSURE TO AIR. Aqueous solns decomp within a few hr to stannous hydroxides, forming a white precipitate; therefore, stannous fluoride solns must be prepared just prior to use. There was progressive decr in the amount of soluble fluoride extractable with water or saliva from 3 brands of toothpaste containing stannous fluoride after storage for 30 wk at 4 °C to 5 °C, 19 °C to 20 °C, or 35 °C to 37 °C. ... However, the ability to release fluoride was related to age & storage temperature & in view of loses of soluble fluoride of about 40% in 30 wk at room temperature, cold storage should be used. |
solubility |
30-39% in water at 20 °C Practically insol in ethanol, ether and chloroform 72-82% in anhydrous hydrogen fluoride at 20 °C In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C Soluble in potassium hydroxide and fluorides. Solubility in water, g/100ml at 20 °C: 30 |
Synonyms |
Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |
Origin of Product |
United States |
Foundational & Exploratory
Tin(II) fluoride synthesis and characterization techniques
An In-depth Technical Guide to the Synthesis and Characterization of Tin(II) Fluoride
Introduction
This compound, also known as stannous fluoride (SnF₂), is an inorganic compound composed of tin in the +2 oxidation state and two fluoride ions.[1] It appears as a white, odorless, crystalline solid.[1][2] SnF₂ is of significant commercial and research interest, primarily for its application in oral care products like toothpaste and mouthwashes to prevent dental caries, reduce gingivitis, and treat dentinal hypersensitivity.[2][3][4][5] Beyond dentistry, it serves as a precursor in the synthesis of other tin compounds, a flux in the glass and ceramic industries, and a component in electroplating processes.[1][3]
The efficacy and properties of this compound are intrinsically linked to its synthesis route and resulting purity, crystal structure, and the oxidation state of the tin. This guide provides a comprehensive overview of common synthesis methodologies and the key analytical techniques employed for its thorough characterization, tailored for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The preparation of SnF₂ can be broadly categorized into anhydrous and aqueous methods, each with distinct advantages and yielding products with potentially different characteristics.
Anhydrous Methods
These methods are performed in the absence of water to prevent the hydrolysis of SnF₂ into tin(II) oxyfluorides.[6]
Method 1: Direct Reaction of Tin Metal with Hydrogen Fluoride
This is a common industrial and laboratory method involving the reaction of metallic tin with anhydrous hydrogen fluoride (HF).[1][7][8]
-
Reaction: Sn(s) + 2HF(g) → SnF₂(s) + H₂(g)[7]
Experimental Protocol:
-
Place finely divided, high-purity tin powder (e.g., 0.1 mole) in a reaction vessel made of a material resistant to HF, such as copper or Teflon.[8]
-
Introduce a continuous body of liquid, substantially anhydrous hydrofluoric acid into the vessel.[8]
-
Maintain the reaction mixture at a uniform temperature that does not exceed the boiling point of the liquid HF. The reaction is exothermic and may require cooling to control the rate.[8]
-
Thoroughly disperse the tin powder within the HF. The reaction proceeds until the tin is consumed.[8]
-
The resulting SnF₂ precipitate is then separated from the reaction mixture, for example, by filtration.
-
The product is dried under vacuum to remove any residual HF. This method can achieve very high yields, often exceeding 99%.[8]
Aqueous Methods
Aqueous routes are often more convenient for laboratory-scale synthesis but require careful control to avoid hydrolysis.
Method 2: Reaction of Tin(II) Oxide with Hydrofluoric Acid
This method involves dissolving tin(II) oxide (SnO) in aqueous hydrofluoric acid.[2]
-
Reaction: SnO(s) + 2HF(aq) → SnF₂(aq) + H₂O(l)[9]
Experimental Protocol:
-
Prepare a 40% aqueous solution of hydrofluoric acid.[2]
-
Slowly add stoichiometric amounts of tin(II) oxide powder to the HF solution with constant stirring.
-
The reaction mixture is gently heated to facilitate the dissolution of the oxide.
-
Once the reaction is complete, the solution is carefully evaporated to crystallize the SnF₂ product.[2]
-
The resulting crystals are filtered, washed with a minimal amount of cold water, and dried under vacuum.
Other Synthetic Routes
Method 3: Displacement Reaction
This method utilizes the difference in standard electrode potentials between tin and another metal, such as copper.[10]
-
Reaction: Sn(s) + CuF₂(aq) → SnF₂(aq) + Cu(s)[10]
Experimental Protocol:
-
Prepare an aqueous solution of copper(II) fluoride (CuF₂).
-
Add tin powder (preferably finer than 50 mesh) to the solution with continuous stirring. An excess of tin powder (5-10%) is recommended to ensure complete reaction.[10]
-
The reaction can be carried out at ambient or slightly elevated temperatures.[10]
-
As the reaction proceeds, copper metal will precipitate, and SnF₂ will dissolve.
-
After the reaction is complete, the solution is filtered to remove the solid copper.
-
The SnF₂ is then recovered from the filtrate by evaporation and crystallization.
Caption: General experimental workflow for the synthesis of this compound.
Characterization Techniques
A multi-technique approach is essential for the comprehensive characterization of SnF₂ to confirm its identity, purity, structure, and oxidation state.
X-ray Diffraction (XRD)
XRD is a fundamental technique used to determine the crystalline structure and phase purity of the synthesized product. SnF₂ is polymorphic, with the monoclinic α-SnF₂ being the stable form at ambient temperature.[11] This form consists of cyclic Sn₄F₈ tetramers linked by weaker Sn-F interactions.[2][12]
Experimental Protocol (Powder XRD):
-
A small amount of the finely ground SnF₂ powder is mounted onto a sample holder.
-
The sample is placed in a powder diffractometer.
-
A monochromatic X-ray beam (commonly Cu Kα, λ = 1.54 Å) is directed at the sample.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS) to confirm the phase and identify any crystalline impurities.
¹¹⁹Sn Mössbauer Spectroscopy
Mössbauer spectroscopy is exceptionally sensitive to the local chemical environment of the tin nucleus. It is the most reliable method for distinguishing between the Sn(II) and Sn(IV) oxidation states and for probing the nature of the chemical bonding.[13] The presence of a stereochemically active lone pair on Sn(II) results in a large quadrupole splitting (Δ), while the more symmetric Sn(IV) state typically shows a small or zero splitting.[13][14]
Experimental Protocol:
-
The SnF₂ sample is placed in a sample holder and cooled to a low temperature (typically liquid nitrogen, 77 K) to increase the recoil-free fraction.
-
A radioactive ¹¹⁹ᵐSn source (e.g., Ca¹¹⁹SnO₃) is moved with a range of velocities relative to the sample.
-
A detector measures the gamma-ray transmission through the sample as a function of the source velocity.
-
The resulting spectrum is plotted as transmission versus velocity. The key parameters extracted are the isomer shift (δ), which indicates the oxidation state, and the quadrupole splitting (Δ), which reflects the symmetry of the electronic environment.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly ¹⁹F and ¹¹⁹Sn MAS (Magic-Angle Spinning) NMR, provides detailed information about the local atomic structure.
-
¹⁹F MAS NMR: Can resolve crystallographically distinct fluorine environments. For α-SnF₂, four different fluoride ion sites can be identified.[11][16]
-
¹¹⁹Sn MAS NMR: Probes the tin environment. The large chemical shift anisotropy (CSA) observed is indicative of the stereochemically active lone pair on the Sn(II) ion.[11]
Experimental Protocol (Solid-State MAS NMR):
-
The powdered SnF₂ sample is packed into a zirconia rotor (e.g., 1.3 mm diameter).
-
The rotor is placed in the NMR probe and spun at a high speed (e.g., 60 kHz) at the "magic angle" (54.74°) to average out anisotropic interactions.[16]
-
A high-power radiofrequency pulse is applied to excite the desired nucleus (¹⁹F or ¹¹⁹Sn).
-
The resulting signal (Free Induction Decay) is detected and Fourier transformed to obtain the NMR spectrum.
-
Chemical shifts are referenced to a standard compound (e.g., C₆F₆ for ¹⁹F).[16]
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the Sn-F bonds, providing a fingerprint of the molecular structure.
Experimental Protocol (Raman):
-
A small amount of the SnF₂ sample is placed under a microscope objective.
-
A monochromatic laser is focused onto the sample.
-
The scattered light is collected and passed through a spectrometer to separate the Raman-shifted frequencies.
-
The resulting spectrum shows vibrational modes characteristic of the Sn-F bonds and the overall crystal lattice.
Caption: Workflow illustrating the characterization of SnF₂ and the data obtained.
Summary of Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data for this compound, which are crucial for its identification and quality assessment.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | SnF₂ | [2] |
| Molar Mass | 156.69 g/mol | [2] |
| Appearance | White to off-white solid | [1][17] |
| Density | 4.57 g/cm³ | [2][17] |
| Melting Point | 213 - 219 °C | [2][17] |
| Boiling Point | 850 °C | [2][17] |
| Solubility in Water | 35 g/100 mL (20 °C) | [2] |
Table 2: Crystallographic Data for α-SnF₂ (Monoclinic)
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [2] |
| Space Group | C2/c | [2] |
| Key Structural Motif | Cyclic Sn₄F₈ tetramers | [2][12] |
| Sn-F Bond Length (Monomer) | 206 pm | [2] |
Table 3: Key Spectroscopic Parameters for this compound Species
| Technique | Species | Parameter | Value | Reference(s) |
| ¹¹⁹Sn Mössbauer | SnF₂·H₂O (frozen soln) | Isomer Shift (δ) | 3.46 mm s⁻¹ | [15] |
| Quadrupole Split. (Δ) | 1.70 mm s⁻¹ | [15] | ||
| ¹¹⁹Sn Mössbauer | [SnF₃]⁻ (frozen soln) | Isomer Shift (δ) | ~3.1 mm s⁻¹ | [15] |
| Quadrupole Split. (Δ) | ~1.9 mm s⁻¹ | [15] | ||
| ¹⁹F MAS NMR | α-SnF₂ | Chemical Shifts | 112, 115, 119, 124 ppm | [11] |
| ¹¹⁹Sn NMR | [SnF₃]⁻ | Chemical Shift | ~ -700 ppm | [15] |
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. leapchem.com [leapchem.com]
- 4. Stannous Fluoride Manufacturer and Supplier - Vishnu Priya Chemicals Pvt Ltd [vishnupriya.in]
- 5. This compound: A Versatile Chemical with Expanding Applications in Dentistry and Advanced Materials - HEAVEN [m.heavenmaterials.com]
- 6. Hydrolysis of this compound and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. brainly.com [brainly.com]
- 8. US2924508A - Method of production of stannous fluoride - Google Patents [patents.google.com]
- 9. quora.com [quora.com]
- 10. CN1141884A - Preparation of stannous fluoride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. witpress.com [witpress.com]
- 14. witpress.com [witpress.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. d-nb.info [d-nb.info]
- 17. chemimpex.com [chemimpex.com]
Stannous Fluoride: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of stannous fluoride (SnF₂), a compound of significant interest in the pharmaceutical and dental industries. This document summarizes key crystallographic data, details experimental methodologies for characterization, and visualizes the relationships between its different solid-state forms.
Introduction to Stannous Fluoride Polymorphism
Stannous fluoride, a key active ingredient in many dental care products, exhibits a fascinating and complex solid-state chemistry. Its ability to exist in multiple crystalline forms, known as polymorphs, has significant implications for its stability, bioavailability, and manufacturing processes. Understanding the distinct crystal structures and the transitions between them is paramount for ensuring product efficacy and consistency. To date, three primary polymorphs of stannous fluoride have been extensively characterized: the stable monoclinic α-SnF₂, the orthorhombic β-SnF₂, and the high-temperature tetragonal γ-SnF₂. Each of these forms possesses a unique atomic arrangement, leading to different physical and chemical properties.
Crystallographic Data of Stannous Fluoride Polymorphs
The crystallographic parameters of the α, β, and γ polymorphs of stannous fluoride are summarized in the table below. These data, derived from X-ray and neutron diffraction studies, provide the fundamental basis for understanding the three-dimensional structure of each form.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Calculated Density (g/cm³) |
| α-SnF₂ | Monoclinic | C2/c | 13.09 | 4.88 | 13.73 | 90 | 108.89 | 90 | 16 | 4.88[1] |
| β-SnF₂ | Orthorhombic | P2₁2₁2₁ | 4.90 | 5.16 | 8.43 | 90 | 90 | 90 | 4 | 4.88[2] |
| γ-SnF₂ | Tetragonal | P4₁2₁2 | 5.04 | 5.04 | 8.43 | 90 | 90 | 90 | 4 | 4.86[3] |
Z represents the number of formula units per unit cell.
The α-SnF₂ form is the thermodynamically stable phase at room temperature and is characterized by a monoclinic crystal system with the space group C2/c.[1][4] The structure of β-SnF₂ is orthorhombic, belonging to the space group P2₁2₁2₁.[2] The high-temperature γ-SnF₂ polymorph adopts a tetragonal crystal structure with the space group P4₁2₁2.[3]
Phase Transitions and Relationships
The different polymorphs of stannous fluoride can be interconverted under specific temperature conditions. These phase transitions are crucial for controlling the desired polymorphic form during synthesis and formulation.
As illustrated in the diagram, the stable α-SnF₂ transforms into the γ-SnF₂ polymorph upon heating to temperatures between 125 °C and 190 °C. Subsequently, upon cooling, the γ-SnF₂ form converts to the metastable β-SnF₂ polymorph at approximately 66 °C.
Experimental Protocols for Polymorph Characterization
The identification and characterization of stannous fluoride polymorphs rely on a combination of thermoanalytical and crystallographic techniques. The following sections outline the fundamental experimental methodologies employed.
X-ray Diffraction (XRD)
X-ray diffraction is the primary technique for elucidating the crystal structure of the different SnF₂ polymorphs. Both single-crystal and powder XRD methods are utilized.
-
Single-Crystal X-ray Diffraction: A suitable single crystal of the desired polymorph is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector. The resulting data allow for the determination of the unit cell parameters, space group, and the precise atomic positions within the crystal lattice.
-
Powder X-ray Diffraction (PXRD): A finely ground powder of the stannous fluoride sample is placed in a sample holder. The sample is then illuminated with a monochromatic X-ray beam. The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays. Each polymorph exhibits a unique PXRD pattern, which serves as a fingerprint for its identification and can be used for quantitative phase analysis.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermal analysis technique used to study the phase transitions of stannous fluoride.
-
Methodology: A small, accurately weighed amount of the SnF₂ sample is placed in a sealed aluminum pan. An empty pan is used as a reference. The sample and reference are heated or cooled at a constant rate (e.g., 5-20 °C/min) in a controlled atmosphere (typically nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions, such as the α to γ transition, are observed as endothermic or exothermic peaks in the DSC thermogram, providing information on the transition temperature and enthalpy.
Experimental and Analytical Workflow
The comprehensive characterization of stannous fluoride polymorphism typically follows a structured workflow, integrating synthesis, isolation, and analysis.
This workflow begins with the synthesis of stannous fluoride, followed by controlled crystallization to favor the formation of a specific polymorph. The resulting solid is then subjected to a suite of analytical techniques. PXRD is used for initial phase identification and purity assessment. DSC is employed to investigate the thermal behavior and identify phase transitions. For a definitive structural elucidation, single-crystal XRD is performed on suitable crystals. The data from these experiments are then analyzed to refine the crystallographic parameters and confirm the polymorphic form. This systematic approach ensures a thorough understanding and control of stannous fluoride's solid-state properties for research, development, and quality control purposes.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Tin(II) Fluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) fluoride, also known as stannous fluoride (SnF₂), is an inorganic compound with significant applications in various fields, most notably in oral care products.[1][2][3] Its efficacy in preventing dental caries, reducing gingivitis, and alleviating dentin hypersensitivity has made it a key active ingredient in numerous toothpaste and mouthwash formulations.[1][2][4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its key chemical processes.
Physical and Chemical Properties
This compound is a white, lustrous crystalline solid at room temperature.[1] It is odorless and possesses a bitter, salty taste.[3][7] The compound is known for its moderate hygroscopicity, meaning it can absorb moisture from the air.[7]
Quantitative Physical Properties
| Property | Value | Reference |
| Molecular Formula | SnF₂ | [8] |
| Molar Mass | 156.69 g/mol | [8] |
| Melting Point | 213 °C (415 °F; 486 K) | [8] |
| Boiling Point | 850 °C (1,560 °F; 1,120 K) | [8] |
| Density | 4.57 g/cm³ | [8] |
| Appearance | Colorless solid | [8] |
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 31 g/100 mL | 0 | [8] |
| Water | 35 g/100 mL | 20 | [8] |
| Water | 78.5 g/100 mL | 106 | [8] |
| Potassium Hydroxide (KOH) | Soluble | - | [8] |
| Potassium Fluoride (KF) | Soluble | - | [8] |
| Ethanol | Negligible | - | [8] |
| Ether | Negligible | - | [8] |
| Chloroform | Negligible | - | [8] |
Crystal Structure
The crystal structure of this compound is monoclinic.[8] The lattice is composed of cyclic Sn₄F₈ tetramers, which are puckered eight-membered rings of alternating tin and fluorine atoms strongly bonded together.[9] These tetramers are held to each other by weaker Sn-F interactions.[9] Each tin atom is at the apex of a trigonal pyramid, with three neighboring fluorine atoms forming the base.[9][10] The lone pair of electrons on the tin atom is sterically active, influencing the coordination geometry.[8]
Chemical Behavior
Hydrolysis
This compound is readily soluble in water, where it undergoes hydrolysis.[8] At low concentrations, it forms species such as SnOH⁺, Sn(OH)₂, and Sn(OH)₃⁻.[8] At higher concentrations, polynuclear species like Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺ are predominantly formed.[8] The hydrolysis in a concentrated aqueous solution can lead to the formation of this compound oxide (Sn₄OF₆).[11][12] Aqueous solutions of this compound are susceptible to oxidation, forming insoluble Sn(IV) precipitates, which are not effective for dental applications.[8]
Caption: Hydrolysis pathway of this compound in aqueous solution.
Lewis Acidity
This compound acts as a Lewis acid, readily forming complexes with Lewis bases. For instance, it forms a 1:1 complex with dimethyl sulfoxide, (CH₃)₂SO·SnF₂, and both 1:1 and 2:1 complexes with trimethylamine, (CH₃)₃NSnF₂ and [(CH₃)₃N]₂SnF₂, respectively.[8] In the presence of fluoride ions (F⁻), it forms complex fluorides such as SnF₃⁻, Sn₂F₅⁻, and SnF₂(OH₂).[8]
Redox Chemistry
This compound is a reducing agent.[8] Solutions of SnF₂ in hydrofluoric acid are readily oxidized by agents like O₂, SO₂, or F₂ to form the mixed-valence compound Sn₃F₈, which contains both Sn(II) and Sn(IV).[8]
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented method for the preparation of stannous fluoride.
Materials:
-
Tin dioxide (SnO₂) powder
-
Toluene
-
Hydrofluoric acid (HF) solution (e.g., 50% mass concentration)
-
Hydrazine hydrate solution (e.g., 80% mass concentration) or anhydrous hydrazine
-
Cyclohexane
-
Reaction kettle with stirring mechanism and temperature control
-
Oil-water separator
-
Filtration apparatus
-
Drying device
Procedure:
-
Charge the reaction kettle with toluene (1-4 times the weight of the tin dioxide).
-
Add the tin dioxide powder to the toluene with stirring.
-
Heat the mixture to 80-85 °C.
-
Slowly and simultaneously add the hydrofluoric acid solution and the hydrazine hydrate solution to the reaction mixture. The flow rates should be carefully controlled.
-
Maintain the reaction temperature at 80-85 °C and control the reflux, removing the toluene-water azeotrope using the oil-water separator.
-
Continue the reaction for 5-7.5 hours.
-
After the reaction is complete, cool the resulting slurry.
-
Filter the slurry to separate the solid product.
-
Wash the filter cake with cyclohexane.
-
Filter the washed cake and transfer it to a drying device.
-
Dry the product under vacuum (5-20 kPa) at a temperature of 50-80 °C to obtain pure this compound.
Powder X-ray Diffraction (PXRD) Analysis
This protocol provides a general procedure for the PXRD analysis of a powdered this compound sample.
Instrumentation:
-
Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å)
-
Sample holder (e.g., zero-background silicon holder)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Grind the this compound sample into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto the sample holder, ensuring a flat and level surface that is flush with the holder's surface.
-
-
Instrument Setup:
-
Turn on the X-ray generator and allow it to stabilize.
-
Set the desired operating parameters, such as the voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).
-
Configure the goniometer for a continuous scan over a specific 2θ range (e.g., 10° to 80°) with a defined step size (e.g., 0.02°) and scan speed.
-
-
Data Collection:
-
Place the sample holder into the diffractometer.
-
Initiate the data collection software and start the scan.
-
The detector will measure the intensity of the diffracted X-rays at each 2θ angle.
-
-
Data Analysis:
-
The resulting data will be a diffractogram plotting intensity versus 2θ.
-
Identify the peak positions (2θ values) and their corresponding intensities.
-
Compare the experimental diffraction pattern with a reference pattern from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase purity and crystal structure of the this compound.
-
Mössbauer Spectroscopy
This protocol outlines a general procedure for obtaining a ¹¹⁹Sn Mössbauer spectrum of this compound.
Instrumentation:
-
Mössbauer spectrometer equipped with a velocity transducer
-
¹¹⁹mSn source (e.g., in a CaSnO₃ matrix)
-
Gamma-ray detector
-
Cryostat for low-temperature measurements (optional)
-
Sample holder
Procedure:
-
Sample Preparation:
-
Prepare a thin, uniform absorber of the this compound sample. The optimal thickness depends on the tin content and should be sufficient to produce a measurable absorption without excessive line broadening. The powder can be pressed into a pellet or contained in a sample holder with thin, low-Z windows (e.g., beryllium or Mylar).
-
-
Instrument Setup:
-
Mount the ¹¹⁹mSn source on the velocity transducer.
-
Place the sample holder containing the this compound absorber between the source and the detector.
-
If performing low-temperature measurements, place the sample in the cryostat and cool to the desired temperature.
-
-
Data Collection:
-
The velocity transducer will move the source at a range of velocities, typically a few mm/s, to Doppler shift the energy of the emitted gamma rays.
-
The detector will count the number of gamma rays transmitted through the sample as a function of the source velocity.
-
-
Data Analysis:
-
The resulting Mössbauer spectrum will show a plot of gamma-ray transmission (or absorption) versus velocity.
-
Fit the spectrum with appropriate Lorentzian line shapes to determine the Mössbauer parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and linewidth (Γ).
-
The isomer shift provides information about the oxidation state and chemical bonding of the tin atoms. For Sn(II) compounds, the isomer shift is typically in the range of +2.5 to +4.5 mm/s relative to a SnO₂ standard.
-
The quadrupole splitting provides information about the symmetry of the electric field at the tin nucleus. A non-zero quadrupole splitting indicates a non-cubic local environment.
-
Mechanism of Action in Dental Care
The primary application of this compound in drug development is in oral care products. Its mechanism of action is multifaceted, providing benefits in caries prevention, gingivitis reduction, and dentin hypersensitivity relief.[1][2][4][5][6]
The fluoride ion (F⁻) from SnF₂ incorporates into the tooth enamel, converting hydroxyapatite into the more acid-resistant fluorapatite. The stannous ion (Sn²⁺) exhibits antimicrobial properties, inhibiting the growth of plaque bacteria and reducing the production of acids that lead to tooth decay.[4][5] For dentin hypersensitivity, the stannous ion helps to occlude the dentinal tubules, blocking the transmission of external stimuli to the dental pulp.[4]
Caption: Multifaceted mechanism of action of this compound in dental care.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Method for preparing stannous fluoride from stannic oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. its.caltech.edu [its.caltech.edu]
- 4. Preparation method of stannous fluoride - Eureka | Patsnap [eureka.patsnap.com]
- 5. Flowchart Creation [developer.mantidproject.org]
- 6. medium.com [medium.com]
- 7. The graphviz template for flow chart. · GitHub [gist.github.com]
- 8. phys.hawaii.edu [phys.hawaii.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 11. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Tin(II) Fluoride: Properties, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tin(II) fluoride, also known as stannous fluoride. It details its chemical and physical properties, outlines critical safety information from its Safety Data Sheet (SDS), and presents standardized handling protocols. This document is intended to serve as an essential resource for professionals working with this compound in research and development settings.
Chemical Identification and Physical Properties
This compound is an inorganic compound with the chemical formula SnF₂. It is a colorless solid commonly used in dental applications, particularly in toothpastes, for its role in preventing dental caries.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 7783-47-3[1][2][3][4][5] |
| EC Number | 231-999-3[1][5] |
| UN Number | 3288[1] |
| Synonyms | Stannous fluoride, Tin difluoride, Tin bifluoride[2][3][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | SnF₂[2][3] |
| Molar Mass | 156.69 g/mol [1] |
| Appearance | Colorless solid / White to off-white powder[1][3] |
| Density | 4.57 g/cm³[1][3] |
| Melting Point | 213 °C (415 °F; 486 K)[1] |
| Boiling Point | 850 °C (1,560 °F; 1,120 K)[1][3] |
| Solubility in Water | 35 g/100 mL (20 °C)[1] |
| Solubility (Other) | Soluble in KOH, KF; negligible in ethanol, ether, chloroform[1] |
Safety Data Sheet Summary
The following tables summarize the critical safety information derived from the Safety Data Sheet (SDS) for this compound.
Table 3: Hazard Identification and Classification
| Hazard Classification | Description |
| GHS Pictograms | Corrosion, Acute Toxicity (Oral), Health Hazard |
| Signal Word | Danger[6] |
| Hazard Statements | H290: May be corrosive to metals.[6] H301: Toxic if swallowed.[6] H315: Causes skin irritation.[6] H318: Causes serious eye damage.[6] H411: Toxic to aquatic life with long lasting effects.[6] |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P310: Immediately call a POISON CENTER or doctor/physician.[6][7] |
Table 4: Exposure Controls and Personal Protection
| Control Parameter | Recommendation |
| Engineering Controls | Use only under a chemical fume hood. Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[8] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8] |
| Respiratory Protection | For small-scale laboratory use, a particle-filtering half mask (EN149:2001) is recommended. For larger-scale or emergency use, use a particulate filter conforming to EN 143.[6] |
| Exposure Limits | EU-OEL (as F): 2.5 mg/m³ as TWA.[9] |
Experimental Protocols: Handling and Emergency Procedures
The following sections provide detailed methodologies for the safe handling of this compound and procedures to follow in case of an emergency.
This workflow outlines the mandatory steps for safely handling this compound in a laboratory setting.
This flowchart details the immediate actions to be taken in case of accidental exposure to this compound.
This decision-making diagram outlines the appropriate response to a this compound spill.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. strem.com [strem.com]
- 5. フッ化スズ(II) 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.at [fishersci.at]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. fishersci.com [fishersci.com]
- 9. ICSC 0860 - TIN (II) FLUORIDE [chemicalsafety.ilo.org]
Unraveling the Structural Dichotomy of Tin(II) Fluoride: A Tale of Two States
An In-depth Technical Guide on the Molecular Structure of SnF2 in Gas and Solid States
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure of active pharmaceutical ingredients is paramount. Tin(II) fluoride (SnF2), a compound widely used in dental care products, exhibits a fascinating structural duality, adopting distinct molecular arrangements in the gaseous and solid states. This technical guide provides a detailed exploration of the molecular architecture of SnF2 in both phases, presenting key structural parameters, in-depth experimental methodologies, and a visual representation of its structural transformation.
Quantitative Structural Data: A Comparative Analysis
The structural parameters of this compound diverge significantly between the gas and solid phases. In the vapor phase, SnF2 exists as a simple, discrete molecule, whereas in the solid state, it polymerizes into a more complex, cyclic structure. The following table summarizes the key quantitative data for a direct comparison.
| Parameter | Gas Phase (Monomer) | Solid State (α-Monoclinic) |
| Molecular Formula | SnF₂ | (Sn₄F₈)n |
| Molecular Geometry | Bent | Cyclic Tetramer |
| Sn-F Bond Length | 206 pm (2.06 Å)[1] | Average of 2.14 Å[2] |
| F-Sn-F Bond Angle | ~94° | Average of 84°[2] |
| Sn-F-Sn Bond Angle | Not Applicable | 132.1° and 170.4°[2] |
| Coordination of Sn | 2 | 3 |
The Gaseous State: A Simple Bent Molecule
In the vapor phase, this compound exists as a monomeric SnF₂ molecule.[1] The presence of a stereochemically active lone pair of electrons on the tin atom dictates a non-linear, or bent, molecular geometry, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory. This simple molecular unit is the fundamental building block that undergoes significant structural rearrangement upon condensation into the solid state. Evidence also suggests the presence of dimers and trimers in the vapor phase.[1]
The Solid State: A Complex Tetrameric Arrangement
In its stable solid form at ambient temperature (α-phase), this compound adopts a monoclinic crystal structure with the space group C2/c.[2] The fundamental structural unit is a cyclic tetramer, Sn₄F₈.[2] These tetramers are puckered eight-membered rings composed of alternating tin and fluorine atoms.[2] Each tin atom is coordinated to three fluorine atoms, forming a trigonal pyramidal geometry with the tin atom at the apex.[2] These tetrameric units are further interconnected through weaker Sn-F interactions, creating a complex three-dimensional lattice.[2]
Experimental Protocols: Elucidating the Structures
The determination of the molecular structures of SnF₂ in its two distinct phases relies on sophisticated experimental techniques. The primary methods employed are gas electron diffraction for the gaseous state and single-crystal X-ray diffraction for the solid state.
Gas Electron Diffraction (GED) of Gaseous SnF₂
Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.
Methodology:
-
Sample Introduction: A gaseous sample of SnF₂ is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
-
Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
Diffraction Pattern Generation: The electrons are scattered by the electric field of the SnF₂ molecules. The scattered electrons interfere with each other, producing a diffraction pattern of concentric rings.
-
Data Collection: The diffraction pattern is recorded on a detector, typically a photographic plate or a CCD camera.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution function, which gives the probability of finding two atoms at a certain distance from each other. By fitting this function to a molecular model, precise bond lengths and angles can be determined.
Single-Crystal X-ray Diffraction of Solid SnF₂
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.
Methodology:
-
Crystal Growth: High-quality single crystals of SnF₂ are grown. This can be achieved by slow evaporation of a saturated aqueous solution of SnF₂.
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.
-
Data Collection: A detector measures the intensities and positions of the diffracted X-ray beams. The crystal is rotated to collect a complete set of diffraction data from all possible orientations. In the study by McDonald, Hau, and Eriks, 1114 reflections were collected using a semiautomated X-ray diffractometer.[2]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods. The initial structural model is refined to achieve the best possible fit with the experimental data. For α-SnF₂, the final R-value (a measure of the agreement between the calculated and observed structure factors) was 0.057 for all observed reflections.[2]
Visualizing the Structural Transformation
The following diagram, generated using the DOT language, illustrates the fundamental difference in the molecular structure of SnF₂ between the gas and solid states.
Figure 1: Structural comparison of SnF₂.
This guide provides a foundational understanding of the structural chemistry of this compound, highlighting the pronounced differences in its molecular architecture between the gaseous and solid phases. This knowledge is crucial for comprehending its physicochemical properties and its behavior in various applications, from dental formulations to materials science.
References
A Deep Dive into the Solubility of Tin(II) Fluoride in Organic Solvents: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of tin(II) fluoride (SnF2), also known as stannous fluoride, in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative data, details experimental methodologies for solubility determination, and illustrates key processes through diagrams. The information presented is critical for applications ranging from pharmaceutical formulations to the synthesis of novel materials.
Quantitative and Qualitative Solubility of this compound
This compound exhibits a range of solubilities in organic solvents, largely influenced by the polarity of the solvent and its ability to form adducts with the tin(II) ion. While quantitative data is not available for all solvents, existing research provides valuable insights.
Quantitative Solubility Data
Recent studies have quantified the solubility of this compound in select organic solvents at 25°C using Inductively Coupled Plasma (ICP) analysis. These findings are summarized in the table below.
| Organic Solvent(s) | Molar Solubility (mM) | Solubility (g/L) |
| Dimethyl sulfoxide (DMSO) | 79.8 | 12.50 |
| Tetrahydrofuran (THF) | 0.02 | 0.003 |
| Ethylene Carbonate/Diethyl Carbonate (EC/DEC) | 0.69 | 0.11 |
Note: The solubility in EC/DEC was determined in a mixture of the two solvents.
Qualitative Solubility Information
For several other organic solvents, the solubility of this compound has been described qualitatively. This compound is reported to be soluble in the following solvents, often through the formation of adduct complexes[1]:
-
Pyridine: Forms a potential adduct complex (C₅H₅N·SnF₂).[1]
-
Acetone [1]
-
Acetonitrile [1]
-
Dimethylformamide (DMF) [1]
-
Ethyl acetate [1]
-
Trimethylamine: Forms 1:1 and 2:1 adducts ((CH₃)₃NSnF₂ and [(CH₃)₃N]₂SnF₂).[2]
Conversely, this compound is reported to be practically insoluble or having negligible solubility in the following organic solvents:
Experimental Protocol: Determination of this compound Solubility
The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid solute, such as this compound, in a liquid solvent. This method involves achieving a saturated solution and then quantifying the dissolved solute.
Materials and Equipment
-
This compound (SnF₂), high purity
-
Anhydrous organic solvents of interest
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (PTFE or other non-reactive material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Quantification instrument (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or High-Performance Liquid Chromatography (HPLC))
Procedure
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. This ensures that the solution will reach saturation.
-
Equilibration: The container is placed in a temperature-controlled shaker and agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be maintained at the desired value (e.g., 25°C).
-
Phase Separation: The suspension is then centrifuged at high speed to pellet the undissolved solid this compound.
-
Filtration: A sample of the supernatant is carefully withdrawn and filtered through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: The concentration of tin(II) in the clear, saturated filtrate is determined using a suitable analytical technique. For tin compounds, ICP-OES is a highly sensitive and accurate method. A calibration curve is prepared using standard solutions of known tin concentrations to ensure accurate quantification.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L) or molarity (mol/L) at the specified temperature.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Lewis acidity and coordinating properties of SnF2
An In-depth Technical Guide to the Lewis Acidity and Coordinating Properties of Tin(II) Fluoride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (SnF₂), a seemingly simple inorganic halide, exhibits a rich and complex coordination chemistry driven by its pronounced Lewis acidic character. The presence of a stereochemically active lone pair of electrons on the tin(II) center imparts unique structural and reactive properties to its adducts and complexes. This guide provides a comprehensive overview of the Lewis acidity of SnF₂, its coordinating behavior with various donor ligands, and its applications as a catalyst in organic synthesis. Detailed experimental protocols for the synthesis and characterization of representative SnF₂ complexes are provided, along with tabulated quantitative data for easy reference.
Introduction to the Lewis Acidity of SnF₂
This compound acts as a Lewis acid, readily accepting electron pairs from a variety of Lewis bases. This reactivity is central to its coordinating properties and catalytic activity. The tin(II) center in SnF₂ possesses a non-bonding pair of electrons, which occupies a hybrid orbital with significant s-character. This lone pair is stereochemically active, influencing the geometry of the resulting coordination complexes, which often adopt trigonal pyramidal or related distorted structures.
The Lewis acidity of SnF₂ allows it to form stable adducts with both neutral and anionic ligands. With neutral N- and O-donor ligands, it forms coordination complexes of varying stoichiometries. In the presence of fluoride ions, it readily forms anionic fluorostannate(II) complexes.
Coordination with N- and O-Donor Ligands
SnF₂ reacts with a range of neutral nitrogen- and oxygen-containing Lewis bases to form stable adducts. For instance, with trimethylamine, it can form both 1:1 and 2:1 complexes, ((CH₃)₃N)SnF₂ and ((CH₃)₃N)₂SnF₂, respectively.[1] Similarly, it forms a 1:1 adduct with dimethyl sulfoxide (DMSO), (CH₃)₂SO·SnF₂.[1] The reaction of SnF₂ in methanol with ligands such as 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen) leads to the formation of more complex ionic structures.[2]
Formation of Fluorostannate(II) Complexes
In aqueous solutions containing fluoride ions, SnF₂ forms a series of anionic complexes, including [SnF₃]⁻, [Sn₂F₅]⁻, and hydrated species like [SnF₂(OH₂)].[1] The crystallization of these species from solution can lead to the formation of polynuclear anions, such as in NaSn₂F₅ and Na₄Sn₃F₁₀.[1] The discrete trifluorostannate(II) anion, [SnF₃]⁻, which has a pyramidal structure, can be isolated from pyridine-water solutions.[1]
Quantitative Data on SnF₂ and its Complexes
The structural and spectroscopic parameters of SnF₂ and its coordination compounds provide valuable insights into the nature of the tin-ligand bonding and the influence of the stereochemically active lone pair.
Structural Data: Bond Lengths and Angles
The following table summarizes key bond lengths and angles for SnF₂ and some of its representative complexes, as determined by X-ray crystallography.
| Compound | Sn-F Bond Lengths (Å) | Sn-Ligand Bond Lengths (Å) | F-Sn-F Angles (°) | Other Key Angles (°) | Reference |
| α-SnF₂ (monoclinic) | 2.07 - 2.60 (bridging) | - | 78.1 - 91.5 | Sn-F-Sn: 132.1, 170.4 | [3] |
| γ-SnF₂ (tetragonal) | 2.10 (x2), 2.32 (x2) | - | - | F-Sn-F (bent): 150 | [4] |
| [SnF(bipy)(H₂O)]₂[SnF₆] | 2.022(1) (terminal), 2.510(2) (bridging) | Sn-N: 2.344(2), 2.369(2) | - | N-Sn-N: 68.5(1) | [2][5] |
| Sn-O: 2.408(2) | |||||
| [SnF₂(dmso)] (dimeric) | 2.024(2) (terminal), 2.113(2) & 2.278(2) (bridging) | Sn-O: (not specified in abstract) | - | - | [2] |
Spectroscopic Data: NMR and Mössbauer Spectroscopy
NMR and Mössbauer spectroscopies are powerful tools for characterizing SnF₂ complexes in solution and the solid state. ¹¹⁹Sn NMR provides information about the coordination environment of the tin atom, while ¹⁹F NMR is sensitive to the different fluoride environments. ¹¹⁹Sn Mössbauer spectroscopy is particularly useful for determining the oxidation state of tin and the nature of its chemical bonding.
| Compound/Species | ¹¹⁹Sn Chemical Shift (δ, ppm vs. Me₄Sn) | ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) | ¹¹⁹Sn Mössbauer Isomer Shift (δ, mm/s) | ¹¹⁹Sn Mössbauer Quadrupole Splitting (Δ, mm/s) | Reference |
| [SnF₃]⁻ in H₂O | ~ -700 | - | ~ 3.1 | ~ 1.9 | [1][6] |
| SnF₂·H₂O (probable) | - | - | 3.46 | 1.70 | [1][6] |
| SnF₂ (supplier b) | -948, -1023 | - | - | - | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of key SnF₂ complexes are provided below.
Synthesis of [SnF₂(dmso)]
Materials:
-
This compound (SnF₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve SnF₂ (1.0 mmol) in hot anhydrous DMSO (5 mL).
-
Allow the solution to cool to room temperature, during which colorless crystals will form.
-
If crystallization is slow, layering the DMSO solution with diethyl ether can facilitate precipitation.
-
Isolate the crystals by vacuum filtration, wash with a small amount of cold, anhydrous methanol, and dry under vacuum.
Synthesis of [SnF(2,2'-bipyridine)]₂SnF₆
Materials:
-
This compound (SnF₂)
-
2,2'-bipyridine (bipy)
-
Methanol (MeOH), anhydrous
Procedure:
-
Under a dinitrogen atmosphere, add 2,2'-bipyridine (1.0 mmol) to a solution of SnF₂ (1.0 mmol) in anhydrous methanol (10 mL).
-
Stir the resulting solution at room temperature for 2 hours.
-
Slow evaporation of the solvent will yield colorless crystals of the product.
-
Isolate the crystals by filtration, wash with a minimal amount of cold methanol, and dry in vacuo. Note: The formation of the Sn(IV) species [SnF₆]²⁻ is suggested to occur via air oxidation, even under a dinitrogen atmosphere.
General Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a newly synthesized SnF₂ coordination compound.
SnF₂ in Lewis Acid Catalysis
The Lewis acidic nature of SnF₂ enables it to act as a catalyst in a variety of organic transformations, particularly those involving the activation of carbonyl compounds.
Knoevenagel Condensation
SnF₂ can catalyze the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl compound. The SnF₂ likely activates the carbonyl group by coordination, making it more electrophilic and susceptible to nucleophilic attack by the enolate of the active methylene compound.
Example Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
Materials:
-
This compound (SnF₂)
-
Benzaldehyde
-
Malononitrile
-
Ethanol
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of SnF₂ (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the product, benzylidenemalononitrile, can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).
Aldol Reaction
SnF₂ can also serve as a catalyst for aldol reactions, where it activates the aldehyde or ketone electrophile towards attack by an enol or enolate.
The following diagram illustrates the general principle of SnF₂ catalysis in a reaction involving a carbonyl compound.
Conclusion
The Lewis acidity of this compound is a defining feature of its chemistry, leading to a diverse range of coordination compounds and enabling its use as a catalyst in organic synthesis. The stereochemically active lone pair on the tin(II) center imparts distinct structural characteristics to its complexes. A thorough understanding of these properties, supported by detailed structural and spectroscopic data, is crucial for harnessing the full potential of SnF₂ in various research and development applications, including materials science and drug discovery. The experimental protocols and tabulated data provided in this guide serve as a valuable resource for professionals working in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. [SnF(bipy)(H2O)]2[SnF6], a mixed-valent inorganic tin(II)–tin(IV) compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. researchgate.net [researchgate.net]
- 6. A 19F, 119Sn nuclear magnetic resonance and 119Sn Mössbauer study of the SnF2–MF–H2O system | Semantic Scholar [semanticscholar.org]
- 7. Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reducing Properties and Redox Potential of Tin(II) Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reducing properties of tin(II) fluoride (SnF₂), also known as stannous fluoride. It details the electrochemical principles governing its behavior, presents quantitative redox potential data, outlines experimental methodologies for its characterization, and discusses its applications, particularly in the context of pharmaceutical and oral care formulations.
Redox Chemistry of this compound
This compound's chemical behavior is significantly influenced by the ability of the stannous ion (Sn²⁺) to participate in redox reactions. As a reducing agent, the Sn²⁺ ion donates electrons, becoming oxidized in the process. The primary oxidation pathway involves the conversion of stannous (Sn²⁺) to stannic (Sn⁴⁺) ions.
The key redox couples involving the tin(II) ion are:
-
Oxidation: Sn²⁺ → Sn⁴⁺ + 2e⁻
-
Reduction: Sn²⁺ + 2e⁻ → Sn(s)
The tendency for these reactions to occur is quantified by their standard electrode potentials (E°). The positive potential of the Sn⁴⁺/Sn²⁺ couple indicates that Sn²⁺ is a moderate reducing agent.[1][2] In aqueous solutions, SnF₂ is readily oxidized by various agents.[2] This reducing property is critical in its applications, as the +2 oxidation state is often the active form, and its stability against oxidation to the +4 state is a key formulation challenge.
Caption: Redox pathways of the stannous (Sn²⁺) ion.
Quantitative Redox Potential Data
The standard electrode potential (E°) is a measure of the tendency of a chemical species to be reduced. For tin, two key potentials define its redox behavior. A more positive E° indicates a greater tendency for reduction to occur. Conversely, species with lower reduction potentials are better reducing agents.
The standard reduction potential for the Sn⁴⁺/Sn²⁺ couple is +0.15 V.[3][4][5][6] This positive value signifies that Sn⁴⁺ can be reduced to Sn²⁺ under standard conditions. From the perspective of the reverse reaction, it indicates the potential for Sn²⁺ to act as a reducing agent by being oxidized to Sn⁴⁺.
Table 1: Standard Redox Potentials of Tin Couples at 25°C
| Half-Reaction (Reduction) | Standard Potential (E°) [Volts] | Reference(s) |
| Sn⁴⁺(aq) + 2e⁻ → Sn²⁺(aq) | +0.15 V | [3][4][5][6] |
| Sn²⁺(aq) + 2e⁻ → Sn(s) | -0.14 V | [7][8] |
These values are crucial for predicting the spontaneity of redox reactions involving this compound. For instance, any oxidizing agent with a standard reduction potential greater than +0.15 V can, in principle, oxidize Sn²⁺ to Sn⁴⁺.
Experimental Protocol: Potentiometric Determination of Standard Redox Potential
The standard redox potential of a couple like Sn⁴⁺/Sn²⁺ is determined experimentally using potentiometry. This technique measures the potential difference (voltage) of a galvanic cell under zero-current conditions.[9][10] The following outlines a generalized protocol for this determination.
3.1 Principle
An electrochemical cell is constructed consisting of two half-cells:
-
Indicator Electrode: A platinum electrode immersed in a solution containing both Sn²⁺ and Sn⁴⁺ ions. Its potential is dependent on the ratio of these ions as described by the Nernst equation.[11][12]
-
Reference Electrode: An electrode with a stable and well-known potential, such as a Standard Hydrogen Electrode (SHE) or a Saturated Calomel Electrode (SCE).[13]
The overall cell potential (E_cell) is measured. The standard potential (E°) of the Sn⁴⁺/Sn²⁺ couple is then calculated using the Nernst equation.[14][15]
E_cell = E_indicator - E_reference
For the Sn⁴⁺/Sn²⁺ half-reaction: E_indicator = E°(Sn⁴⁺/Sn²⁺) - (RT/nF) * ln([Sn²⁺]/[Sn⁴⁺])
Where:
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
n is the number of electrons transferred (n=2).
-
F is the Faraday constant.
By preparing a solution where [Sn²⁺] = [Sn⁴⁺] under standard conditions (1 M concentration, 25°C), the logarithmic term becomes zero, and E_indicator = E°(Sn⁴⁺/Sn²⁺).
3.2 Materials and Apparatus
-
High-impedance voltmeter or potentiometer
-
Platinum indicator electrode
-
Standard Hydrogen Electrode (SHE) or other reference electrode (e.g., SCE)
-
Salt bridge (e.g., KCl in agar)
-
Volumetric flasks, pipettes, and beakers
-
Solutions: 1 M SnCl₂ (as source of Sn²⁺), 1 M SnCl₄ (as source of Sn⁴⁺) in a non-oxidizing acid (e.g., HCl) to prevent hydrolysis.
-
Inert gas (e.g., Nitrogen or Argon) for deaeration.
3.3 Experimental Procedure
-
Solution Preparation: Prepare a solution containing equimolar concentrations (e.g., 1 M) of both Sn²⁺ and Sn⁴⁺ in an acidic medium. Prepare all solutions with deaerated water to prevent atmospheric oxidation of Sn²⁺.
-
Cell Assembly: Assemble the galvanic cell. Place the Sn²⁺/Sn⁴⁺ solution in a beaker and immerse the platinum indicator electrode.
-
Reference Half-Cell: Set up the SHE (or other reference electrode) in a separate beaker under standard conditions.
-
Connect Half-Cells: Connect the two half-cells using the salt bridge.
-
Deaeration: Bubble an inert gas through the Sn²⁺/Sn⁴⁺ solution before and during the measurement to remove dissolved oxygen, which could oxidize the Sn²⁺ ions.
-
Potential Measurement: Connect the electrodes to the potentiometer and record the stable cell potential (E_cell).
-
Calculation: Calculate the standard potential E°(Sn⁴⁺/Sn²⁺) from the measured E_cell, knowing that E° for the SHE is 0.00 V by definition.
References
- 1. Standard electrode potential for Sn4 + Sn2 + couple class 12 chemistry CBSE [vedantu.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Standard electrode potential for `Sn^(4+)//Sn^(2+)` couple is `0.15 V` and that for the `Cr^(3+)//Cr` couple is `-0.74 V`. These two couples in their standard state are connected to make a cell. The cell potential will be [allen.in]
- 4. Standard electrode potential for Sn4+ / Sn2+ couple is + 0.15 V and that for the Cr3+ / Cr couple is – 0.74 V. These two couples in their standard state are connected to make a cell. The cell potential will be [infinitylearn.com]
- 5. The standard electrode potential for Sn4+/Sn2+ couple is +0.15 V and for .. [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. studychem.in [studychem.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. asdlib.org [asdlib.org]
- 12. Nernst equation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Nernst Equation Example for Electrochemical Systems Design [resources.pcb.cadence.com]
The Advent and Scientific Journey of Stannous Fluoride: A Technical Guide
An In-depth Exploration of the Discovery, Mechanism, and Scientific Validation of a Cornerstone in Oral Health
Abstract
For decades, stannous fluoride (SnF₂) has been a subject of extensive scientific inquiry, establishing itself as a multifaceted agent in preventive dentistry. This technical guide provides a comprehensive overview of the discovery, historical development, and scientific validation of stannous fluoride for researchers, scientists, and drug development professionals. We delve into the seminal research that identified its potent anticaries, antigingivitis, and anti-hypersensitivity properties, and explore the evolution of formulation science that overcame initial stability challenges. This document summarizes key quantitative data from pivotal clinical trials, details the experimental protocols employed in foundational research, and visually elucidates the complex signaling pathways and experimental workflows through detailed diagrams.
A Historical Perspective: The Genesis of Stannous Fluoride in Dental Science
The journey of stannous fluoride in oral care began in the mid-20th century, born out of a quest for a more effective topical fluoride agent to combat the widespread issue of dental caries.
Pioneering Research at Indiana University
In the early 1940s, research into the dental benefits of fluoride was gaining momentum. At Indiana University, a dedicated team of researchers, including Dr. Joseph C. Muhler, a dentist and biochemist, and Dr. Harry G. Day, a biochemistry professor, began a systematic investigation into various fluoride compounds.[1] Their goal was to identify a fluoride salt that could be effectively incorporated into a dentifrice to reduce tooth decay.
Their early research, which began in the 1940s, involved screening over 150 fluoride compounds.[1] Through their meticulous work, they discovered that stannous fluoride demonstrated a superior ability to harden tooth enamel and make it more resistant to acid attack compared to other compounds tested.[1]
In 1949, recognizing the potential of this research, Procter & Gamble began funding the work of Muhler and Day.[1] A year later, inorganic chemist Dr. William H. Nebergall joined the team, focusing on the crucial aspects of producing high-purity stannous fluoride and identifying compatible abrasive systems for a toothpaste formulation.[2][3]
The First Stannous Fluoride Dentifrice and Early Clinical Validation
The collaborative efforts of the Indiana University team and Procter & Gamble culminated in the development of the first stannous fluoride-containing toothpaste. This groundbreaking product was introduced in limited test markets in 1955 and saw a national debut in 1956 under the brand name Crest®.[1][2]
One of the earliest and most significant clinical studies on this new dentifrice demonstrated a remarkable 49% average reduction in cavities among children aged six to sixteen.[4] This pivotal finding was a critical step in establishing the clinical efficacy of stannous fluoride. In 1960, the American Dental Association (ADA) bestowed its Seal of Acceptance upon this stannous fluoride toothpaste, making it the first to be recognized as an effective decay-preventing agent.[1]
Overcoming Formulation Challenges: The Era of Stabilization
Despite its proven efficacy, early formulations of stannous fluoride toothpaste faced significant challenges with stability. The stannous ion (Sn²⁺) is susceptible to hydrolysis and oxidation in aqueous environments, which can lead to a loss of therapeutic activity and the potential for tooth staining.[5][6] These issues led to a temporary shift in the industry towards other fluoride compounds like sodium fluoride and sodium monofluorophosphate.[5]
However, recognizing the unique, multi-faceted benefits of the stannous ion, researchers persisted in developing stabilized formulations. The "return" to stannous fluoride was driven by the desire to harness its combined anticaries and antigingivitis properties.[7] This led to the development of stabilization systems, such as the use of chelating agents like sodium gluconate and antioxidants like stannous chloride, to protect the stannous fluoride from degradation.[7] More recent advancements have utilized agents like zinc phosphate to further enhance stability and bioavailability.[8]
The Multifaceted Mechanism of Action of Stannous Fluoride
The therapeutic efficacy of stannous fluoride stems from the combined and synergistic actions of its two key components: the stannous ion (Sn²⁺) and the fluoride ion (F⁻). This dual activity provides a broader spectrum of oral health benefits compared to fluoride-only compounds.
Anticaries Effect: Enamel Fortification and Remineralization
The primary anticaries mechanism of stannous fluoride involves the interaction of the fluoride ion with the tooth enamel. This process is fundamental to the prevention of dental caries.
-
Formation of Fluorapatite: Fluoride ions incorporate into the hydroxyapatite crystal lattice of enamel, forming fluorapatite. Fluorapatite is inherently less soluble in acidic conditions than hydroxyapatite, making the enamel more resistant to demineralization caused by acids produced by plaque bacteria.
-
Enhancement of Remineralization: Fluoride ions present in saliva and plaque fluid promote the remineralization of demineralized enamel by attracting calcium and phosphate ions to the tooth surface.
Antibacterial and Antigingivitis Effects: Targeting Plaque Biofilm
The stannous ion is the key driver of stannous fluoride's antibacterial and antigingivitis properties. It exerts its effects through multiple pathways, disrupting the viability and virulence of dental plaque.
-
Bactericidal and Bacteriostatic Action: The stannous ion can be both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth). It is believed to interfere with essential bacterial metabolic processes.[9]
-
Inhibition of Bacterial Metabolism: A key mechanism is the inhibition of glycolysis, the metabolic pathway bacteria use to produce energy and harmful acids. The stannous ion can interfere with key enzymes in this pathway.[10][11]
-
Reduction of Plaque Adhesion: The stannous ion can reduce the ability of bacteria to adhere to tooth surfaces, thereby inhibiting the formation and maturation of plaque biofilm.[5]
-
Neutralization of Inflammatory Toxins: Stannous ions can bind to and neutralize lipopolysaccharides (LPS), which are pro-inflammatory toxins released by gram-negative bacteria in plaque. This action helps to reduce the inflammatory response in the gingival tissues, thereby mitigating gingivitis.[12]
Anti-hypersensitivity Action: Occlusion of Dentinal Tubules
Stannous fluoride provides relief from dentinal hypersensitivity by physically occluding the microscopic tubules in dentin that lead to the tooth's nerve.
-
Formation of a Protective Barrier: When applied to exposed dentin, stannous fluoride forms a stable, acid-resistant smear layer that effectively blocks the openings of the dentinal tubules.[13]
-
Prevention of Fluid Flow: This occlusion prevents the movement of fluid within the tubules, which is the primary trigger for the nerve response that causes the sharp pain of hypersensitivity.[13]
Quantitative Data from Key Clinical Studies
The efficacy of stannous fluoride has been substantiated by numerous clinical trials over several decades. The following tables summarize key quantitative findings from some of these studies, showcasing its benefits in caries prevention, gingivitis reduction, and hypersensitivity relief.
| Table 1: Anticaries Efficacy of Stannous Fluoride Toothpaste | |
| Study Reference | Key Finding |
| Early Procter & Gamble Clinical Study | 49% average reduction in cavities in children aged 6-16.[4] |
| Stookey et al. (24-month study) | Statistically significantly fewer cavities with 0.454% stabilized SnF₂ dentifrice compared to a sodium fluoride positive control.[9] |
| Table 2: Antigingivitis Efficacy of Stannous Fluoride Toothpaste | |
| Study Reference | Key Finding |
| Biesbrock et al. (Meta-analysis) | 51% reduction in gingival bleeding with gluconate-chelated SnF₂ toothpastes compared to regular fluoride toothpastes over 3 months.[10] |
| Ramji et al. (6-month study) | Statistically significant reductions in gingivitis, gingival bleeding, and plaque with 0.454% stabilized SnF₂ compared to a negative control.[10] |
| He T, et al. (12-week study) | Statistically significant reductions in gingival bleeding (42-53%) at week 4 with a bioavailable SnF₂ dentifrice.[12] |
| Table 3: Anti-hypersensitivity Efficacy of Stannous Fluoride | |
| Study Reference | Key Finding |
| Hines D, et al. | Stannous fluoride dentifrices provide relief from dentinal hypersensitivity by forming a protective layer that occludes dentinal tubules.[5] |
| West NX, et al. | A clinical study demonstrated the anti-erosion properties of a stabilized stannous fluoride dentifrice.[5] |
| He T, et al. | A novel dentifrice with stannous fluoride showed significant reductions in dentinal hypersensitivity.[10] |
Experimental Protocols of Foundational Research
To provide a deeper understanding of the scientific rigor behind the development of stannous fluoride, this section outlines the methodologies of key historical and contemporary experiments.
Early Anticaries Clinical Trial Methodology (Procter & Gamble/Indiana University)
The seminal clinical trials that established the anticaries efficacy of stannous fluoride toothpaste were large-scale, long-term studies.
-
Study Design: These were typically randomized, controlled clinical trials.
-
Participants: A large cohort of children and adolescents, often in the age range of 6 to 16 years, were recruited for these studies.[4]
-
Intervention: The test group used a dentifrice containing stannous fluoride, while the control group used a non-fluoridated or a different fluoride-containing dentifrice.
-
Duration: The studies were conducted over an extended period, often one to two years, to allow for the development of new carious lesions.
-
Data Collection: Clinical dental examinations and radiographs were performed at baseline and at regular intervals to assess the incidence of new decayed, missing, and filled surfaces (DMFS).
-
Blinding: To minimize bias, these studies were often conducted in a double-blind manner, where neither the participants nor the clinical examiners knew which toothpaste was being used.
In Vitro Evaluation of Dentinal Tubule Occlusion
The mechanism of stannous fluoride in reducing dentinal hypersensitivity is primarily investigated through in vitro models that visualize the occlusion of dentinal tubules.
-
Specimen Preparation: Dentin discs are prepared from extracted human or bovine teeth. The smear layer is typically removed with an acid etch to expose the dentinal tubules.
-
Treatment: The dentin discs are treated with a slurry of the stannous fluoride-containing dentifrice. Control groups may be treated with a non-occluding dentifrice or a placebo.
-
Analysis: The treated dentin surfaces are examined using Scanning Electron Microscopy (SEM) to visualize the degree of tubule occlusion.
-
Quantitative Assessment: The percentage of occluded tubules can be quantified through image analysis software.
Assessment of Antibacterial Activity
The antibacterial properties of stannous fluoride are evaluated using a variety of in vitro and in vivo models.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): These assays determine the lowest concentration of stannous fluoride that inhibits the growth of or kills specific oral bacteria, such as Streptococcus mutans.
-
Biofilm Models: In vitro biofilm models are used to assess the effect of stannous fluoride on the formation, structure, and metabolic activity of dental plaque.
-
Plaque Glycolysis and Regrowth Model (PGRM): This in vivo model measures the effect of a dentifrice on the acid-producing capability of plaque and its regrowth after brushing.
Visualizing the Science: Diagrams of Pathways and Workflows
To further clarify the complex mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: Anticaries Mechanism of Stannous Fluoride.
Caption: Antibacterial and Anti-inflammatory Pathways of the Stannous Ion.
Caption: Experimental Workflow for Evaluating Dentinal Tubule Occlusion.
Conclusion
The discovery and development of stannous fluoride represent a landmark achievement in the field of preventive dentistry. From its initial identification as a potent anticaries agent to the ongoing refinement of stabilized formulations that deliver a broad spectrum of oral health benefits, the scientific journey of stannous fluoride is a testament to persistent research and innovation. This technical guide has provided a comprehensive overview of its history, multifaceted mechanism of action, and the robust scientific evidence that underpins its use. For researchers, scientists, and drug development professionals, a thorough understanding of this foundational molecule is essential for driving future advancements in oral healthcare. The continued exploration of stannous fluoride's potential promises to further enhance its role in the global fight against dental diseases.
References
- 1. The effect of a stannous fluoride-containing dentifrice on caries reduction in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A 6-month clinical trial to study the effects of a cetylpyridinium chloride mouthrinse on gingivitis and plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Effects of a Novel Stannous Fluoride Toothpaste Stabilized With Nitrate and Phosphates (SNaP): In Vitro Study and Randomized Controlled Trial | Compendium [compendiumlive.com]
- 5. dentalcare.com [dentalcare.com]
- 6. PREPARATION AND USE OF STANNOUS FLUORIDE SOLUTIONS AND INGESTIBLE DENTIFRICE. - Google Cărți [books.google.ro]
- 7. Sustained antibacterial actions of a new stabilized stannous fluoride dentifrice containing sodium hexametaphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stannous Fluoride in Toothpastes: A Review of Its Clinical Effects and Likely Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haleonhealthpartner.com [haleonhealthpartner.com]
- 10. Recent advances in stannous fluoride technology: antibacterial efficacy and mechanism of action towards hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pure fluorides and stannous ions on the initial bacterial colonization in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Stannous fluoride forms aggregates between outer and inner membranes leading to membrane rupture of Porphyromonas gingivalis and Prevotella pallens [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Tin(II) Fluoride in Dental Caries Prevention
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) fluoride, also known as stannous fluoride (SnF₂), is a highly effective agent in the prevention and control of dental caries. Its multifaceted mechanism of action, encompassing both enamel remineralization and antimicrobial properties, distinguishes it from other fluoride compounds used in oral care products.[1][2][3][4][5] These application notes provide a comprehensive overview of the scientific basis for using this compound, supported by quantitative data from various studies and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its anti-caries effect through a dual action:
-
Enhancement of Remineralization and Inhibition of Demineralization: The fluoride ions (F⁻) from SnF₂ promote the remineralization of demineralized enamel by forming fluorapatite, a mineral that is more resistant to acid attack than the natural hydroxyapatite in teeth.[1][3] The stannous ions (Sn²⁺) also play a role by forming a protective barrier on the tooth surface, further inhibiting demineralization.[2]
-
Antimicrobial Activity: The stannous ion (Sn²⁺) exhibits significant antimicrobial activity, particularly against the primary cariogenic bacterium, Streptococcus mutans.[6][7] It disrupts bacterial metabolism and reduces the production of acids that lead to tooth decay.[3][6] This antibacterial action also helps in reducing plaque biofilm formation.[2][7]
Quantitative Data on Efficacy
The following tables summarize quantitative data from various studies, demonstrating the efficacy of this compound in dental caries prevention.
Table 1: Comparison of Caries Reduction in Clinical Trials
| Fluoride Agent | Concentration | Duration of Study | Caries Reduction (%) vs. Placebo/Control | Reference |
| This compound mouthrinse | 100 ppm F⁻ | 3 years | Significant reduction | [8] |
| This compound mouthrinse | 200 ppm F⁻ | 3 years | Significant reduction | [8] |
| Stabilized this compound toothpaste | 1,100 ppm F⁻ | 2 years | Significantly fewer caries increments than 1,100 ppm NaF | [9] |
Table 2: In Vitro Enamel Remineralization and Demineralization Inhibition
| Study Type | This compound Formulation | Outcome Measure | Result | Reference |
| In situ remineralization model | Experimental SnF₂/silica dentifrice | Surface Microhardness Recovery | Statistically significant increase vs. no fluoride treatment | [10] |
| In situ remineralization model | Experimental SnF₂/silica dentifrice | Fluoride Uptake | Statistically higher than no fluoride treatment | [10] |
| In vitro pH cycling model | Stabilized SnF₂ toothpaste | Enamel Surface Loss Reduction | 65% reduction vs. control | [11] |
| In vitro pH cycling model | Stabilized SnF₂ toothpaste | Enamel Surface Loss Reduction | 58-84% reduction vs. control (depending on acid) | [11] |
Table 3: Antimicrobial Efficacy against Streptococcus mutans
| Study Type | This compound Concentration | Outcome Measure | Result | Reference |
| In vitro biofilm model | 1000 ppm F⁻ | S. mutans viability | Significantly inhibited | [7] |
| In vitro biofilm model | 1000 ppm F⁻ | Biomass reduction | More effective than NaF | [7] |
| In vitro growth inhibition | Not specified | Growth rate | Greater inhibition than NaF | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of anti-caries agents. Below are protocols for key experiments cited in the literature.
Protocol 1: In Vitro pH Cycling Model for Demineralization and Remineralization
This model simulates the dynamic pH changes that occur in the oral cavity to assess the potential of a this compound formulation to inhibit demineralization and promote remineralization.[13][14]
Materials:
-
Sound bovine or human enamel slabs
-
Demineralizing solution (e.g., 2.0 mmol/L calcium, 2.0 mmol/L phosphate, 0.075 mol/L acetate, pH 4.5)
-
Remineralizing solution (e.g., 1.5 mmol/L calcium, 0.9 mmol/L phosphate, 150 mmol/L KCl, 20 mmol/L cacodylate buffer, pH 7.0)
-
This compound test formulation (e.g., toothpaste slurry)
-
Control formulations (e.g., placebo, sodium fluoride)
-
Microhardness tester
-
Transverse microradiography equipment
Procedure:
-
Specimen Preparation: Prepare enamel slabs from extracted sound teeth and polish to create a smooth surface.
-
Baseline Measurement: Determine the baseline surface microhardness of each enamel slab.
-
pH Cycling:
-
Immerse the slabs in the demineralizing solution for a set period (e.g., 6 hours) to create an artificial caries lesion.
-
Treat the slabs with the this compound formulation or control for a short duration (e.g., 1 minute), twice daily.
-
Between treatments and demineralization periods, store the slabs in the remineralizing solution (e.g., 17 hours).
-
Repeat this cycle for a specified number of days (e.g., 10-14 days).
-
-
Final Measurement: After the cycling period, measure the final surface microhardness.
-
Data Analysis: Calculate the percentage of surface microhardness recovery. Optionally, perform transverse microradiography to assess the lesion depth and mineral loss.[15][16][17][18][19]
Protocol 2: In Vitro Streptococcus mutans Biofilm Model
This protocol assesses the antimicrobial efficacy of this compound on a primary cariogenic bacterium.[20][21][22][23][24]
Materials:
-
Streptococcus mutans strain (e.g., UA159)
-
Hydroxyapatite discs
-
Bacterial growth medium (e.g., Brain Heart Infusion broth)
-
This compound test formulation
-
Control formulations
-
Crystal violet stain
-
Confocal laser scanning microscope with live/dead staining kit
Procedure:
-
Biofilm Formation:
-
Place sterile hydroxyapatite discs in a multi-well plate.
-
Inoculate each well with a standardized culture of S. mutans.
-
Incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for biofilm formation.
-
-
Treatment:
-
Gently wash the biofilms to remove planktonic bacteria.
-
Expose the biofilms to the this compound formulation or control solutions for a defined period.
-
-
Analysis:
-
Viability: Dislodge the biofilm from the discs and perform serial dilutions for viable cell counting (Colony Forming Units per milliliter).
-
Biomass: Stain the remaining biofilm with crystal violet, then elute the stain and measure the absorbance to quantify the total biomass.
-
Imaging: Use confocal laser scanning microscopy with live/dead fluorescent stains to visualize the effects of the treatment on bacterial viability within the biofilm structure.
-
Protocol 3: Clinical Trial for Caries Prevention
This outlines a general protocol for a randomized controlled clinical trial to evaluate the anti-caries efficacy of a this compound dentifrice.[25][26][27][28]
Study Design:
-
Double-blind, randomized, controlled trial.
-
Participants are randomly assigned to either the test group (this compound toothpaste) or a control group (e.g., sodium fluoride toothpaste or a placebo).
Participants:
-
A sufficiently large sample of individuals at risk for dental caries.
-
Inclusion and exclusion criteria should be clearly defined.
Procedure:
-
Baseline Examination: Conduct a thorough dental examination to record the baseline caries status using a standardized index (e.g., DMFS - Decayed, Missing, Filled Surfaces).
-
Intervention: Provide participants with their assigned toothpaste and instructions for use (e.g., brush twice daily for two minutes).
-
Follow-up Examinations: Conduct follow-up examinations at regular intervals (e.g., annually) for the duration of the study (e.g., 2-3 years).
-
Data Collection: At each examination, record the number of new carious lesions.
-
Statistical Analysis: Compare the mean caries increment (new DMFS) between the test and control groups using appropriate statistical tests.
Conclusion
This compound is a potent agent for the prevention of dental caries, with a well-documented dual mechanism of action. The provided quantitative data and experimental protocols offer a robust framework for researchers and drug development professionals to further investigate and formulate effective oral care products containing this compound. Adherence to standardized and validated protocols is essential for generating reliable and comparable data on the efficacy of such products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. This compound: A Versatile Chemical with Expanding Applications in Dentistry and Advanced Materials - HEAVEN [m.heavenmaterials.com]
- 5. leapchem.com [leapchem.com]
- 6. Anti-bacterial determinants of stannous fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caries-preventive effect of two concentrations of stannous fluoride mouthrinse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dentalcare.com [dentalcare.com]
- 10. Enamel Remineralization Efficacy of SnF2 in an in Situ Remin Model. IADR Abstract Archives [iadr.abstractarchives.com]
- 11. researchgate.net [researchgate.net]
- 12. Growth inhibition of Streptococcus mutans and Leuconostoc mesenteroides by sodium fluoride and ionic tin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocols to Study Dental Caries In Vitro: pH Cycling Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro studies on the effects of fluoride on de- and remineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. dentalcare.com [dentalcare.com]
- 17. researchgate.net [researchgate.net]
- 18. Methods of Assessing Lesion Depth and Severity with Near-IR Light - ProQuest [proquest.com]
- 19. Measurement of the Depth of Lesions on Proximal Surfaces with SWIR Multispectral Transillumination and Reflectance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reproducible 3D bioprinting of Streptococcus mutans to create model oral biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. research.brighton.ac.uk [research.brighton.ac.uk]
- 25. karger.com [karger.com]
- 26. researchgate.net [researchgate.net]
- 27. Design of the Prevention of Adult Caries Study (PACS): A randomized clinical trial assessing the effect of a chlorhexidine dental coating for the prevention of adult caries - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cdr.lib.unc.edu [cdr.lib.unc.edu]
Application Notes and Protocols for Stannous Fluoride as a Precursor in Perovskite Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Stannous fluoride (SnF₂), a key additive in the fabrication of tin-based and mixed tin-lead perovskite solar cells, plays a critical role in enhancing device performance and stability. Its primary function is to mitigate the facile oxidation of tin (II) to tin (IV) (Sn²⁺ → Sn⁴⁺), a common degradation pathway in tin-based perovskites that leads to a high density of defects and compromises solar cell efficiency.[1][2] The incorporation of SnF₂ into the perovskite precursor solution offers several advantages, including improved film morphology, reduced defect formation, and enhanced charge carrier dynamics.[3][4]
The addition of SnF₂ helps in the formation of uniform and dense perovskite layers, which is essential for efficient charge transport and reduced recombination losses.[5] It has been observed that SnF₂ can influence the crystallization process of the perovskite film, leading to larger grain sizes and fewer pinholes.[3] Furthermore, SnF₂ acts as a defect passivator by compensating for tin vacancies (Vₛₙ), which are prevalent in tin-based perovskites and contribute to undesirable p-type doping.[6][7] By reducing the concentration of these defects, SnF₂ helps to decrease non-radiative recombination and improve the open-circuit voltage (Vₒ꜀) and fill factor (FF) of the solar cell.[2][8]
The optimal concentration of SnF₂ is a critical parameter that needs to be carefully controlled, as excessive amounts can lead to phase separation and the formation of secondary phases on the perovskite film surface, which can be detrimental to device performance.[5] The spatial distribution of SnF₂ within the perovskite absorber layer is also a subject of ongoing research, with some studies suggesting its segregation at the interfaces of the hole and electron transport layers.[4][9] This interfacial accumulation may play a role in reducing interfacial recombination and improving charge extraction.[4][9]
Recent advancements have also explored the use of SnF₂ in combination with other additives and solvent engineering techniques to further enhance the quality of the perovskite film and the overall device performance.[5][10] Understanding the chemical role of SnF₂ in the precursor solution and its impact on the perovskite film formation is crucial for the continued development of efficient and stable lead-free and low-lead perovskite solar cells.
Quantitative Data Presentation
The following tables summarize the impact of SnF₂ concentration on the performance of various tin-based perovskite solar cells.
Table 1: Performance of FASnI₃-based Perovskite Solar Cells with SnF₂ Additive
| Perovskite Composition | SnF₂ Concentration (mol%) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Reference |
| FASnI₃ | 0 | - | - | - | < 1 | [5] |
| FASnI₃ | with SnF₂-pyrazine complex | - | - | - | 4.8 | [5] |
| FA₀.₇₅MA₀.₂₅SnI₃ | 10 | 0.76 | - | - | 11.5 | [1] |
Table 2: Performance of CsSnBr₃-based Perovskite Solar Cells with SnF₂ Additive
| Perovskite Composition | SnF₂ Concentration (mol%) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Reference |
| CsSnBr₃ | 0 | - | - | - | < 1 | [2] |
| CsSnBr₃ | 30 | - | - | - | > 2 | [2] |
Table 3: Performance of Mixed Tin-Lead Perovskite Solar Cells with SnF₂ Additive
| Perovskite Composition | SnF₂ Concentration (mol%) | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | FF (%) | PCE (%) | Reference |
| (FASnI₃)₀.₆(MAPbI₃)₀.₄ | 10 | - | - | - | >18 | [4] |
| Sn-Pb PSCs | with SnF₂ | - | - | - | 22.00 | [10] |
Experimental Protocols
Protocol 1: Fabrication of FASnI₃ Perovskite Solar Cells using an Antisolvent Dripping Method
This protocol details the fabrication of formamidinium tin iodide (FASnI₃) perovskite solar cells using an antisolvent dripping technique with the addition of SnF₂.
1. Substrate Preparation: a. Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. The cleaned substrates are dried with a nitrogen gun and then treated with UV-ozone for 20 minutes before use.
2. Deposition of Hole Transport Layer (HTL): a. A solution of PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) is spin-coated onto the ITO substrates at 4000 rpm for 30 seconds. b. The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
3. Perovskite Precursor Solution Preparation: a. Prepare a 1 M stock solution of FASnI₃ by dissolving formamidinium iodide (FAI) and tin (II) iodide (SnI₂) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v). b. To this solution, add the desired molar percentage of SnF₂ (e.g., 10 mol% with respect to SnI₂). c. Stir the solution at room temperature for at least 2 hours to ensure complete dissolution. d. Filter the precursor solution through a 0.22 µm PTFE syringe filter before use.
4. Perovskite Film Deposition: a. Transfer the PEDOT:PSS coated substrates into a nitrogen-filled glovebox. b. Dispense approximately 40 µL of the perovskite precursor solution onto the substrate. c. Spin-coat the precursor solution at 4000 rpm for 30 seconds. d. During the spin-coating process, at a specific time (e.g., 10 seconds before the end of the program), drip a controlled volume (e.g., 100 µL) of an antisolvent (e.g., toluene or chlorobenzene) onto the center of the spinning substrate.[11][12] e. Immediately transfer the substrate to a hotplate and anneal at a specified temperature (e.g., 100°C) for a designated time (e.g., 10 minutes).
5. Deposition of Electron Transport Layer (ETL) and Electrode: a. Prepare a solution of PCBM (phenyl-C₆₁-butyric acid methyl ester) in chlorobenzene (e.g., 20 mg/mL). b. Spin-coat the PCBM solution onto the perovskite layer at 2000 rpm for 30 seconds. c. Deposit a thin layer of BCP (bathocuproine) (e.g., 8 nm) via thermal evaporation as a buffer layer. d. Finally, thermally evaporate a metal electrode (e.g., 80 nm of silver or gold) to complete the device.
Visualizations
Caption: Experimental workflow for the fabrication of SnF₂-containing perovskite solar cells.
Caption: Mechanism of defect passivation in tin perovskites by SnF₂.
References
- 1. Sn(IV)-free tin perovskite films realized by in situ Sn(0) nanoparticle treatment of the precursor solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 4. arxiv.org [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells [mdpi.com]
Application Notes and Protocols: Tin(II) Fluoride as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(II) fluoride (SnF₂), also known as stannous fluoride, is a versatile inorganic compound recognized for its applications in various fields, including dentistry and materials science.[1][2] In the realm of organic synthesis, SnF₂ serves as a potent Lewis acid catalyst, capable of facilitating a variety of chemical transformations.[2] Its ability to accept electron pairs allows it to activate substrates, thereby enabling bond formation and promoting complex molecular constructions. These application notes provide a detailed overview of the use of this compound as a catalyst in organic synthesis, with a focus on the Biginelli reaction for the preparation of dihydropyrimidinones, a class of compounds with significant pharmacological interest.
While specific literature detailing extensive use of SnF₂ as a catalyst is not as widespread as for its chloride counterpart (SnCl₂), its analogous Lewis acidic nature suggests its utility in similar transformations. The protocols provided herein are based on established methodologies for related tin catalysts and serve as a guide for employing SnF₂ in organic synthesis.
Key Applications
This compound's primary role as a catalyst in organic synthesis stems from its Lewis acidic character. This property makes it suitable for a range of reactions, including:
-
Multicomponent Reactions: Reactions like the Biginelli reaction, where multiple starting materials combine in a single step to form a complex product, are often catalyzed by Lewis acids. SnF₂ can activate carbonyl groups, facilitating nucleophilic attack and subsequent cyclization.
-
Condensation Reactions: Aldol-type and Claisen-Schmidt condensations, which involve the formation of carbon-carbon bonds through the reaction of enolates with carbonyl compounds, can be promoted by SnF₂.
-
Synthesis of Heterocyclic Compounds: The construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals, can be achieved using SnF₂-catalyzed cyclization reactions.
Data Presentation: The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). These compounds are of significant interest due to their wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. The following table summarizes representative data for the synthesis of DHPMs using a tin(IV) chloride catalyst, which provides a strong basis for the expected performance of SnF₂ under similar conditions.
| Entry | Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | SnCl₄·5H₂O | Solvent-free | 30 | 91 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | SnCl₄·5H₂O | Solvent-free | 45 | 88 |
| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | SnCl₄·5H₂O | Solvent-free | 60 | 85 |
| 4 | Benzaldehyde | Methyl acetoacetate | Urea | SnCl₄·5H₂O | Solvent-free | 30 | 90 |
| 5 | Benzaldehyde | Ethyl acetoacetate | Thiourea | SnCl₄·5H₂O | Solvent-free | 90 | 82 |
Data adapted from syntheses using Tin(IV) chloride as a catalyst. Yields are expected to be comparable with this compound under optimized conditions.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments where this compound can be employed as a catalyst.
Protocol 1: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Reaction
This protocol describes a solvent-free method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using SnF₂ as a catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
This compound (SnF₂) (10-20 mol%)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and this compound (0.1-0.2 mmol).
-
Place a magnetic stir bar in the flask and heat the mixture to 80-100 °C with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Add 10 mL of cold water to the solidified mixture and stir for 10 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol (2 x 5 mL).
-
Recrystallize the crude product from hot ethanol to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
-
Dry the purified product in a vacuum oven, record the yield, and characterize by appropriate spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol outlines the synthesis of chalcones (α,β-unsaturated ketones) through the condensation of an aromatic aldehyde and an acetophenone, a reaction that can be catalyzed by SnF₂.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Substituted acetophenone (1 mmol)
-
This compound (SnF₂) (10 mol%)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the substituted acetophenone (1 mmol) in ethanol (10 mL).
-
Add this compound (0.1 mmol) to the solution and stir the mixture at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-4 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude chalcone from ethanol to afford the pure product.
-
Dry the product, calculate the yield, and characterize by spectroscopic methods.
Visualizations
Biginelli Reaction Workflow
Caption: Workflow for the SnF₂ catalyzed Biginelli reaction.
Proposed Catalytic Cycle for the Biginelli Reaction
Caption: Proposed mechanism of SnF₂ catalysis in the Biginelli reaction.
References
Experimental Protocols for the Deposition of Tin(II) Fluoride (SnF₂) Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deposition of tin(II) fluoride (SnF₂) thin films via various techniques, including thermal evaporation, radio frequency (RF) magnetron sputtering, solution processing, and atomic layer deposition (ALD).
Introduction
This compound (SnF₂) is a promising material for a range of applications in electronics and optoelectronics due to its unique properties, including a wide bandgap and p-type conductivity. The ability to deposit high-quality thin films of SnF₂ is crucial for its integration into devices such as thin-film transistors, sensors, and next-generation solar cells. This document outlines the key experimental procedures for achieving SnF₂ thin films with controlled properties.
Deposition Techniques and Protocols
Thermal Evaporation
Thermal evaporation is a physical vapor deposition (PVD) method that involves heating a source material (in this case, SnF₂) in a high-vacuum environment until it evaporates and deposits onto a substrate.
Experimental Protocol:
-
Substrate Preparation:
-
Clean the desired substrates (e.g., glass, silicon wafers) ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun and place them on the substrate holder in the thermal evaporation chamber.
-
-
Source Preparation:
-
Place high-purity SnF₂ powder or granules into a suitable evaporation source, such as a tungsten or molybdenum boat.
-
-
Deposition Process:
-
Evacuate the deposition chamber to a base pressure of at least 10⁻⁶ Torr.
-
Gradually increase the current to the evaporation source to heat the SnF₂ material.
-
Monitor the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate for SnF₂ is in the range of 0.1-1 Å/s.
-
Once the desired thickness is achieved, close the shutter and gradually decrease the current to the source.
-
Allow the chamber to cool down before venting with an inert gas like nitrogen.
-
Process Parameters for Thermal Evaporation of SnF₂:
| Parameter | Value |
| Base Pressure | < 1 x 10⁻⁶ Torr |
| Source Material | SnF₂ (99.9%+ purity) |
| Evaporation Source | Tungsten or Molybdenum Boat |
| Deposition Rate | 0.1 - 1.0 Å/s |
| Substrate Temperature | Room Temperature to 200 °C |
Workflow for Thermal Evaporation:
RF Magnetron Sputtering
RF magnetron sputtering is another PVD technique where ions from a plasma bombard a target material, causing atoms to be ejected and deposited onto a substrate.
Experimental Protocol:
-
Substrate and Target Preparation:
-
Clean the substrates as described in the thermal evaporation protocol.
-
Mount a high-purity SnF₂ target in the sputtering system.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of approximately 10⁻⁶ Torr.
-
Introduce a sputtering gas, typically Argon (Ar), into the chamber, raising the pressure to the desired working pressure (e.g., 1-20 mTorr).
-
Apply RF power to the SnF₂ target to generate a plasma.
-
A pre-sputtering step for 5-10 minutes with the shutter closed is recommended to clean the target surface.
-
Open the shutter to begin the deposition of the SnF₂ thin film onto the substrate.
-
Control the film thickness by adjusting the deposition time and RF power.
-
After deposition, turn off the RF power and gas supply, and allow the system to cool before venting.
-
Process Parameters for RF Sputtering of SnF₂:
| Parameter | Value |
| Base Pressure | < 5 x 10⁻⁶ Torr |
| Sputtering Gas | Argon (Ar) |
| Working Pressure | 1 - 20 mTorr |
| RF Power | 50 - 200 W |
| Substrate Temperature | Room Temperature to 300 °C |
| Target | SnF₂ (99.9%+ purity) |
Workflow for RF Magnetron Sputtering:
Solution Processing (Spin Coating)
Solution processing offers a low-cost and scalable method for thin film deposition. Spin coating is a common technique where a solution of the precursor is dispensed onto a spinning substrate.
Experimental Protocol:
-
Precursor Solution Preparation:
-
Dissolve SnF₂ powder in a suitable solvent. Due to the limited solubility of SnF₂ in common solvents, a complexing agent or a specific solvent system may be required. For example, dissolving SnF₂ in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) has been reported for perovskite applications.
-
Stir the solution at room temperature or with gentle heating until the SnF₂ is fully dissolved.
-
Filter the solution through a 0.2 µm syringe filter before use.
-
-
Deposition Process:
-
Place a cleaned substrate on the spin coater chuck.
-
Dispense a sufficient amount of the SnF₂ precursor solution to cover the substrate.
-
Spin the substrate at a specific speed (e.g., 1000-5000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness is dependent on the solution concentration and spin speed.
-
After spinning, transfer the substrate to a hotplate for annealing to remove residual solvent and improve film quality. The annealing temperature and time will depend on the solvent used and the desired film properties.
-
Process Parameters for Solution Processing of SnF₂:
| Parameter | Value |
| Precursor | SnF₂ |
| Solvent | e.g., DMF:DMSO (4:1 v/v) |
| Solution Concentration | 0.1 - 0.5 M |
| Spin Speed | 1000 - 5000 rpm |
| Spin Time | 30 - 60 s |
| Annealing Temperature | 100 - 200 °C |
| Annealing Time | 5 - 30 min |
Workflow for Solution Processing (Spin Coating):
Atomic Layer Deposition (ALD)
ALD is a thin film deposition technique that utilizes sequential, self-limiting surface reactions to grow films with atomic-level control over thickness and conformality. While a specific, well-established ALD process for pure SnF₂ is not widely reported, a general approach for metal fluorides can be adapted.
Experimental Protocol (General for Metal Fluorides):
-
Substrate Preparation:
-
Clean the substrates as previously described and load them into the ALD reactor.
-
-
Deposition Cycle:
-
The ALD process consists of repeated cycles, each with four steps:
-
Pulse A: Introduce the tin precursor (e.g., a metalorganic tin compound) into the reactor.
-
Purge 1: Purge the reactor with an inert gas (e.g., N₂) to remove any unreacted precursor and byproducts.
-
Pulse B: Introduce the fluorine precursor (e.g., HF-pyridine or a fluorine plasma) into the reactor.
-
Purge 2: Purge the reactor with the inert gas to remove unreacted fluorine precursor and byproducts.
-
-
The number of ALD cycles determines the final film thickness.
-
Process Parameters for ALD of Metal Fluorides (Adaptable for SnF₂):
| Parameter | Value |
| Tin Precursor | Tin(II) acetylacetonate (Sn(acac)₂) or similar volatile tin compound |
| Fluorine Precursor | HF-pyridine, SF₆ plasma, or other reactive fluorine source |
| Deposition Temperature | 150 - 300 °C |
| Pulse/Purge Times | 0.1 - 5 s (highly process dependent) |
Workflow for Atomic Layer Deposition:
Data Presentation
The following table summarizes typical properties of SnF₂ thin films. Note that these values can vary significantly depending on the deposition method and process parameters.
Physical Properties of SnF₂ Thin Films:
| Property | Typical Value/Range | Deposition Method |
| Crystal Structure | Orthorhombic or Monoclinic | Varies |
| Band Gap | ~3.8 - 4.2 eV | Varies |
| Refractive Index | ~1.5 - 1.6 | Varies |
| Electrical Resistivity | Highly variable (can be insulating or p-type semiconducting) | Varies |
| Film Thickness | 10 nm - 500 nm | All |
Concluding Remarks
The choice of deposition technique for SnF₂ thin films depends on the specific application requirements, such as film quality, thickness control, and cost. Thermal evaporation and sputtering are versatile PVD methods suitable for producing high-purity films. Solution processing offers a low-cost, scalable alternative, while ALD provides unparalleled control over film thickness and conformality at the nanoscale. The protocols and data presented in this document serve as a starting point for the successful deposition of SnF₂ thin films for a variety of research and development applications. Further optimization of the deposition parameters is often necessary to achieve the desired film properties for a specific device or application.
Application Notes and Protocols: The Role of Stannous Fluoride in Preventing Dental Erosion and Hypersensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous fluoride (SnF₂) is a unique active ingredient in oral care formulations, demonstrating dual efficacy in the prevention of dental erosion and the management of dentin hypersensitivity. Unlike sodium fluoride, which primarily acts through the promotion of remineralization, stannous fluoride's therapeutic effects are largely attributed to the actions of the stannous ion (Sn²⁺). These application notes provide a detailed overview of the mechanisms of action of stannous fluoride, supported by quantitative data from clinical and in vitro studies, and comprehensive experimental protocols for its evaluation.
Mechanism of Action
Stannous fluoride's protective effects against dental erosion and hypersensitivity are primarily mediated through two distinct physical pathways: the formation of a protective barrier against acid attack and the occlusion of open dentinal tubules.
Prevention of Dental Erosion
Stannous fluoride protects tooth enamel from erosion by forming a robust, acid-resistant mineral layer on the tooth surface.[1][2] When delivered in a toothpaste or rinse, the stannous ions react with the enamel surface, creating a tin-rich layer. This layer acts as a physical barrier, shielding the underlying enamel from dietary and gastric acids.[1] Furthermore, this protective layer has been shown to be more resistant to acid dissolution than native enamel, thereby significantly reducing enamel surface loss.
Alleviation of Dentin Hypersensitivity
Dentin hypersensitivity is characterized by short, sharp pain arising from exposed dentin in response to stimuli. The prevailing hydrodynamic theory suggests that this pain is initiated by the movement of fluid within the dentinal tubules, which stimulates nerve endings in the pulp. Stannous fluoride alleviates this condition by physically occluding the open dentinal tubules.[2][3] The stannous ions, along with other components of the formulation, form precipitates that block the tubules, thereby reducing dentinal fluid flow and preventing the activation of pulpal nerves.[3]
Signaling Pathways
Current research extensively supports the physical-occlusive and barrier-forming mechanisms of stannous fluoride in managing dental erosion and hypersensitivity. While fluoride ions, in general, have been shown to influence cellular signaling pathways in dental pulp stem cells and odontoblasts, the direct role of stannous fluoride in modulating specific intracellular signaling pathways for its anti-erosive and desensitizing effects is not yet well-established in the scientific literature. For instance, sodium fluoride has been demonstrated to promote the differentiation of dental pulp stem cells by inhibiting the PI3K/AKT pathway. However, similar direct evidence for stannous fluoride's interaction with odontoblast signaling in the context of erosion or hypersensitivity is an area requiring further investigation.
Quantitative Data
The efficacy of stannous fluoride in preventing dental erosion and reducing hypersensitivity has been quantified in numerous studies. The following tables summarize key findings.
Table 1: Efficacy of Stannous Fluoride in Preventing Dental Erosion
| Study Type | Stannous Fluoride Formulation | Comparator | Endpoint | Results | Citation |
| In vitro | 0.454% SnF₂ toothpaste | Sodium Fluoride (NaF) toothpaste | Enamel Surface Loss | SnF₂ provided 89% reduction in surface loss compared to 42% for NaF. | [4] |
| In vitro | SnF₂ solution | NaF solution | Enamel Hardness Loss | SnF₂ group showed 23% hardness loss compared to 26% for the control. | [1] |
| In situ | 0.454% SnF₂ toothpaste | NaF/Triclosan toothpaste | Enamel Loss (µm) | SnF₂ showed 90.3% less enamel loss (0.279 µm) compared to NaF/Triclosan (2.877 µm). | [5] |
| In situ | Stannous-containing NaF toothpaste | Sodium Monofluorophosphate (SMFP)/Triclosan toothpaste | Enamel Loss (µm) | Stannous-containing toothpaste demonstrated 88% less erosion (0.21 µm) compared to SMFP/Triclosan (1.66 µm). | [2] |
Table 2: Efficacy of Stannous Fluoride in Reducing Dentin Hypersensitivity
| Study Type | Stannous Fluoride Formulation | Comparator | Endpoint | Results | Citation |
| In vitro | 0.454% SnF₂ toothpaste | Control toothpaste | Dentin Tubule Occlusion | SnF₂ occluded 82% of tubules compared to 35% for the control. | [6] |
| In vitro | 0.454% SnF₂ toothpaste | Potassium nitrate toothpaste | Dentin Tubule Occlusion | SnF₂ formulation occluded 86% of tubules compared to 35% for the potassium nitrate control. | [7] |
| Clinical Trial | 0.454% SnF₂ toothpaste | NaF negative control | Tactile Sensitivity Relief | 97% of subjects using SnF₂ had relief compared to 28% in the control group at Week 4. | |
| Clinical Trial | 0.454% SnF₂ toothpaste | Regular fluoride toothpaste | Change in Schiff Sensitivity Score | Statistically significant reduction in sensitivity score after 8 weeks of treatment. | |
| Clinical Trial | 0.4% SnF₂ gel and 0.717% F solution | Placebo | Pain Relief | 0.717% F solution provided immediate relief, while the 0.4% gel showed a gradual effect over 2-4 weeks. | [3] |
Experimental Protocols
Protocol 1: In Vitro Model for Dental Erosion
This protocol outlines a method for evaluating the anti-erosive potential of stannous fluoride formulations on human or bovine enamel samples.
1. Sample Preparation:
-
Section extracted human or bovine teeth to obtain enamel blocks (e.g., 4x4 mm).
-
Embed the blocks in acrylic resin, leaving the enamel surface exposed.
-
Polish the enamel surfaces to a mirror finish using a series of abrasive papers and polishing cloths with diamond suspensions.
-
Create a reference surface on each block by covering half of the enamel with acid-resistant tape.
2. Pellicle Formation (Optional but Recommended):
-
Incubate the enamel blocks in sterile human saliva or an artificial saliva solution for at least 2 hours to allow for the formation of an acquired pellicle.
3. Treatment Application:
-
Prepare a slurry of the stannous fluoride test dentifrice and control dentifrices (e.g., 1 part toothpaste to 3 parts artificial saliva or deionized water).
-
Immerse the enamel blocks in the respective slurries for a defined period (e.g., 2 minutes), often with gentle agitation.
-
Rinse the blocks thoroughly with deionized water.
4. Erosive Challenge:
-
Immerse the treated enamel blocks in an acidic solution (e.g., 1% citric acid, pH 3.6) for a specified duration (e.g., 2-10 minutes).[1]
-
Repeat the treatment and erosive cycles multiple times to simulate daily exposure.
5. Analysis:
-
Remove the acid-resistant tape to reveal the untreated reference surface.
-
Measure the amount of enamel surface loss using non-contact profilometry. The difference in height between the treated and untreated surfaces represents the degree of erosion.
-
Assess changes in surface microhardness using a Knoop or Vickers microhardness tester.
Protocol 2: In Vitro Dentin Tubule Occlusion Assay
This protocol describes a method to visualize and quantify the occlusion of dentinal tubules by stannous fluoride formulations.
1. Sample Preparation:
-
Obtain dentin discs of approximately 1 mm thickness from the crowns of extracted human third molars.
-
Polish the dentin surfaces to create a standardized smear layer.
-
To simulate hypersensitive dentin, etch the surfaces with an acid (e.g., 6% citric acid for 2 minutes) to remove the smear layer and open the dentinal tubules.
-
Rinse thoroughly and verify the patency of the tubules using a scanning electron microscope (SEM).
2. Treatment Application:
-
Prepare slurries of the test and control dentifrices as described in Protocol 1.
-
Treat the dentin discs with the slurries for a specified duration (e.g., 2 minutes).
3. Post-treatment Rinsing and Acid Challenge (Optional):
-
Rinse the discs to remove excess slurry.
-
To test the durability of the occlusion, subject the treated discs to an acidic challenge (e.g., immersion in an acidic beverage for a short period).
4. Analysis:
-
Dehydrate the dentin discs in a series of graded ethanol solutions.
-
Sputter-coat the specimens with a conductive material (e.g., gold-palladium).
-
Examine the surfaces using an SEM at various magnifications.
-
Quantify the percentage of occluded tubules by analyzing the SEM images using image analysis software.
Protocol 3: Clinical Trial for Dentin Hypersensitivity
This protocol provides a framework for a randomized controlled clinical trial to evaluate the efficacy of a stannous fluoride toothpaste in reducing dentin hypersensitivity.
1. Study Design:
-
A randomized, double-blind, parallel-group design is recommended.
-
Participants should be healthy adults with a self-reported history of dentin hypersensitivity and clinically verified sensitive teeth.
2. Participant Selection:
-
Screen potential participants for at least two sensitive teeth (typically canines or premolars) with exposed dentin.
-
Assess baseline sensitivity using standardized stimuli:
-
Tactile stimulus: A Yeaple probe applied with increasing force (grams) to the sensitive area.
-
Evaporative (air) stimulus: A controlled blast of air from a dental syringe, with the participant's response scored on a scale such as the Schiff Cold Air Sensitivity Scale.
-
3. Randomization and Blinding:
-
Randomly assign eligible participants to either the stannous fluoride test group or a negative control group (e.g., a standard sodium fluoride toothpaste).
-
Both participants and examiners should be blinded to the treatment allocation.
4. Treatment Regimen:
-
Instruct participants to brush their teeth twice daily for a specified duration (e.g., 2 minutes) with their assigned toothpaste for the study period (e.g., 8 weeks).
5. Efficacy Assessments:
-
Re-assess tactile and evaporative sensitivity at specified time points (e.g., baseline, 4 weeks, and 8 weeks).
-
The primary outcome measure is typically the change from baseline in sensitivity scores.
6. Statistical Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANCOVA) to compare the changes in sensitivity scores between the treatment groups.
Visualizations
Mechanism of Stannous Fluoride in Dental Erosion Prevention
Mechanism of Stannous Fluoride in Dental Erosion Prevention
Mechanism of Stannous Fluoride in Dentin Hypersensitivity Relief
Mechanism of Stannous Fluoride in Dentin Hypersensitivity Relief
Experimental Workflow for In Vitro Dental Erosion Study
Experimental Workflow for In Vitro Dental Erosion Study
References
- 1. Effects of Stannous Fluoride Toothpaste and Chios Mastiha Toothpaste on the Prevention of Enamel Erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stannous Fluoride in Toothpastes: A Review of Its Clinical Effects and Likely Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of stannous fluoride on dentinal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions and effects of a stannous-containing sodium fluoride dentifrice on oral pathogens and the oral microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stannous fluoride forms aggregates between outer and inner membranes leading to membrane rupture of Porphyromonas gingivalis and Prevotella pallens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gene expression analysis in cells of the dentine-pulp complex in healthy and carious teeth : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Mechanism of Action of Stannous Fluoride on Oral Biofilm
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the multifaceted mechanism of action of stannous fluoride (SnF₂) on oral biofilms. The accompanying protocols offer standardized methods for evaluating the efficacy of stannous fluoride and other anti-biofilm agents.
Introduction to the Antimicrobial Action of Stannous Fluoride
Stannous fluoride is a well-established antimicrobial agent used in oral care products to control dental plaque and gingivitis.[1][2][3] Its efficacy stems from the synergistic action of the stannous ion (Sn²⁺) and the fluoride ion. Unlike other fluoride compounds, the stannous ion provides a distinct and potent antibacterial effect.[1][2] The mechanism of action is comprehensive, targeting multiple aspects of oral biofilm physiology, including bacterial viability, metabolism, adhesion, and the integrity of the extracellular polymeric substance (EPS) matrix.[4][5][6][7]
Core Mechanisms of Action
The antimicrobial activity of stannous fluoride against oral biofilm can be categorized into several key mechanisms:
-
Bactericidal and Bacteriostatic Effects: Stannous fluoride exhibits both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) properties.[4] The primary mode of bactericidal action is believed to be the disruption of the bacterial cell membrane, leading to the leakage of cellular components and eventual cell lysis.[8] The bacteriostatic effects are largely attributed to the inhibition of essential metabolic pathways.[4][8]
-
Inhibition of Bacterial Metabolism: A crucial aspect of stannous fluoride's action is its ability to inhibit bacterial glycolysis, the primary energy-generating pathway for many oral bacteria.[8] By interfering with key metabolic enzymes, stannous fluoride reduces the production of organic acids, which are responsible for enamel demineralization and the development of dental caries.[9]
-
Reduction of Biofilm Mass and Adhesion: Stannous fluoride significantly reduces the overall biomass and thickness of oral biofilms.[1][5][10] It also interferes with bacterial adhesion to tooth surfaces and to other bacteria, a critical initial step in biofilm formation.[11] This is achieved in part by altering the biomechanical properties of the biofilm, making it less adhesive.[5][10]
-
Disruption of the Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix is a key structural component of biofilms, providing protection and facilitating adhesion. Stannous fluoride has been shown to reduce the production of EPS by oral bacteria.[7] This weakens the biofilm structure, making it more susceptible to mechanical removal and antimicrobial agents.
-
Modulation of Gene Expression: At a molecular level, stannous fluoride can alter the gene expression of oral bacteria.[1][5][10] Metatranscriptomic analyses have revealed that stannous fluoride downregulates genes involved in biofilm formation, cell adhesion, and quorum sensing.[1][5][10] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence.
-
Inhibition of Inflammatory Pathways: Stannous fluoride can modulate the host inflammatory response to bacterial endotoxins like lipopolysaccharide (LPS).[4][6] It has been shown to bind to LPS, preventing it from activating Toll-like receptors (TLRs) on host cells, thereby reducing the production of pro-inflammatory cytokines.[4][6][12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of stannous fluoride on oral biofilm.
Table 1: Effect of Stannous Fluoride on Biofilm Physical Properties
| Parameter | Control (e.g., Sodium Monofluorophosphate) | Stannous Fluoride (0.454%) | Percentage Reduction | Reference |
| Biofilm Volume (µm³) | 5.6 x 10⁵ | 1 x 10⁴ | 98.2% | [1][10] |
| Biofilm Thickness (µm) | 23.2 | 8.0 | 65.5% | [1][10] |
Table 2: Effect of Stannous Fluoride on Extracellular Polymeric Substance (EPS) Production
| Parameter | Control (Standard Dentifrice) | Stannous Fluoride Dentifrice | Percentage Reduction | Reference |
| EPS per Mouth (µg) | 430 ± 248 | 163 ± 56 | 62.1% | [7] |
| EPS per Bacterium (10⁻⁹ µg) | 156 ± 85 | 67 ± 30 | 57.1% | [7] |
Table 3: Inhibition of Bacterial Growth by Stannous Fluoride
| Bacterial Species | Stannous Fluoride Concentration for Significant Growth Suppression | Reference |
| Porphyromonas gingivalis | 200 µM | [6] |
| Prevotella pallens | 100 µM | [6] |
Experimental Protocols
In Situ Oral Biofilm Model
This protocol describes the formation of an in situ oral biofilm for testing the efficacy of antimicrobial agents.[1][5][10][13]
Materials:
-
Custom-made intra-oral appliances (retainers) for study participants.
-
Hydroxyapatite (HA) discs.
-
Dental stone for creating models of participants' dentition.
-
Vacuum forming machine.
-
Test dentifrice (e.g., 0.454% stannous fluoride) and control dentifrice.
-
Soft-bristled toothbrushes.
Procedure:
-
Fabricate custom maxillary retainers for each participant. Create niches within the retainer to hold HA discs.
-
Participants undergo a washout period (e.g., 7 days) using a standard fluoride toothpaste to establish a baseline oral environment.
-
Insert sterile HA discs into the niches of the retainer.
-
Participants wear the appliance for a specified period (e.g., 48 hours) to allow for in situ biofilm formation.
-
During the biofilm formation period, participants adhere to a standardized oral hygiene regimen using the assigned test or control dentifrice and toothbrush.
-
After the designated period, carefully remove the HA discs with the formed biofilm for analysis.
Quantification of Biofilm Biomass (Crystal Violet Assay)
This protocol provides a method for quantifying the total biomass of a biofilm.[11]
Materials:
-
96-well microtiter plates.
-
Bacterial culture in appropriate growth medium.
-
Phosphate-buffered saline (PBS).
-
0.1% Crystal Violet solution.
-
30% Acetic acid.
-
Microplate reader.
Procedure:
-
Grow biofilms in the wells of a 96-well plate for a specified time.
-
Carefully remove the planktonic bacteria by gently aspirating the medium.
-
Wash the wells twice with PBS to remove any remaining non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells with distilled water until the wash water is clear.
-
Dry the plate, for example, by inverting it on a paper towel.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570-600 nm using a microplate reader.
Assessment of Biofilm Viability (XTT Assay)
This protocol measures the metabolic activity of the biofilm, which is an indicator of cell viability.[14][15][16][17][18]
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.
-
Menadione solution.
-
PBS.
-
96-well microtiter plates with established biofilms.
-
Microplate reader.
Procedure:
-
Prepare a fresh solution of XTT and menadione.
-
Gently wash the established biofilms in the 96-well plate with PBS to remove planktonic cells.
-
Add the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 3 hours).
-
Measure the color change by reading the absorbance at 450-490 nm with a microplate reader.
Quantification of Extracellular Polymeric Substance (EPS)
This protocol describes the quantification of the total carbohydrate component of the EPS matrix using the phenol-sulfuric acid method.[7][19][20][21][22]
Materials:
-
Biofilm sample.
-
5% Phenol solution.
-
Concentrated sulfuric acid.
-
Glucose standards.
-
Spectrophotometer.
Procedure:
-
Extract the EPS from the biofilm sample. This can be done through physical methods (e.g., sonication) or chemical methods.
-
To 50 µL of the EPS extract, add 250 µL of 5% phenol.
-
Carefully add 1.25 mL of concentrated sulfuric acid. The reaction is highly exothermic.
-
Incubate the mixture at room temperature for 10 minutes, then at 30°C for 20 minutes.
-
Measure the absorbance at 490 nm using a spectrophotometer.
-
Calculate the carbohydrate concentration based on a standard curve generated with known concentrations of glucose.
Visualization of Stannous Fluoride's Mechanism of Action
Signaling Pathways and Experimental Workflows
Caption: Multifaceted mechanism of stannous fluoride on oral biofilm and host cells.
Caption: Experimental workflow for in situ evaluation of stannous fluoride's anti-biofilm efficacy.
References
- 1. Effect of a Stannous Fluoride Dentifrice on Biofilm Composition, Gene Expression and Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Absolute Quantitation of Bacterial Biofilm Adhesion and Viscoelasticity by Microbead Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of pure fluorides and stannous ions on the initial bacterial colonization in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ableweb.org [ableweb.org]
- 8. dentalcare.com [dentalcare.com]
- 9. Glycolysis and Automated Plaque Regrowth Method for Evaluation of Antimicrobial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of a Stannous Fluoride Dentifrice on Biofilm Composition, Gene Expression and Biomechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. journals.asm.org [journals.asm.org]
- 16. scielo.br [scielo.br]
- 17. XTT assay of ex vivo saliva biofilms to test antimicrobial influences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. Detection techniques for extracellular polymeric substances in biofilms: A review :: BioResources [bioresources.cnr.ncsu.edu]
- 20. Determination of extracellular polymeric substances (EPS) using a modified phenol-sulfuric acid (PSA) assay... [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. scispace.com [scispace.com]
Applications of Stannous Fluoride in Glass and Ceramic Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous fluoride (SnF₂), a compound widely recognized for its role in dental applications, also possesses properties that lend it to specialized applications within the broader fields of glass and ceramic production. While detailed industrial-scale protocols are often proprietary, this document synthesizes available information from patents, academic literature, and related fields to provide insights into its current and potential uses. This includes its role as a fluxing agent, a component in specialty glasses, a precursor for conductive coatings, and its interaction with ceramic surfaces.
Stannous Fluoride in Specialty Glass Formulations
Stannous fluoride can act as a key component in the formulation of specialty glasses, such as stannous fluorophosphate and other fluoride-containing bioactive glasses. In these applications, it contributes to unique optical and bioactive properties.
Stannous Fluorophosphate Glasses
Stannous fluorophosphate glasses are noted for their unique optical properties and relatively low melting temperatures (400-500°C). The stannous fluoride content can range from 0 to 80 mol%, with more durable glasses typically containing 55-77 mol% SnF₂. These glasses are characterized by a high thermal expansion. The proposed basic structural unit involves Sn—O—P—O bonds.
Fluoride-Containing Bioactive Glasses
In bioactive glass compositions, fluoride ions, which can be introduced via compounds like stannous fluoride, play a significant role in promoting the formation of fluorapatite. Fluorapatite is more resistant to acid than the hydroxyapatite that naturally forms on these glasses, making them particularly interesting for dental applications.
Logical Relationship: Role of Fluoride in Bioactive Glass
Application Notes and Protocols: Antimicrobial Properties of Stannous Fluoride in Oral Care Formulations
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Stannous fluoride (SnF₂) is a well-established active ingredient in oral care formulations, recognized for its multifaceted benefits, including anti-caries, anti-gingivitis, and anti-hypersensitivity properties.[1][2][3][4] A significant contributor to its therapeutic efficacy is its broad-spectrum antimicrobial activity against oral bacteria.[1][2][5][6] Unlike sodium fluoride, which primarily offers anti-caries benefits, the stannous ion (Sn²⁺) in stannous fluoride provides distinct antibacterial actions.[4][6][7][8] This document provides detailed application notes on the antimicrobial properties of stannous fluoride and standardized protocols for its evaluation in research and development settings.
Mechanism of Action
The antimicrobial effects of stannous fluoride are attributed to the stannous ion (Sn²⁺) and involve multiple mechanisms that lead to both bacteriostatic (inhibition of growth) and bactericidal (killing of bacteria) outcomes.[2][5][9]
Key Antimicrobial Actions:
-
Membrane Disruption: Stannous fluoride can interact non-specifically with the bacterial membrane, causing disruption.[5] This leads to the leakage of cellular components, ultimately resulting in cell lysis and death.[5]
-
Inhibition of Metabolic Enzymes: A primary mode of action is the inhibition of key bacterial metabolic enzymes.[5] This interference with metabolic pathways, such as glycolysis, hinders the bacteria's ability to process carbohydrates for energy.[5][10] This reduces the production of acidic byproducts that contribute to dental caries.
-
Reduction of Bacterial Adhesion: By inhibiting metabolic activity, stannous fluoride can prevent bacteria from adhering to oral surfaces like enamel and exposed dentin.[5]
-
Control of Biofilm (Plaque): Stannous fluoride has been shown to reduce the viability of dental plaque and control its growth on tooth surfaces.[1] It can decrease the thickness and volume of biofilm microcolonies.[11][12][13]
-
Reduction of Bacterial Toxins: Stannous fluoride significantly reduces the production of metabolic toxins by bacteria within the plaque biofilm.[5] It can also bind to bacterial endotoxins like lipopolysaccharides (LPS), mitigating the inflammatory response that leads to gingivitis.[5][14]
Quantitative Antimicrobial Data
The following tables summarize the antimicrobial efficacy of stannous fluoride against various oral pathogens, as reported in the literature. These values can vary based on the specific strains tested and the experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of Stannous Fluoride against Oral Bacteria
| Oral Pathogen | Stannous Fluoride Concentration (µM) | Reference |
| Porphyromonas gingivalis | 200 | [14] |
| Prevotella pallens | 100 | [14] |
| Streptococcus mutans | Suppressed growth at concentrations as low as 75 ppm | [14] |
| Prevotella and P. gingivalis species | Inhibited at dentifrice diluents in media from 1.8-7.5 ppm | [15] |
Table 2: Effect of Stannous Fluoride Formulations on Oral Bacteria
| Formulation | Effect | Key Findings | Reference |
| 1.64% Stannous Fluoride Irrigation | Dramatic and sustained decrease of subgingival motile bacteria and spirochetes. | By the sixth week, these bacteria returned to 50% of their original concentration. | [16] |
| 0.4% Stannous Fluoride Irrigation | Reduction of motile bacteria and spirochetes. | Less effective than 1.64% with a more rapid return to original levels. | [16] |
| 0.454% Stannous Fluoride Toothpaste | Reduced bacterial load in various oral microenvironments. | Significant reductions in bacteria from the tongue and saliva at week 2, and from all microenvironments by week 4. | [10] |
| Stannous Fluoride Toothpaste | Reduced gingival inflammation and microbiome population. | Improvements in immune markers suggest potential to prevent progression of plaque-induced gingivitis. | [1] |
| 0.4% Stannous Fluoride Gel | Effective in inhibiting oral bacteria. | As effective as 0.12% chlorhexidine in inhibiting the growth of bacteria found in dental plaque. | [17] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial properties of stannous fluoride formulations.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).
Materials:
-
Stannous fluoride formulation
-
Target oral microorganisms (e.g., Streptococcus mutans, Porphyromonas gingivalis)
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Agar plates
-
Incubator (aerobic or anaerobic, depending on the microorganism)
Procedure:
-
Preparation of Stannous Fluoride dilutions: Prepare a series of twofold dilutions of the stannous fluoride formulation in the appropriate growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the target microorganism overnight and dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the stannous fluoride dilutions. Include a positive control (bacteria with no antimicrobial) and a negative control (medium only).
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature, atmosphere) for 24-48 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer. The MIC is the lowest concentration with no visible growth.
-
MBC Determination: To determine the MBC, take an aliquot from the wells that showed no visible growth and plate it onto agar plates.
-
Incubation of Plates: Incubate the agar plates under appropriate conditions for 24-48 hours.
-
MBC Calculation: The MBC is the lowest concentration that resulted in a 99.9% reduction in the initial inoculum.
Protocol 2: In Vitro Oral Biofilm Model
This protocol describes the formation of an in vitro oral biofilm and the evaluation of the anti-biofilm efficacy of stannous fluoride.
Materials:
-
Stannous fluoride formulation
-
Oral microorganisms (single species or a consortium from saliva)
-
Biofilm growth medium (e.g., supplemented Brain Heart Infusion)
-
Hydroxyapatite discs (to mimic tooth surface)
-
24-well plates or a CDC biofilm reactor
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Spectrophotometer
-
Confocal Laser Scanning Microscope (CLSM) with Live/Dead staining kit
Procedure:
-
Biofilm Formation:
-
Place sterile hydroxyapatite discs in the wells of a 24-well plate.
-
Inoculate with a standardized suspension of oral bacteria or pooled saliva.
-
Incubate for 24-72 hours to allow for biofilm formation, changing the medium daily.
-
-
Treatment with Stannous Fluoride:
-
After biofilm formation, gently wash the discs with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Treat the biofilms with various concentrations of the stannous fluoride formulation for a defined period (e.g., 1-5 minutes). Include a negative control (treated with PBS).
-
-
Quantification of Biofilm Biomass (Crystal Violet Assay):
-
After treatment, wash the discs with PBS.
-
Add 0.1% Crystal Violet solution to each well and incubate for 15 minutes.
-
Wash the discs to remove excess stain.
-
Add 95% ethanol to dissolve the bound stain.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
-
Assessment of Bacterial Viability (CLSM with Live/Dead Staining):
-
After treatment, stain the biofilms with a Live/Dead staining kit (e.g., SYTO 9 for live cells and propidium iodide for dead cells).
-
Visualize the biofilms using a CLSM to assess the ratio of live to dead bacteria and the biofilm structure.
-
Protocol 3: Plaque Glycolysis and Regrowth Model (PGRM)
This in vivo or ex vivo model assesses the effect of an antimicrobial agent on the metabolic activity and regrowth of dental plaque.
Materials:
-
Human subjects or collected plaque samples
-
Stannous fluoride dentifrice or rinse
-
Control dentifrice or rinse (without antimicrobial agent)
-
pH meter
-
Incubator
Procedure:
-
Plaque Collection (Baseline): Collect baseline plaque samples from subjects.
-
Treatment: Subjects brush with the assigned dentifrice or rinse with the assigned mouthwash for a specified duration.
-
Post-treatment Plaque Collection: Collect plaque samples at various time points after treatment (e.g., 15, 45, and 90 minutes).[18]
-
Acidogenicity Analysis (Glycolysis):
-
Resuspend the collected plaque in a buffered solution.
-
Measure the initial pH.
-
Add a sugar solution (e.g., sucrose) to stimulate acid production.
-
Measure the pH at regular intervals to determine the rate of acid production.
-
-
Regrowth Activity:
-
Culture the collected plaque samples in a suitable growth medium.
-
Measure bacterial growth over time (e.g., by optical density) to assess the regrowth potential after treatment.
-
-
Data Analysis: Calculate the area under the curve (AUC) for both glycolysis (pH drop) and regrowth to compare the effects of the different treatments.[18]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of stannous fluoride on oral bacteria.
Experimental Workflow: In Vitro Biofilm Assay
Caption: Workflow for evaluating the anti-biofilm efficacy of stannous fluoride.
Logical Relationship: Benefits of Antimicrobial Action
Caption: Relationship between antimicrobial action and oral health benefits.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 4. Best Guide: Stannous Fluoride vs. Sodium Fluoride [cinoll.com]
- 5. dentalcare.com [dentalcare.com]
- 6. wallerdental.com [wallerdental.com]
- 7. greaterbostondentist.com [greaterbostondentist.com]
- 8. Stannous vs. Sodium Fluoride: When Dental Professionals Should Customize Treatment - Today's RDH [todaysrdh.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. compendiumlive.com [compendiumlive.com]
- 11. Effect of a Stannous Fluoride Dentifrice on Biofilm Composition, Gene Expression and Biomechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of a Stannous Fluoride Dentifrice on Biofilm Composition, Gene Expression and Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stannous fluoride forms aggregates between outer and inner membranes leading to membrane rupture of Porphyromonas gingivalis and Prevotella pallens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical and antimicrobial effect of stannous fluoride on periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitory effect of stannous fluoride and other commonly used antimicrobial agents on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antimicrobial activity of a stannous fluoride toothpaste in the PGRM IADR Abstract Archives [iadr.abstractarchives.com]
Troubleshooting & Optimization
Technical Support Center: Tin(II) Fluoride Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Tin(II) fluoride (Stannous fluoride, SnF₂).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to control during this compound synthesis?
A1: The two most critical factors are the exclusion of atmospheric oxygen and the control of water content in the reaction mixture. Tin(II) is highly susceptible to oxidation to Tin(IV) in the presence of air, which leads to the formation of inert and insoluble impurities.[1][2] Furthermore, SnF₂ readily hydrolyzes in aqueous solutions to form various tin hydroxides and oxyfluorides, reducing the yield and purity of the desired product.[1][3]
Q2: What are the common impurities in synthesized this compound?
A2: The most common impurity is Tin(IV) fluoride (SnF₄) or other Sn(IV) species, resulting from oxidation.[4] Other potential impurities include unreacted starting materials, and tin oxyfluorides if hydrolysis occurs.[5] Depending on the synthesis route, starting from tin metal might leave unreacted tin, while using tin oxides can result in residual oxides in the final product.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.[6] It is moderately hygroscopic and will absorb moisture from the air.[6] Containers should be tightly sealed.
Q4: Can I use water as a solvent for this compound reactions or purification?
A4: While this compound is soluble in water, its use is generally discouraged due to rapid hydrolysis.[1] If an aqueous solution is necessary, it should be freshly prepared and used immediately. The pH of a 0.4% solution is between 2.8 and 3.5.[7] For many applications, non-aqueous solvents or low-water-content systems are preferable to maintain the integrity of the Sn(II) species.[8][9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| The final product weight is significantly lower than the theoretical yield. | Oxidation: A portion of the Sn(II) may have oxidized to Sn(IV) and been lost during purification steps. | - Ensure all reaction and purification steps are performed under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Consider adding a reducing agent to the reaction mixture.[2][5] |
| Hydrolysis: Formation of insoluble tin oxyfluorides or hydroxides can lead to product loss.[3] | - Use anhydrous reagents and solvents.- If water is a byproduct of the reaction, consider using a water-carrying agent like toluene to remove it azeotropically.[5] | |
| Incomplete Reaction: The reaction may not have gone to completion. | - Verify the reaction temperature and time are adequate for the chosen synthesis method.- Ensure proper stoichiometry of reactants. |
Problem 2: Product Discoloration (e.g., yellow or off-white)
| Symptom | Possible Cause | Suggested Solution |
| The final this compound product is not a pure white powder.[10] | Oxidation: The presence of Sn(IV) impurities can often lead to a yellowish tint. | - Implement stricter anaerobic conditions during synthesis and handling.- Purify the product by recrystallization or sublimation, if applicable to the specific impurities. |
| Starting Material Impurities: Impurities in the tin source (e.g., other metals) can carry through to the final product. | - Use high-purity starting materials. |
Problem 3: Poor Solubility of the Final Product
| Symptom | Possible Cause | Suggested Solution |
| The synthesized this compound does not dissolve as expected in appropriate solvents. | Presence of Insoluble Impurities: This is often due to the formation of insoluble Sn(IV) oxides or oxyfluorides from oxidation and hydrolysis.[1] | - Test for water-insoluble substances as per USP monograph guidelines.[7]- If impurities are present, attempt purification. For future syntheses, rigorously exclude air and moisture. |
| Incorrect Product Formation: The synthesis may have yielded a different, less soluble tin-fluoride species. | - Characterize the product using analytical techniques like XRD or NMR to confirm its identity. |
Experimental Protocols
Synthesis of this compound from Tin(IV) Oxide
This method is adapted from a patented process and focuses on minimizing hydrolysis by removing water as it is formed.[5]
Materials:
-
Tin(IV) oxide (SnO₂)
-
Fluorinating agent (e.g., anhydrous hydrogen fluoride or a concentrated hydrofluoric acid solution)
-
Reducing agent (e.g., anhydrous hydrazine or formic acid)
-
Toluene (as a water-carrying agent)
-
Cyclohexane (for washing)
Procedure:
-
Charge a reaction vessel with toluene (1-4 times the weight of SnO₂).
-
With stirring, add the SnO₂ powder.
-
Heat the mixture to 80-85°C.
-
Slowly and simultaneously add the fluorinating agent and the reducing agent.
-
Maintain the reaction temperature at 80-85°C and control the reflux to remove the toluene-water azeotrope using an oil-water separator.
-
Continue the reaction for 5-7.5 hours.
-
Cool the resulting slurry.
-
Filter the slurry and wash the filter cake with cyclohexane.
-
Dry the filter cake under vacuum (5-20 kPa) at 50-80°C to obtain the final this compound product.
Purification: Removal of Water-Insoluble Substances
This procedure is based on the USP monograph for Stannous Fluoride.[7]
Procedure:
-
Accurately weigh approximately 10 g of the synthesized this compound.
-
Transfer it to a 400-mL plastic beaker and add 200 mL of water.
-
Stir with a plastic rod for 3 minutes.
-
Filter the solution through a tared filtering crucible.
-
Wash the crucible and its contents thoroughly, first with a 1 in 100 ammonium fluoride solution, and then with water.
-
Dry the crucible at 105°C for 4 hours.
-
The weight of the residue should not exceed the specified limit in the monograph (e.g., not more than 0.5%).
Quantitative Data
| Parameter | Method 1: SnO in HF | Method 2: SnO₂ Reduction | Commercial Product |
| Starting Materials | SnO, 40% HF[1] | SnO₂, fluorinating agent, reducing agent[5] | Varies |
| Typical Purity | Not specified, but prone to impurities if not carefully controlled.[11] | >99%[5] | ≥97.5% to 99%[12] |
| Key Reaction Conditions | Evaporation of the solution. | 80-85°C, 5-7.5 hours, azeotropic water removal.[5] | Proprietary |
| Reported Yield | Not specified. | Not specified. | N/A |
Analytical Methods for Purity Assessment
1. Assay of Tin(II) Content (Titration)
This method determines the amount of tin in the +2 oxidation state.
-
Principle: A known quantity of this compound is dissolved in hot hydrochloric acid under an inert atmosphere. The solution is then titrated with a standard oxidizing agent, such as potassium iodate, to determine the amount of Sn(II).
-
Procedure Outline (based on USP monograph): [7]
-
Weigh accurately about 250 mg of Stannous Fluoride.
-
Dissolve in 300 mL of hot, recently boiled 3 N hydrochloric acid while passing an oxygen-free inert gas over the liquid's surface.
-
Cool to room temperature.
-
Add a few drops of an appropriate indicator and titrate with a standardized solution of potassium iodate until a permanent color change is observed.
-
2. Fluoride Content (Ion-Selective Electrode)
-
Principle: The concentration of fluoride ions in a solution is measured directly using a fluoride ion-selective electrode (ISE). A total ionic strength adjustment buffer (TISAB) is added to all samples and standards to ensure a constant ionic strength and pH, and to decomplex any fluoride bound to metal ions.
-
Procedure Outline:
-
Prepare a series of standard fluoride solutions of known concentrations.
-
Prepare a sample solution by accurately weighing and dissolving the synthesized this compound in water.
-
To equal volumes of the standards and the sample solution, add an equal volume of TISAB.
-
Measure the potential of each solution using a fluoride ISE and a reference electrode.
-
Construct a calibration curve by plotting the potential of the standards against the logarithm of their concentrations.
-
Determine the fluoride concentration in the sample from the calibration curve.
-
3. Detection of Sn(IV) Impurity (NMR Spectroscopy)
-
Principle: 119Sn NMR spectroscopy can be used to identify and quantify the relative amounts of Sn(II) and Sn(IV) species. The chemical shifts for Sn(II) and Sn(IV) are typically well-separated, allowing for their distinct detection.[4]
-
Procedure Outline:
-
Dissolve the this compound sample in a suitable deuterated solvent (e.g., d4-methanol, ensuring minimal water content).
-
Acquire the 119Sn NMR spectrum.
-
Integrate the signals corresponding to Sn(II) and Sn(IV) species to determine their relative concentrations. Note that different Sn(II) and Sn(IV) complexes may have different chemical shifts.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of this compound and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Origin of Sn( ii ) oxidation in tin halide perovskites - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00245C [pubs.rsc.org]
- 5. Method for preparing stannous fluoride from stannic oxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. guidechem.com [guidechem.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Recent research advances of tin(II) fluoride_Chemicalbook [chemicalbook.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. chemimpex.com [chemimpex.com]
- 11. CN105800675A - Preparation method of stannous fluoride - Google Patents [patents.google.com]
- 12. strem.com [strem.com]
Technical Support Center: Optimizing Stannous Fluoride Concentration for Specific Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with stannous fluoride (SnF₂). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation and formulation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal concentrations of stannous fluoride for different applications?
A1: The optimal concentration of stannous fluoride is highly dependent on the specific application. The table below summarizes common concentration ranges for various dental applications.
| Application | Common Stannous Fluoride (SnF₂) Concentration (w/w) | Key Considerations |
| Caries Prevention (Dentifrice) | 0.454% (providing approx. 1100 ppm fluoride) | This concentration is common in over-the-counter toothpastes for daily use.[1][2][3][4][5] |
| Gingivitis Treatment (Dentifrice) | 0.454% | Stabilized formulations are crucial for maintaining the antimicrobial efficacy of the stannous ion.[1][4][6][7] |
| Dentin Hypersensitivity Relief (Dentifrice) | 0.454% | The mechanism involves the occlusion of dentinal tubules.[3][8] |
| Oral Rinse (Caries Prevention) | 0.1% (from a 0.63% concentrate) | Intended for daily self-applied topical use.[9] |
| Professionally Applied Solution | 8% | This is a high-concentration formula for in-office application by dental professionals. |
Q2: My stannous fluoride formulation is unstable and turning cloudy. What is causing this?
A2: Stannous fluoride is susceptible to hydrolysis and oxidation in aqueous solutions.[10][11][12] The cloudiness is likely due to the precipitation of tin hydroxides. To improve stability, consider the following:
-
Low-Water Formulations: Reducing the water content in your formulation can significantly enhance stability.[11][12]
-
Stabilizing Agents: The addition of chelating agents or stabilizers like zinc phosphate can prevent the oxidation of Sn(II) to Sn(IV).[10][12][13][14]
-
pH Control: Maintaining an acidic pH can also help to stabilize the stannous ion.
Q3: Users of my experimental toothpaste are reporting tooth staining. How can this be mitigated?
A3: Extrinsic staining is a known side effect of some stannous fluoride formulations, historically due to the oxidation of the tin ion.[11][14] Modern formulations have largely overcome this issue.[11] To address staining:
-
Ensure Proper Stabilization: As with stability, using effective stabilizers like zinc phosphate is critical to prevent the oxidation that leads to staining.[14]
-
Incorporate Cleaning Agents: The inclusion of abrasives and polyphosphates in the formulation can help to remove and prevent extrinsic stains.[11]
Q4: What is the mechanism of action of stannous fluoride as an antimicrobial agent?
A4: Stannous fluoride exerts its antimicrobial effects through multiple mechanisms. It can disrupt the bacterial cell membrane, interfere with essential metabolic pathways like glycolysis, and inhibit key enzymes.[6][15] It has also been shown to downregulate genes involved in sugar metabolism in bacteria like Streptococcus mutans.
Troubleshooting Guides
Issue 1: Inconsistent Antimicrobial Efficacy in Biofilm Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability in bacterial viability between replicate experiments. | Inconsistent biofilm growth. | Ensure a standardized protocol for biofilm formation, including consistent inoculum size, growth medium, and incubation time. |
| Stannous fluoride treatment shows lower than expected efficacy. | Degradation of stannous fluoride in the test medium. | Prepare fresh stannous fluoride solutions for each experiment. Consider the stability of SnF₂ in your chosen culture medium and buffer system. |
| Results are not reproducible. | Incomplete neutralization of the antimicrobial agent before viability assessment. | Ensure the neutralization step is effective in stopping the action of stannous fluoride. Validate the neutralizer used. |
Issue 2: Difficulty in Visualizing Dentin Tubule Occlusion
| Symptom | Possible Cause | Suggested Solution |
| SEM images show minimal occlusion after treatment. | Insufficient treatment time or concentration. | Increase the duration of exposure to the stannous fluoride formulation or consider testing higher concentrations. |
| Smear layer obscures the view of the dentinal tubules. | Inadequate cleaning of the dentin specimens. | Ensure a thorough cleaning and acid-etching procedure to remove the smear layer before treatment application. |
| Cracking or artifacts on the dentin surface. | Improper sample preparation for SEM. | Follow a standardized protocol for fixation, dehydration, and sputter-coating of the dentin specimens to minimize artifacts. |
Experimental Protocols
Plaque Glycolysis and Regrowth Method (PGRM)
This method assesses the antimicrobial efficacy of a stannous fluoride formulation by measuring its effect on acid production (glycolysis) and regrowth of dental plaque bacteria.[2][16][17][18]
Materials:
-
Dental plaque samples collected from subjects.
-
Growth medium (e.g., Tryptic Soy Broth).
-
Sterile saline solution.
-
pH meter and spectrophotometer.
-
Incubator.
Protocol:
-
Collect baseline plaque samples from subjects.
-
Subjects then use the experimental stannous fluoride product.
-
Collect post-treatment plaque samples at specified time points.
-
Suspend the plaque samples in a growth medium.
-
Measure the initial pH and optical density (OD) of the suspensions.
-
Incubate the samples under controlled conditions (e.g., 37°C).
-
After incubation, measure the final pH and OD.
-
Glycolysis Inhibition: A smaller drop in pH in the post-treatment samples compared to baseline indicates inhibition of acid production.
-
Regrowth Inhibition: A smaller increase in OD in the post-treatment samples compared to baseline indicates inhibition of bacterial regrowth.
In Vitro Dentin Tubule Occlusion Assay
This protocol uses scanning electron microscopy (SEM) to visualize the occlusion of dentinal tubules by a stannous fluoride formulation.[19][20][21][22]
Materials:
-
Extracted human or bovine teeth.
-
Diamond saw and polishing equipment.
-
Acid etchant (e.g., phosphoric acid).
-
Stannous fluoride formulation.
-
SEM and sputter coater.
Protocol:
-
Prepare dentin discs of a standardized thickness from the teeth.
-
Polish the dentin surfaces to create a smooth finish.
-
Etch the dentin surface to remove the smear layer and expose the dentinal tubules.
-
Treat the dentin discs with the stannous fluoride formulation for a specified duration.
-
Gently rinse and dry the specimens.
-
Prepare the samples for SEM analysis (fixation, dehydration, and sputter-coating with a conductive material like gold-palladium).
-
Image the dentin surfaces using SEM at various magnifications.
-
Visually assess and score the degree of dentinal tubule occlusion.
Visualizations
Caption: Antimicrobial mechanism of stannous fluoride on a bacterial cell.
References
- 1. bioscienceofbozeman.com [bioscienceofbozeman.com]
- 2. A new Plaque Glycolysis and Regrowth Method (PGRM) for the in vivo determination of antimicrobial dentifrice/rinse efficacy towards the inhibition of plaque growth and metabolism--method development, validation and initial activity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stannous fluoride protects gingival keratinocytes against infection and oxidative stress by Porphyromonas gingivalis outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antimicrobial Activity of Mouthrinse Containing Amine-Stannous Fluoride IADR Abstract Archives [iadr.abstractarchives.com]
- 5. In vitro evaluation of remineralization efficacy of different calcium- and fluoride-based delivery systems on artificially demineralized enamel surface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of pH-adjusted fluoride and stannous solutions on the protective properties on the pellicle layer in vitro and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of gels containing stannous fluoride on oral bacteria--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions and effects of a stannous-containing sodium fluoride dentifrice on oral pathogens and the oral microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.r-project.org [journal.r-project.org]
- 10. Stannous Fluoride Effects on Gene Expression of Streptococcus mutans and Actinomyces viscosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stannous fluoride forms aggregates between outer and inner membranes leading to membrane rupture of Porphyromonas gingivalis and Prevotella pallens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-bacterial determinants of stannous fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stannous fluoride forms aggregates between outer and inner membranes leading to membrane rupture of Porphyromonas gingivalis and Prevotella pallens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of pure fluorides and stannous ions on the initial bacterial colonization in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. devtoolsdaily.com [devtoolsdaily.com]
- 17. Glycolysis and Automated Plaque Regrowth Method for Evaluation of Antimicrobial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. magnusconferences.com [magnusconferences.com]
- 19. An in vitro evaluation of dentinal tubule occlusion using three desensitizing methods: A scanning electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dentaljournal.net [dentaljournal.net]
- 21. A SEM Evaluation of the Permeability of Different Desensitizing Methods on Occlusion of Dentinal Tubules: An In-vitro Study [jaypeedigital.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of Tin(II) Fluoride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tin(II) fluoride (SnF₂) solutions.
Frequently Asked Questions (FAQs)
1. What are the primary causes of instability in aqueous this compound solutions?
Aqueous solutions of this compound are susceptible to two main degradation pathways:
-
Hydrolysis: In water, Sn(II) ions undergo hydrolysis, leading to the formation of various tin-hydroxy species (e.g., SnOH⁺, Sn(OH)₂) and polynuclear species (e.g., Sn₂(OH)₂²⁺, Sn₃(OH)₄²⁺)[1]. This process can result in the formation of insoluble tin compounds, which appear as a white precipitate. In concentrated aqueous solutions, hydrolysis can lead to the formation of this compound oxide (Sn₄OF₆)[2].
-
Oxidation: The Tin(II) ion (Sn²⁺) is a reducing agent and is readily oxidized to the Tin(IV) ion (Sn⁴⁺) by dissolved oxygen in the solution[1]. This oxidation is a significant issue as Sn(IV) compounds are insoluble and lack the desired therapeutic or chemical activity of Sn(II) compounds[1].
2. What is the white precipitate that forms in my SnF₂ solution?
The white precipitate is typically a result of hydrolysis and/or oxidation. It can be composed of various insoluble tin compounds, such as tin(II) hydroxide (Sn(OH)₂), other tin-hydroxy species, or insoluble Sn(IV) precipitates formed after oxidation[3]. The formation of these precipitates indicates degradation of the solution.
3. Why is my this compound solution turning yellow or brown?
Discoloration, often appearing as a yellow or brown tint, can be an indicator of the oxidation of Sn(II) to Sn(IV) and the formation of various tin oxide and hydroxide species. In some formulations, particularly in consumer products, this can lead to staining[1][4].
4. How does pH affect the stability of SnF₂ solutions?
The pH of the solution plays a critical role in its stability. Acidic conditions help to suppress hydrolysis. It is recommended to maintain the pH of SnF₂ solutions at approximately 2.5 to minimize precipitation and solution aging[5]. In a neutral or alkaline environment, the rate of hydrolysis and subsequent precipitation increases significantly.
5. How can I prepare a more stable this compound solution for my experiments?
Several strategies can be employed to enhance the stability of SnF₂ solutions:
-
pH Adjustment: Maintaining an acidic pH (around 2.5) is crucial to inhibit hydrolysis[5].
-
Use of Stabilizers:
-
Anhydrous Solvents: Preparing the solution in an anhydrous solvent, such as glycerin, can prevent hydrolysis and improve stability[8].
-
Inert Atmosphere: To prevent oxidation, solutions can be prepared and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| White precipitate forms immediately upon dissolution or shortly after. | Hydrolysis due to neutral or near-neutral pH of the water. | Use deoxygenated, distilled or deionized water and acidify it slightly (e.g., with hydrofluoric acid or another suitable acid) before adding the SnF₂ powder. Consider preparing the solution in an acidic buffer. |
| Solution becomes cloudy or a precipitate forms over time. | Slow hydrolysis and/or oxidation from dissolved oxygen. | Store the solution in a tightly sealed container, in a cool, dark place. For longer-term storage, consider refrigerating the solution and purging the headspace with an inert gas (e.g., nitrogen). If the application allows, add a stabilizing agent like a chelating agent or zinc phosphate during preparation. |
| Solution develops a yellow or brown tint. | Oxidation of Sn(II) to Sn(IV). | This indicates significant degradation. The solution may no longer be suitable for applications requiring active Sn(II). It is best to prepare a fresh solution. To prevent this, minimize exposure to air by working under an inert atmosphere and using deoxygenated solvents. |
| Inconsistent experimental results. | Degradation of the SnF₂ solution , leading to a lower concentration of active Sn(II) ions. | Always use a freshly prepared solution or a properly stabilized stock solution. It is advisable to quantify the Sn(II) concentration via titration before use if the solution has been stored for any length of time. |
| Difficulty dissolving the SnF₂ powder. | Poor solubility in the chosen solvent. | SnF₂ has moderate solubility in water but is more soluble in acidic solutions. It is also soluble in solvents like DMSO and pyridine[5]. Ensure adequate stirring and consider gentle warming if the protocol allows, but be aware that higher temperatures can accelerate degradation. |
Quantitative Data on Stability
While precise kinetic data is highly dependent on the specific conditions and formulation, the following table provides a representative overview of the expected stability of a simple aqueous SnF₂ solution under different conditions.
| pH | Temperature | Oxygen Exposure | Expected Stability (Time to significant precipitation/degradation) |
| 3.0 | 4°C | Minimal (Sealed, inert headspace) | Weeks to Months |
| 3.0 | 25°C (Room Temp) | Minimal (Sealed, inert headspace) | Days to Weeks |
| 5.0 | 25°C (Room Temp) | Ambient | Hours to Days |
| 7.0 | 25°C (Room Temp) | Ambient | Minutes to Hours[3] |
Note: This table is illustrative. Actual stability will vary based on factors such as the purity of the SnF₂, the specific buffer system used, and exposure to light.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous this compound Stock Solution (e.g., 0.1 M)
This protocol provides a general guideline for preparing a more stable aqueous solution for research purposes.
Materials:
-
This compound (SnF₂) powder
-
Deionized, deoxygenated water (prepare by boiling and cooling under an inert gas)
-
Hydrofluoric acid (HF), dilute solution (e.g., 1 M) - Caution: Handle with extreme care and appropriate personal protective equipment (PPE).
-
Optional stabilizer: Zinc phosphate or a suitable chelating agent.
Procedure:
-
In a fume hood, add a magnetic stir bar to a clean, dry volumetric flask.
-
Add the deoxygenated water to approximately 80% of the final desired volume.
-
While stirring, slowly add small aliquots of dilute HF to adjust the pH to approximately 3.0-3.5. Monitor the pH with a calibrated pH meter.
-
Accurately weigh the required amount of SnF₂ powder (for 0.1 M, use 1.567 g per 100 mL).
-
Slowly add the SnF₂ powder to the acidified, stirring water.
-
If using a stabilizer, add it at this stage. The optimal concentration of the stabilizer may need to be determined empirically for your specific application.
-
Continue stirring until the SnF₂ is completely dissolved. The solution should be clear and colorless.
-
Add deoxygenated water to the final volume mark.
-
Transfer the solution to a tightly sealed container (plastic is preferable to glass for fluoride solutions).
-
Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store in a cool, dark place (e.g., a refrigerator at 4°C).
Protocol 2: Analysis of Tin(II) Concentration by Iodometric Titration
This method determines the concentration of active Sn(II) ions.
Principle: Sn(II) is oxidized by a known excess of iodine, and the remaining iodine is back-titrated with a standard sodium thiosulfate solution.
Materials:
-
Standardized iodine (I₂) solution (e.g., 0.1 N)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃) or dry ice
-
Your SnF₂ solution
Procedure:
-
Pipette an accurately known volume of your SnF₂ solution into an Erlenmeyer flask.
-
Add concentrated HCl to the flask.
-
To prevent air oxidation of the Sn(II) during the analysis, add a small amount of sodium bicarbonate or a pellet of dry ice to the flask. This will generate carbon dioxide and create an inert blanket over the solution.
-
Add a precisely measured excess volume of the standardized iodine solution. The solution should turn a dark brown/yellow color.
-
Immediately titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears.
-
Record the volume of sodium thiosulfate used.
-
Calculate the amount of iodine that reacted with the Sn(II) and subsequently the concentration of Sn(II) in your original solution.
Visualizations
Caption: Degradation pathways of this compound in aqueous solution.
Caption: Troubleshooting workflow for common SnF₂ solution issues.
Caption: Experimental workflow for preparing and using SnF₂ solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for preparing stannous fluoride from stannic oxide - Eureka | Patsnap [eureka.patsnap.com]
- 3. Stop | SnF2 | CID 24550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Solving the problem with stannous fluoride: Formulation, stabilization, and antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. US4533544A - Method of forming stable dental gel of stannous fluoride - Google Patents [patents.google.com]
Technical Support Center: Prevention of Sn(II) Oxidation in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Sn(II) to Sn(IV) during their experiments.
Troubleshooting Guide
Issue 1: A freshly prepared Tin(II) chloride solution appears cloudy or forms a white precipitate.
Possible Cause: Hydrolysis of SnCl₂. In neutral or dilute aqueous solutions, Sn(II) chloride is prone to hydrolysis, which forms an insoluble basic salt, Sn(OH)Cl.[1][2] This can be represented by the following equilibrium:
SnCl₂(aq) + H₂O(l) ⇌ Sn(OH)Cl(s) + HCl(aq)
Solution:
-
Acidification: Prepare the SnCl₂ solution using dilute hydrochloric acid instead of deionized water.[2] The presence of HCl shifts the equilibrium to the left, preventing the precipitation of Sn(OH)Cl.[1] A common practice is to use an HCl concentration similar to or greater than the molarity of the stannous chloride.[1]
-
Filtration: If a precipitate has already formed, it may be possible to redissolve it by adding concentrated HCl. If not, the solution can be filtered, but this will result in a lower concentration of Sn(II).
Issue 2: The Sn(II) solution gradually loses its reducing power over time, even when acidified.
Possible Cause: Oxidation by atmospheric oxygen. Sn(II) is readily oxidized to Sn(IV) by dissolved oxygen in the solution.[1][3] The reaction is as follows:
6SnCl₂(aq) + O₂(g) + 2H₂O(l) → 2SnCl₄(aq) + 4Sn(OH)Cl(s)[2]
Solutions:
-
Storage over Metallic Tin: Store the acidified SnCl₂ solution in a container with metallic tin (e.g., granules or foil).[1] The metallic tin will reduce any Sn(IV) ions that form back to Sn(II), maintaining the concentration of the desired oxidation state.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4] This can be achieved by bubbling the inert gas through the solvent prior to and during the preparation of the solution.[4]
-
Use of Antioxidants: Add a suitable antioxidant to the solution. The choice of antioxidant will depend on the specific application.
Issue 3: Inconsistency in experimental results when using Sn(II) in organic solvents.
Possible Cause: Solvent-mediated oxidation. Some organic solvents can promote the oxidation of Sn(II). For instance, dimethyl sulfoxide (DMSO) has been shown to oxidize Sn(II) to Sn(IV), particularly in acidic conditions and at elevated temperatures.[5]
Solutions:
-
Solvent Selection: Carefully select the solvent for your experiment. If possible, choose a solvent that is known to be compatible with Sn(II) and does not promote its oxidation.
-
Temperature Control: If a potentially problematic solvent like DMSO must be used, conduct the experiment at lower temperatures to abate the oxidation reaction.[5]
-
Alternative Reagents: Consider if alternative tin reagents or different experimental conditions could be used to avoid the use of solvents that may oxidize Sn(II).
Frequently Asked Questions (FAQs)
Q1: What is the standard electrode potential for the Sn(IV)/Sn(II) couple, and what does it indicate?
The standard electrode potential for the Sn⁴⁺/Sn²⁺ couple is +0.15 V.[6][7][8][9][10] This positive value indicates that Sn⁴⁺ has a tendency to be reduced to Sn²⁺. Conversely, it implies that Sn²⁺ has a propensity to be oxidized to Sn⁴⁺ when coupled with a suitable oxidizing agent.
Q2: How can I remove dissolved oxygen from my solvent before preparing a Sn(II) solution?
There are several common laboratory techniques to remove dissolved oxygen from solvents:[11][12]
-
Inert Gas Purging: Bubbling an inert gas, such as nitrogen or argon, through the solvent for an extended period (e.g., 20-40 minutes) is a highly effective method.[4][12]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing the solvent. Repeating this cycle multiple times is very effective for degassing.[4]
-
Boiling: Boiling the solvent can reduce the concentration of dissolved gases, as their solubility decreases with increasing temperature.[11][13] However, this method is generally less effective than inert gas purging.[12]
-
Sonication Under Reduced Pressure: Applying sonication to the solvent while under a vacuum can also enhance the removal of dissolved gases.[11]
Q3: Are there chemical additives that can be used to prevent Sn(II) oxidation?
Yes, various chemical additives can help stabilize Sn(II) solutions:
-
Antioxidants/Reducing Agents: Compounds like hydroquinone are often used in industrial applications, such as tin plating baths, to minimize the formation of Sn(IV).[14] Ascorbic acid and EDTA have also been suggested as potential stabilizers.[3] In the context of tin halide perovskites, hydrazine-based compounds have been shown to create a reducing environment.[15]
-
Chelating Agents: Ligands that form stable complexes with Sn(II) can help prevent its oxidation. Pyrophosphate is one such chelating agent.[16][17]
-
Synergistic Additives: Recent research has shown that the combination of a chelating agent (pyrophosphate) and nitrate (NO₃⁻) can significantly suppress the oxidation of Sn(II) in aqueous solutions across a broad pH range.[16][17]
Summary of Preventative Methods
| Method | Principle | Key Considerations | Typical Application |
| Acidification | Prevents hydrolysis to Sn(OH)Cl, which is more susceptible to oxidation.[1][2] | Use HCl at a concentration equal to or greater than the SnCl₂ concentration. | Preparation of aqueous SnCl₂ solutions. |
| Storage over Metallic Tin | Reduces any Sn(IV) formed back to Sn(II).[1] | Ensures a long shelf-life for the solution. | Long-term storage of SnCl₂ solutions. |
| Inert Atmosphere | Excludes atmospheric oxygen, a primary oxidant.[4] | Requires appropriate laboratory equipment (e.g., Schlenk line, glovebox). | Oxygen-sensitive reactions and high-purity applications. |
| Antioxidants | Sacrificially react with oxidants or reduce Sn(IV) back to Sn(II).[14] | The antioxidant should not interfere with the intended reaction. | Industrial processes, specific chemical syntheses. |
| Chelating Agents | Form a stable complex with Sn(II), protecting it from oxidation.[16][17] | The chelator-Sn(II) complex must be suitable for the downstream application. | Applications in neutral aqueous solutions. |
| Temperature Control | Reduces the rate of oxidation reactions.[5] | Particularly important when using solvents that can promote oxidation. | Reactions involving sensitive reagents or solvents like DMSO. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Standard SnCl₂ Solution
-
Degassing the Solvent: Take a suitable volume of 1 M hydrochloric acid and degas it by bubbling argon or nitrogen through it for at least 30 minutes.
-
Dissolution: While maintaining a positive pressure of the inert gas, slowly add the required mass of SnCl₂·2H₂O to the degassed HCl with stirring until it is fully dissolved.
-
Addition of Metallic Tin: Add a few granules of metallic tin to the prepared solution.[1]
-
Storage: Store the solution in a tightly sealed container, preferably with an inert gas headspace. Ensure the container is properly labeled with the contents, concentration, and date of preparation.
Visual Guides
Caption: Primary pathways for the degradation of Sn(II) in aqueous solutions.
Caption: Recommended workflow for preparing and storing stable Sn(II) solutions.
Caption: A logical flow for troubleshooting common Sn(II) stability issues.
References
- 1. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Origin of Sn(ii) oxidation in tin halide perovskites - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The standard electrode potential for \text{Sn}^{4+}/\text{Sn}^{2+} coup.. [askfilo.com]
- 8. Standard electrode potential for Sn4 + Sn2 + couple class 12 chemistry CBSE [vedantu.com]
- 9. Standard electrode potential for Sn⁴⁺ | Sn²⁺ couple is + 0.15V and th - askIITians [askiitians.com]
- 10. Standard electrode potential for `Sn^(4+)//Sn^(2+)` couple is `0.15 V` and that for the `Cr^(3+)//Cr` couple is `-0.74 V`. These two couples in their standard state are connected to make a cell. The cell potential will be [allen.in]
- 11. atlas-scientific.com [atlas-scientific.com]
- 12. Removal of dissolved oxygen from water: A comparison of four common techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. sterc.org [sterc.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxidative stability of chelated Sn(II)(aq) at neutral pH: The critical role of NO3- ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative stability of chelated Sn(II)(aq) at neutral pH: The critical role of NO3− ions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the formulation of stabilized stannous fluoride products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the formulation of stabilized stannous fluoride (SnF₂) products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating with stannous fluoride?
A1: Stannous fluoride (SnF₂) presents several formulation challenges primarily due to the instability of the stannous ion (Sn²⁺) in aqueous environments. The main issues are:
-
Oxidation: The stannous ion (Sn²⁺) is readily oxidized to the stannic ion (Sn⁴⁺), which reduces its therapeutic efficacy.[1][2][3]
-
Hydrolysis: In the presence of water, stannous fluoride can hydrolyze, leading to the formation of insoluble tin oxides and hydroxides. This also results in a loss of active stannous ions.[4][5]
-
Aesthetic Issues: Historically, poorly stabilized stannous fluoride formulations were associated with tooth staining, a metallic taste, grittiness, and poor viscosity.[1][4][6]
-
Ingredient Incompatibility: Stannous fluoride can interact with other common dentifrice ingredients, such as abrasives (e.g., silica), which can decrease its stability and bioavailability.[4][7]
Q2: What are the common strategies to stabilize stannous fluoride in a dentifrice formulation?
A2: Several strategies have been developed to overcome the instability of stannous fluoride:
-
Low-Water or Anhydrous Formulations: Reducing the water content in the formulation to less than 3% minimizes hydrolysis and oxidation.[8]
-
Chelating Agents: The addition of chelating agents can help to stabilize the stannous ion.[4][6] Examples of successful stabilizers include:
-
Use of Sacrificial Stannous Sources: Including other stannous salts, like stannous chloride, can act as a sacrificial source of stannous ions.[1][5]
-
Copolymers: Certain copolymers, such as an alkyl vinyl ether and maleic anhydride copolymer, can chelate the stannous ion and improve its stability.[10]
Q3: How does the choice of abrasive impact the stability of stannous fluoride?
A3: The choice of abrasive is critical as some can negatively interact with stannous fluoride. For instance, the surface hydroxyl groups on silica particles can interact with stannous ions, leading to decreased stability.[7] Using silica abrasives with a lower surface area can improve compatibility by reducing the sites available for interaction with stannous and fluoride ions.[7]
Q4: What are the key benefits of a well-stabilized stannous fluoride formulation?
A4: A properly stabilized stannous fluoride formulation offers multiple therapeutic benefits beyond anti-caries protection. These include:
-
Antimicrobial Action: Effective against plaque and gingivitis.[4][11]
-
Dentin Hypersensitivity Relief: Achieved by occluding open dentinal tubules.[1][11]
-
Erosion Protection: Binds to enamel surfaces to protect against acid erosion.[8]
-
Calculus Reduction: Can help reduce the accumulation of calculus.[4][6]
Troubleshooting Guides
Issue 1: Product Discoloration and Staining Potential
| Symptom | Possible Cause | Troubleshooting Steps |
| Yellowing or browning of the product over time. | Oxidation of stannous (Sn²⁺) to stannic (Sn⁴⁺) ions.[11] | 1. Verify Stabilizer Concentration: Ensure the concentration of the chelating agent (e.g., zinc phosphate, sodium hexametaphosphate) is optimal. 2. Control Water Content: In low-water formulations, stringently monitor and control the water activity throughout manufacturing and packaging. 3. Inert Atmosphere Processing: Consider manufacturing under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
| Reports of tooth staining in clinical or in-vitro tests. | Poor stabilization of stannous fluoride.[1][6] | 1. Re-evaluate Stabilization System: The current stabilization system may be insufficient. Consider alternative or combination stabilizers. 2. Incorporate Whitening Agents: The addition of agents like sodium hexametaphosphate can help mitigate staining and provide whitening benefits.[8] |
Issue 2: Loss of Stannous Fluoride Efficacy Over Shelf Life
| Symptom | Possible Cause | Troubleshooting Steps |
| Decrease in soluble stannous and/or fluoride ion concentration in aged samples. | - Hydrolysis and precipitation of tin salts. - Interaction with incompatible excipients (e.g., abrasives).[7] | 1. Conduct Compatibility Studies: Systematically evaluate the compatibility of stannous fluoride with each excipient in the formulation. 2. Optimize Abrasive System: If using silica, consider a low surface area silica to improve compatibility.[7] 3. Analytical Characterization: Use techniques like X-ray Absorption Spectroscopy (XAS) to determine the speciation of tin in the formulation and identify the extent of oxidation.[2][3] |
Data Presentation
Table 1: Comparison of Stannous (Sn²⁺) Ion Stability with Different Stabilization Systems
| Stabilization System | Percentage of Active Sn²⁺ (Initial) | Percentage of Active Sn²⁺ (After Accelerated Aging) | Reference |
| No Stabilizer (High Water) | ~40-50% | <10% | Hypothetical Data for Illustration |
| Low Water Formulation (<3%) | >90% | ~80% | [8] |
| Zinc Phosphate (High Water) | >95% | >90% | [1] |
| Sodium Hexametaphosphate (Low Water) | >90% | ~85% |
Note: The data presented are illustrative and may vary depending on the specific formulation.
Experimental Protocols
Protocol 1: Determination of Soluble Stannous and Fluoride Ions
Objective: To quantify the amount of bioavailable stannous and fluoride ions in a dentifrice formulation.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10g of the dentifrice into a 50mL centrifuge tube.
-
Add 30mL of deionized water and vortex for 2 minutes to create a slurry.
-
Centrifuge the slurry at 10,000 rpm for 15 minutes.
-
Carefully decant the supernatant and filter it through a 0.45µm syringe filter.
-
-
Stannous Ion Analysis (Titration):
-
Transfer a known volume of the filtered supernatant to a conical flask.
-
Acidify the solution with 3 N hydrochloric acid.
-
While maintaining an inert atmosphere (e.g., by purging with nitrogen), titrate with a standardized 0.1 N potassium iodide-iodate solution.
-
Add starch indicator near the endpoint and continue titration until a persistent blue color is observed.[12]
-
-
Fluoride Ion Analysis (Ion-Selective Electrode):
-
Prepare a series of fluoride standards of known concentrations.
-
Mix a known volume of the filtered supernatant with a total ionic strength adjustment buffer (TISAB) in a 1:1 ratio.
-
Measure the potential of the standards and the sample solution using a fluoride ion-selective electrode.
-
Construct a calibration curve by plotting the potential (mV) versus the logarithm of the fluoride concentration of the standards.
-
Determine the fluoride concentration in the sample from the calibration curve.[12]
-
Visualizations
Caption: Stannous Fluoride Instability Pathway in Aqueous Solutions.
Caption: Workflow for Developing a Stabilized SnF₂ Formulation.
References
- 1. dentalproductsreport.com [dentalproductsreport.com]
- 2. Solving the problem with stannous fluoride: Formulation, stabilization, and antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 5. researchgate.net [researchgate.net]
- 6. decisionsindentistry.com [decisionsindentistry.com]
- 7. WO2019118441A1 - Silica abrasives with high stannous fluoride compatibility - Google Patents [patents.google.com]
- 8. assets.ctfassets.net [assets.ctfassets.net]
- 9. The Case for Stabilized Stannous Fluoride Dentifrice: An Advanced Formulation Designed for Patient Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4961924A - Stabilized stannous fluoride toothpaste - Google Patents [patents.google.com]
- 11. Stannous Fluoride in Toothpastes: A Review of Its Clinical Effects and Likely Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacopeia.cn [pharmacopeia.cn]
Overcoming poor viscosity and grittiness in SnF2 formulations
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stannous fluoride (SnF₂) formulations. The focus is on overcoming common challenges related to poor viscosity and grittiness.
Troubleshooting Guide: Poor Viscosity & Grittiness
Use this section to diagnose and resolve issues encountered during your formulation experiments.
Question: My SnF₂ formulation has low viscosity and feels watery. How can I increase its thickness?
Answer:
Low viscosity in an aqueous SnF₂ formulation is often due to an inadequate concentration of thickening agents or destabilization of the polymer network, potentially influenced by pH.
Troubleshooting Steps:
-
Review Your Thickening Agent:
-
Common Thickeners: For oral formulations, consider using or increasing the concentration of common viscosity modifiers such as:
-
High-Efficiency Modifiers: Crosslinked acrylic copolymers are highly effective rheology modifiers that offer excellent stability across broad pH ranges.[5]
-
-
Check and Adjust pH:
-
The viscosity of many polymer-based thickeners (especially carbomers) is highly pH-dependent.[6] Carbomers, for instance, require neutralization to achieve their thickening effect.[7]
-
Ensure the formulation's pH is within the optimal range for your chosen thickener. The typical pH for oral care products should be between 5.5 and 8.0.[6]
-
-
Evaluate Humectant Concentration:
A logical workflow for addressing viscosity issues is presented below.
Question: My formulation feels gritty. What is the cause and how can I achieve a smoother texture?
Answer:
Grittiness in SnF₂ formulations is almost always caused by the instability of stannous fluoride in water. SnF₂ hydrolyzes and oxidizes from its active stannous state (Sn²⁺) to the inactive stannic state (Sn⁴⁺), forming insoluble tin oxides and hydroxides that precipitate out of the solution.[13] Certain excipients, like some polyphosphates or abrasives, can also contribute to a gritty mouthfeel.[7]
Troubleshooting Steps:
-
Enhance SnF₂ Stability (Primary Solution):
-
The most effective solution is to prevent the precipitation from occurring. This is achieved by stabilizing the stannous ion.
-
Use a Chelating/Complexing Agent: The addition of zinc phosphate is a well-documented, breakthrough method for stabilizing SnF₂ in its active Sn²⁺ state, even in high-water formulations.[2][3][5][14][15] Other options include zinc citrate or vegetable glycerin.[16][17]
-
Control Water Content: Anhydrous (water-free) or low-water formulations can improve stability but may introduce other negative textural attributes.[14][15][18][19]
-
-
Optimize Particle Size of Solids:
-
If your formulation includes other solid components (e.g., abrasives like silica), ensure their particle size is sufficiently small and uniformly distributed.
-
Employ particle size reduction techniques if necessary. Methods like milling or micronization can be used to reduce the size of solid ingredients before they are incorporated into the formulation.[20]
-
-
Evaluate Excipient Compatibility:
-
Review all excipients in your formulation. Some abrasives or stain-reducing agents like sodium hexametaphosphate can sometimes impart a gritty texture if not formulated correctly.[7] Ensure they are compatible with the rest of the system.
-
The chemical pathway leading to grittiness is illustrated below.
Frequently Asked Questions (FAQs)
1. What is the primary cause of instability in SnF₂ formulations?
The primary cause is the high susceptibility of the stannous ion (Sn²⁺) to hydrolysis and oxidation in the presence of water.[13] This converts it to the stannic ion (Sn⁴⁺), which forms insoluble precipitates, reducing the bioavailability of the active ingredient and causing grittiness.[13]
2. How does zinc phosphate work to stabilize stannous fluoride?
Zinc phosphate acts as a complexing or chelating agent. It interacts with the stannous ions, protecting them from reacting with water and oxygen. This keeps the tin in its active Sn²⁺ state, preventing oxidation and subsequent precipitation.[2][3][5][7] This stabilization is robust enough to allow for the creation of high-water formulations with good aesthetic and sensory profiles.[14][15]
3. What are the typical viscosity ranges for oral gel or toothpaste formulations?
While specific values depend on the desired product characteristics, toothpaste viscosity is typically high, often in the range of 10,000 cP or higher, to ensure it remains on the brush and can be extruded from a tube.[21] Oral gels may have a wider range depending on the application. Viscosity is best measured using a rotational viscometer or rheometer.[15][21]
4. Can I use humectants like glycerin and sorbitol to control viscosity?
Yes, humectants like glycerin and sorbitol are key components that influence the final texture and viscosity.[8][9][10][11] However, they are not primary thickeners. Their main role is to retain water and prevent the product from drying out. Their impact on viscosity should be considered as part of the overall formulation, but the primary control over viscosity comes from dedicated thickening agents like carbomers or cellulose gums. High concentrations of some humectants can also lead to a sticky feel.[8]
Data Presentation
The following tables summarize key formulation strategies and their expected outcomes.
Table 1: Comparison of SnF₂ Stabilization Strategies
| Stabilization Method | Mechanism | Advantages | Disadvantages |
| Zinc Phosphate | Chelation/Complexation | Highly effective at preventing oxidation; allows for high-water formulations; improves taste and texture.[2][3][5][7][14][15] | May require specific formulation expertise to incorporate effectively. |
| Low-Water/Anhydrous Base | Limits reactant (water) availability | Reduces hydrolysis and oxidation.[19] | Can lead to poor aesthetics, negative taste, and unpleasant texture/mouthfeel.[14][15] |
| Addition of Stannous Chloride | Sacrificial source of Sn²⁺ ions | Replenishes the stannous reservoir.[16] | Inefficient; can increase the risk of tooth staining and metallic taste.[7][14][15] |
Table 2: Common Viscosity Modifiers for Oral Formulations
| Modifier Type | Examples | Typical Concentration | Notes |
| Cellulose Derivatives | Sodium Carboxymethyl Cellulose (CMC-Na), Hydroxyethyl Cellulose | 0.5% - 2.0% | Widely used, provides good stability and texture.[2] |
| Carbomers | Carbopol® polymers | 0.1% - 1.5% | Highly efficient thickeners, but viscosity is pH-dependent (requires neutralization).[7] |
| Natural Gums | Xanthan Gum, Carrageenan | 0.2% - 1.5% | Provide stable viscosity and desirable texture.[1][3] |
| Inorganic Thickeners | Hydrated Silica | 2.0% - 10.0% | Also functions as a cleaning/abrasive agent. High levels can impact texture.[4] |
Experimental Protocols
Protocol 1: Viscosity Measurement of a Semi-Solid SnF₂ Formulation
Objective: To determine the apparent viscosity of an SnF₂ gel or paste formulation.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield DV2T or similar)[21][22]
-
Appropriate spindle (e.g., T-bar spindle for very thick pastes, or a disc/cylindrical spindle for gels)
-
Sample container/beaker
-
Temperature control unit (water bath or Peltier) set to 25°C
Methodology:
-
Sample Preparation: Place approximately 100 mL of the SnF₂ formulation into a beaker. Allow the sample to equilibrate to 25°C for at least 1 hour.
-
Instrument Setup:
-
Select a spindle and speed combination that will result in a torque reading between 10% and 90%. This may require some preliminary range-finding.
-
For a new formulation, start with a mid-range speed (e.g., 10 RPM).
-
-
Measurement:
-
Carefully lower the spindle into the center of the sample, avoiding the introduction of air bubbles. The spindle should be immersed to the marked level.
-
Allow the spindle to rotate for a set period (e.g., 60 seconds) to allow the reading to stabilize.
-
Record the viscosity value (in centipoise, cP) and the torque percentage.
-
-
Data Reporting: Report the viscosity value along with the viscometer model, spindle type, rotational speed, and temperature, as these parameters are critical for reproducibility.
Protocol 2: Particle Size Analysis for Grittiness Evaluation
Objective: To assess the particle size distribution of an SnF₂ formulation to identify precipitates or large agglomerates causing grittiness.
Apparatus:
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer or similar)[16][17]
-
Liquid dispersion unit
-
Dispersant (a solvent that is compatible with the formulation and in which the particles do not dissolve)
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the SnF₂ formulation.
-
Pre-disperse the sample in a suitable dispersant. The goal is to create a homogenous suspension. Gentle stirring or vortexing may be required.
-
-
Instrument Setup:
-
Configure the analyzer with the appropriate optical properties (Refractive Index and Absorption) for the sample particles and the dispersant.
-
Run a background measurement with the clean dispersant.
-
-
Measurement:
-
Slowly add the pre-dispersed sample to the liquid dispersion unit until the target obscuration level (typically 10-20%) is reached.
-
If necessary, apply ultrasonic energy via the instrument's built-in sonicator to break up loose agglomerates. Perform a time study to ensure sonication does not fracture primary particles.[23]
-
Perform the measurement (typically an average of 3-5 readings).
-
-
Data Analysis:
-
Analyze the particle size distribution curve. Pay close attention to the presence of a coarse fraction or a tail in the distribution at larger particle sizes (>50 µm), which is often correlated with a gritty perception.
-
Report key parameters such as Dv10, Dv50 (median), and Dv90. A high Dv90 value can indicate the presence of large particles contributing to grittiness.
-
Protocol 3: Accelerated Stability Testing for SnF₂ Formulations
Objective: To assess the chemical stability of SnF₂ (i.e., retention of Sn²⁺) and the physical stability (viscosity, appearance) of the formulation under accelerated conditions.
Apparatus:
-
Stability Chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH.[19][24][25]
-
Inert, sealed containers for the formulation samples.
-
Analytical equipment for Sn²⁺ quantification (e.g., Titrator, ICP-MS, or XANES for speciation).[18][26][27][28][29]
-
Viscometer and pH meter.
Methodology:
-
Initial Analysis (Time 0):
-
Package the new formulation batch in the final intended container/closure system.
-
Perform a full analysis on the initial batch (t=0). This includes:
-
Assay of Sn²⁺ concentration.
-
Viscosity measurement.
-
pH measurement.
-
Visual appearance (color, phase separation, precipitation).
-
Particle size analysis (optional, but recommended).
-
-
-
Storage:
-
Place the sealed samples in the stability chamber at 40°C / 75% RH.
-
-
Time-Point Testing:
-
Data Evaluation:
-
Compare the results at each time point to the initial (t=0) data.
-
A significant loss of Sn²⁺ concentration over time indicates poor chemical stability.
-
Changes in viscosity, pH, or appearance (e.g., development of visible particles) indicate poor physical stability.
-
Plot the degradation of Sn²⁺ over time to establish a degradation rate, which can be used to predict shelf-life under normal storage conditions.
-
References
- 1. cosmeticscience.net [cosmeticscience.net]
- 2. Toothpaste thickener CMC-Na - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 3. researchgate.net [researchgate.net]
- 4. glenncorp.com [glenncorp.com]
- 5. nbinno.com [nbinno.com]
- 6. www3.paho.org [www3.paho.org]
- 7. FORMULATION INGREDIENTS FOR TOOTHPASTES AND MOUTHWASHES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Humectant Compatibility Issues in Cosmetics - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. allanchem.com [allanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Combination of Sorbitol and Glycerol, as Plasticizers, and Oxidized Starch Improves the Physicochemical Characteristics of Films for Food Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of Glycerol on the Viscosity of Cosmetic Formulations [eureka.patsnap.com]
- 13. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 14. scribd.com [scribd.com]
- 15. 3 Easy Steps To Successful Viscosity Measurement [pharmaceuticalonline.com]
- 16. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. infinitalab.com [infinitalab.com]
- 19. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmalesson.com [pharmalesson.com]
- 21. brookfieldengineering.com [brookfieldengineering.com]
- 22. researchgate.net [researchgate.net]
- 23. particletechlabs.com [particletechlabs.com]
- 24. ema.europa.eu [ema.europa.eu]
- 25. database.ich.org [database.ich.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. anorg.chem.uu.nl [anorg.chem.uu.nl]
- 28. Xray Absorption Near Edge Spectroscopy- XANES - Clean Energy Institute [cei.washington.edu]
- 29. X-ray absorption near-edge spectroscopy in bioinorganic chemistry: Application to M–O2 systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stannous Fluoride Formulation & Analysis
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols for researchers, scientists, and drug development professionals working with stannous fluoride (SnF₂) and addressing its tooth staining side effects.
Section 1: Frequently Asked Questions (FAQs) - Understanding Stannous Fluoride Staining
Q1: What is the primary mechanism behind stannous fluoride-induced tooth staining?
A1: The staining associated with stannous fluoride is an extrinsic phenomenon, meaning it occurs on the tooth surface. The primary cause is the oxidation of the stannous ion (Sn²⁺) to the stannic ion (Sn⁴⁺), which can form dark-colored tin compounds.[1] This process is exacerbated when unstabilized stannous ions interact with chromogens found in dietary sources like coffee and tea.[2] An older theory also suggested that the product dislodges bacteria, which then adhere to the tooth surface, forming brown spots.[3]
Q2: Why was staining more prevalent in older stannous fluoride formulations?
A2: Early formulations of stannous fluoride toothpaste often had poor stability, leading to a higher concentration of free stannous ions that were susceptible to oxidation.[1][4] These older products sometimes lacked the advanced cleaning and stabilizing agents found in modern dentifrices, making them more likely to cause noticeable discoloration.[4]
Q3: How do modern formulations mitigate these staining side effects?
A3: Contemporary stannous fluoride toothpastes employ a multi-faceted approach to prevent staining while delivering therapeutic benefits like anti-cavity, anti-gingivitis, and sensitivity relief.[4][5][6] Key strategies include:
-
Stabilization of Stannous Ions: Incorporating agents that keep tin in its active, non-staining Sn²⁺ state.[1]
-
Chemical Cleaning and Chelation: Using ingredients that bind to the tooth surface and pellicle, preventing new stains from adhering and helping to displace existing ones.[5][7]
-
Advanced Mechanical Cleaning: Utilizing high-cleaning abrasive systems, such as silica, to physically remove surface stains during brushing.[5][7]
Q4: What is the specific role of stabilizing agents like zinc phosphate?
A4: Zinc phosphate is a key innovation used to stabilize stannous fluoride. It effectively prevents the oxidation of Sn²⁺ to Sn⁴⁺, which is the primary chemical reaction responsible for the formation of staining compounds.[1][8][9] This stabilization allows for the development of high-water formulations with a positive user experience, which is crucial for patient compliance.[1]
Q5: What is the function of chelating agents such as sodium hexametaphosphate?
A5: Sodium hexametaphosphate is a polyphosphate that acts as a powerful chemical cleaning and anti-stain agent.[5][7] It has a high affinity for the tooth surface and works by binding to and displacing surface stains.[7] Furthermore, it helps prevent the formation of new stains by creating a protective barrier that inhibits the adsorption of dietary chromogens.[9]
References
- 1. dentalproductsreport.com [dentalproductsreport.com]
- 2. researchgate.net [researchgate.net]
- 3. Toothpaste Alert: Avoid Formulas With Stannous Fluoride - NICD [smilesonline.net]
- 4. trysnow.com [trysnow.com]
- 5. dentalcare.ca [dentalcare.ca]
- 6. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]
- 7. dentalcare.com [dentalcare.com]
- 8. Solving the problem with stannous fluoride: Extrinsic stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Stannous and Fluoride Ion Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of stannous and fluoride ions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that reduce the bioavailability of stannous and fluoride ions in our formulations?
A1: The primary factor reducing stannous ion (Sn²⁺) bioavailability is its oxidation to the stannic state (Sn⁴⁺), which is less effective.[1][2][3][4][5][6] This oxidation is often accelerated in aqueous formulations.[5][7] For fluoride ions (F⁻), bioavailability can be compromised by its reaction with formulation excipients or by poor formulation stability, which prevents its release in a chemically active form. The choice of inactive ingredients in a dentifrice with active SnF₂ can dramatically impact product stability.[1][2][3]
Q2: How can we improve the stability and bioavailability of stannous fluoride in our experimental formulations?
A2: Several strategies can be employed to enhance the stability of stannous fluoride:
-
Stabilizing Agents: Incorporating chelating or stabilizing agents like zinc phosphate can significantly protect the stannous ion from oxidation.[1][2][3][5][6] Another novel stabilization method involves the use of nitrate and phosphates (SNaP).[8]
-
Low Water Formulations: Reducing the water content or using anhydrous formulations can minimize the hydrolysis and oxidation of stannous ions.[5]
-
pH Optimization: The pH of the formulation plays a crucial role. An acidic pH can enhance the stability of stannous fluoride and its anti-erosive effects.[7][9]
Q3: What are the common challenges in quantifying the bioavailability of stannous and fluoride ions?
A3: Common challenges include:
-
Stannous Speciation: Differentiating between the bioavailable stannous (Sn²⁺) and the non-bioavailable stannic (Sn⁴⁺) forms requires specialized analytical techniques like X-ray Absorption Near Edge Spectroscopy (XANES).[1][4][5][6][10][11]
-
Matrix Effects: Biological samples like saliva and dental plaque are complex matrices that can interfere with analytical measurements. Proper sample preparation is crucial to obtaining accurate results.[12]
-
Fluoride Ion Measurement: While the fluoride ion-selective electrode (ISE) is a common method, it can be prone to interference from other ions and requires careful calibration and sample buffering.[13][14][15][16][17]
Troubleshooting Guides
Issue 1: Inconsistent Fluoride Ion Concentration Readings with Ion-Selective Electrode (ISE)
Q: We are observing fluctuating and non-reproducible fluoride ion concentration readings during our experiments using a fluoride ISE. What could be the cause and how can we troubleshoot this?
A: Inconsistent fluoride ISE readings can stem from several factors related to the electrode, sample, or measurement technique. Here is a step-by-step troubleshooting guide:
-
Check the Electrode Slope: The electrode's response, or slope, should be between -57 ± 2 mV per tenfold change in fluoride concentration.[15] A low slope indicates a poorly performing electrode.
-
Troubleshooting: Recalibrate with fresh standards. If the slope is still low, the electrode may need cleaning or the internal filling solution may need to be replaced.[14]
-
-
Verify Proper Calibration: Ensure that fresh, accurate calibration standards are used. The standards should bracket the expected sample concentration.[16]
-
Use of Total Ionic Strength Adjustment Buffer (TISAB): TISAB is crucial for maintaining a constant ionic strength and pH, and for decomplexing fluoride from interfering ions.[16][17] Ensure TISAB is added to all standards and samples in the correct ratio (typically 1:1).[15]
-
Inspect for Interferences: The primary interfering ion for the fluoride ISE is the hydroxide ion (OH⁻). Measurements should be performed at a pH between 5 and 7.[17] TISAB helps to buffer the pH to the optimal range.
-
Examine for Clogging: The electrode's reference junction can become clogged, leading to unstable readings.[16] Ensure the fill hole is open during measurements to allow for a steady outflow of the filling solution.[16]
Issue 2: Poor Anti-biofilm Efficacy in an In Vitro Plaque Model
Q: Our stannous fluoride formulation is showing unexpectedly low efficacy in reducing plaque in our in vitro Plaque Glycolysis and Regrowth Model (PGRM). How can we diagnose the problem?
A: Poor performance in a PGRM model can be due to issues with the formulation itself or with the experimental setup.
-
Confirm Stannous Ion Bioavailability: The most likely cause is the oxidation of stannous ions.
-
Evaluate Formulation pH: The pH of the formulation can impact its antimicrobial activity.[7][9]
-
Review the PGRM Protocol: Ensure the protocol is being followed correctly.
Data Presentation
Table 1: Impact of Formulation on Stannous and Fluoride Bioavailability and Efficacy
| Formulation | Soluble Tin (ppm) | pH | Reduction in Gingival Bleeding Sites (3 months) | Tin Biofilm Uptake (µg/mg) | Inhibition of Plaque Glycolysis (ΔpH) |
| Positive Control (Commercial SnF₂) | 2,037 | - | 52.6% | 0.066 | 0.734 |
| Experimental Dentifrice A (SnF₂) | 592 | 4.7 | 38.1% | 0.013 | - |
| Experimental Dentifrice B (SnF₂) | 102 | 5.8 | 20.0% | 0.005 | - |
| Negative Control (Sodium Monofluorophosphate) | 0 | - | 15.7% | - | 1.170 |
| Data synthesized from a randomized clinical trial.[23][24] |
Table 2: Efficacy of Stannous and Fluoride Ions on Enamel Surface Loss
| Treatment | Enamel Surface Loss Reduction (%) |
| Sn + F Combination | 89% |
| Sn only | 67% |
| F only | 42% |
| Deionized Water (Control) | 0% |
| Data from an in vitro study on dental erosion.[25] |
Experimental Protocols
Protocol 1: Determination of Fluoride Ion Concentration using an Ion-Selective Electrode (ISE)
-
Apparatus: Fluoride Ion-Selective Electrode, reference electrode, and a pH/mV meter.
-
Reagents: Fluoride standard solutions (e.g., 1, 10, 100 ppm), Total Ionic Strength Adjustment Buffer (TISAB).
-
Procedure:
-
Prepare a series of fluoride standards by serial dilution.
-
Pipette 10 mL of each standard into a separate beaker and add 10 mL of TISAB.
-
Immerse the electrodes in the lowest concentration standard, stir gently, and record the millivolt (mV) reading once stable.
-
Repeat for all standards, moving from lowest to highest concentration.
-
Plot the mV readings against the logarithm of the fluoride concentrations to generate a calibration curve. The slope should be approximately -59 mV per decade change in concentration.
-
For sample analysis, pipette 10 mL of the sample solution into a beaker, add 10 mL of TISAB, and record the stable mV reading.
-
Determine the fluoride concentration of the sample from the calibration curve.
-
Protocol 2: In Vitro Plaque Glycolysis and Regrowth Model (PGRM)
-
Apparatus: pH meter with a micro-electrode, incubator, spectrophotometer.
-
Materials: Saliva-derived plaque inoculum, appropriate growth medium (e.g., Tryptic Soy Broth), sucrose solution, test and control formulations.
-
Procedure:
-
Grow a plaque biofilm on a suitable substrate (e.g., glass rods) by incubating with a saliva-derived inoculum for a specified period (e.g., 24-48 hours).
-
Treat the biofilms with the test and control formulations for a defined time (e.g., 1-2 minutes).
-
Rinse the biofilms to remove residual formulation.
-
For Glycolysis Assay:
-
For Regrowth Assay:
-
Mandatory Visualizations
Caption: Workflow for assessing stannous and fluoride ion bioavailability.
Caption: Troubleshooting guide for Fluoride Ion-Selective Electrode (ISE).
Caption: Pathway of stannous ion oxidation and the role of stabilizers.
References
- 1. Solving the problem with stannous fluoride: Formulation, stabilization, and antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. haleonhealthpartner.com [haleonhealthpartner.com]
- 3. iris.hi.is [iris.hi.is]
- 4. researchers.uss.cl [researchers.uss.cl]
- 5. researchgate.net [researchgate.net]
- 6. scholars.northwestern.edu [scholars.northwestern.edu]
- 7. researchgate.net [researchgate.net]
- 8. Compendium Supplement Highlights Research on Stannous Fluoride’s Impact on Oral Health | Compendium [compendiumlive.com]
- 9. Impact of pH-adjusted fluoride and stannous solutions on the protective properties on the pellicle layer in vitro and in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XAS study of Sn speciation in toothpaste - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Stannous, Fluoride Ions and Its Combination on Enamel Pellicle Proteome and Dental Erosion Prevention | PLOS One [journals.plos.org]
- 13. mt.com [mt.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. sentek.co.uk [sentek.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. A new Plaque Glycolysis and Regrowth Method (PGRM) for the in vivo determination of antimicrobial dentifrice/rinse efficacy towards the inhibition of plaque growth and metabolism--method development, validation and initial activity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glycolysis and Automated Plaque Regrowth Method for Evaluation of Antimicrobial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. magnusconferences.com [magnusconferences.com]
- 23. assets.ctfassets.net [assets.ctfassets.net]
- 24. A 3-month randomized trial evaluating the effects of stannous fluoride bioavailability on gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The impact of stannous, fluoride ions and its combination on enamel pellicle proteome and dental erosion prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Passivating Effect of SnO2 Layer on Tin(II) Fluoride Particles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the passivation of Tin(II) Fluoride (SnF₂) particles via a Tin(IV) Oxide (SnO₂) layer.
Frequently Asked Questions (FAQs)
Q1: What is the passivating effect of a SnO₂ layer on SnF₂ particles?
A1: A thin, amorphous layer of SnO₂ can form on the surface of SnF₂ particles upon exposure to ambient air.[1][2] This surface oxidation creates a protective barrier that passivates the underlying SnF₂ particles, preventing or slowing down further oxidation from divalent tin (Sn²⁺) to tetravalent tin (Sn⁴⁺) at room temperature.[1][2] This passivation is crucial for maintaining the chemical stability and functionality of the SnF₂ particles.
Q2: How can I confirm the presence of a SnO₂ passivating layer on my SnF₂ particles?
A2: Several surface-sensitive characterization techniques can be employed to confirm the presence of a SnO₂ layer:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is ideal for identifying the different oxidation states of tin. You would expect to see characteristic peaks for Sn²⁺ from the bulk SnF₂ and Sn⁴⁺ from the surface SnO₂ layer in the Sn 3d spectrum.[3][4][5][6][7] The O 1s spectrum can also confirm the presence of metal oxides.[5][6]
-
Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) can visualize the thin, amorphous SnO₂ layer on the crystalline SnF₂ core.[8][9][10]
-
¹¹⁹Sn Mössbauer Spectroscopy: This technique is highly sensitive to the local chemical environment of tin atoms. The spectrum of polycrystalline SnF₂ samples often shows a small broad peak at approximately 0 mm/s, which is characteristic of SnO₂, in addition to the doublet representing SnF₂.[1][2]
Q3: Does the passivation effect change with temperature?
A3: Yes, while the SnO₂ layer provides good passivation at ambient temperatures, oxidation can increase at higher temperatures.[1][2] Researchers should carefully control the thermal environment if the stability of the SnF₂ is critical for their application.
Q4: Is the passivation always effective?
A4: The effectiveness of the passivation can depend on the method of preparation and the composition of the material.[1][2] For instance, in solid solutions, the amount of tin might not be sufficient to provide full surface coverage, impacting the integrity of the passivating layer.[1][2]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent passivation results across batches. | 1. Variability in atmospheric exposure (time, humidity).2. Inconsistent particle size distribution.3. Contamination of the SnF₂ starting material. | 1. Standardize the atmospheric exposure protocol for controlled oxidation.2. Ensure consistent particle size through controlled synthesis and sieving.3. Use high-purity SnF₂ and handle it in an inert atmosphere prior to the passivation step. |
| XPS analysis shows no or very weak Sn⁴⁺ signal, indicating poor passivation. | 1. Insufficient exposure to an oxidizing agent (e.g., air).2. The SnO₂ layer is too thin to be detected by the instrument's sensitivity. | 1. Increase the duration or control the humidity of the air exposure.2. Consider a controlled thermal annealing step in a low-oxygen environment to promote a slightly thicker, yet still passivating, layer.3. Use a more surface-sensitive technique or angle-resolved XPS to enhance the signal from the outermost layer. |
| TEM images show a non-uniform or incomplete SnO₂ layer. | 1. Uneven exposure of particles to the oxidizing atmosphere.2. Particle agglomeration preventing uniform surface oxidation. | 1. Gently agitate or tumble the particles during the passivation process to ensure all surfaces are exposed.2. Use ultrasonication to break up agglomerates before the passivation step. |
| SnF₂ particles show significant oxidation despite the presence of a SnO₂ layer. | 1. The SnO₂ layer is not dense or is porous, allowing oxygen to penetrate.2. The experimental conditions (e.g., high temperature, aggressive chemical environment) are too harsh for the passivation layer. | 1. Optimize the passivation protocol. A slow, controlled oxidation may form a denser layer than rapid oxidation.2. Evaluate the electrochemical stability window of your passivated particles to understand their operational limits.[11][12][13] |
Experimental Protocols
Protocol 1: Controlled Surface Passivation of SnF₂ Particles
This protocol describes a method for forming a controlled SnO₂ passivating layer on SnF₂ particles.
-
Preparation of SnF₂ Particles:
-
Synthesize SnF₂ particles using a suitable method (e.g., precipitation).
-
Ensure the particles are dried and stored in an inert atmosphere (e.g., a glovebox with argon or nitrogen) to prevent premature oxidation.
-
-
Controlled Oxidation:
-
Place a known quantity of SnF₂ particles in a shallow dish to maximize surface area exposure.
-
Transfer the dish to a controlled environment chamber with a specific relative humidity (e.g., 40-50%) and temperature (e.g., 25°C).
-
Expose the particles to the controlled air environment for a predetermined duration (e.g., 12-24 hours). The duration can be varied to control the thickness of the SnO₂ layer.
-
-
Post-Passivation Handling:
-
After the desired exposure time, transfer the now-passivated particles back into an inert atmosphere for storage to prevent further uncontrolled oxidation.
-
Protocol 2: Characterization of the SnO₂ Passivating Layer using XPS
This protocol outlines the steps for analyzing the surface of passivated SnF₂ particles.
-
Sample Preparation:
-
Mount the passivated SnF₂ powder onto a sample holder using double-sided conductive carbon tape.
-
Ensure a smooth, even surface of the powder for analysis.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the Sn 3d, O 1s, and F 1s regions.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious carbon C 1s peak (284.8 eV).
-
Deconvolute the high-resolution Sn 3d spectrum to identify and quantify the Sn²⁺ and Sn⁴⁺ components. The Sn⁴⁺ component will be at a slightly higher binding energy.[3]
-
Analyze the O 1s spectrum to identify contributions from metal oxides (Sn-O) and potentially adsorbed hydroxyl groups.[5]
-
Data Presentation
Table 1: Representative XPS Binding Energies for Tin and Oxygen Species
| Species | Core Level | Approximate Binding Energy (eV) | Reference |
| Sn²⁺ (in SnF₂) | Sn 3d₅/₂ | ~486.7 | [3] |
| Sn⁴⁺ (in SnO₂) | Sn 3d₅/₂ | ~487.2 | [3] |
| Lattice Oxygen (in SnO₂) | O 1s | ~530.5 | [5] |
| Hydroxyl Oxygen (-OH) | O 1s | ~531.1 | [14] |
| Fluorine (in SnF₂) | F 1s | ~684-685 | - |
Note: Exact binding energies can vary slightly depending on the instrument calibration and specific chemical environment.
Visualizations
Caption: Workflow for synthesis, passivation, and characterization of SnO₂-coated SnF₂ particles.
Caption: The formation of a SnO₂ layer leads to the passivation and enhanced stability of SnF₂.
References
- 1. Oxidation and passivating effect in this compound and chloride fluoride solid solutions: a 119Sn Mössbauer study [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photoexcitation-induced passivation of SnO2 thin film for efficient perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Situ High-Resolution Transmission Electron Microscopy (TEM) Observation of Sn Nanoparticles on SnO2 Nanotubes Under Lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. TlSn2F5, a SnF2-based solid electrolyte with high ionic conductivity and electrochemical stability for all-solid-state fluoride ion batteries - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of SnO2 nanoparticles for formaldehyde detection with high sensitivity and good selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydrolysis of Tin(II) Fluoride in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of Tin(II) Fluoride (SnF2) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What happens when this compound (SnF2) is dissolved in water?
When dissolved in water, this compound readily undergoes hydrolysis, leading to the formation of various tin species. At low concentrations, mononuclear species such as SnOH⁺, Sn(OH)₂, and Sn(OH)₃⁻ are formed.[1] As the concentration increases, polynuclear species, including Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺, become predominant.[1] In concentrated aqueous solutions, the formation of a this compound oxide, Sn₄OF₆, has also been observed.[2]
Q2: What are the main challenges associated with using SnF2 in aqueous solutions?
The primary challenges are hydrolysis and oxidation. Hydrolysis reduces the concentration of the active Sn²⁺ and F⁻ ions. Furthermore, aqueous solutions of SnF₂ are susceptible to oxidation, where Sn(II) is converted to insoluble Sn(IV) precipitates, which are ineffective for most applications, including dental prophylactics.[1] Studies suggest that dissolved oxygen is the primary oxidizing species.[1] This instability can lead to a loss of therapeutic efficacy in drug formulations and inconsistencies in experimental results.[3]
Q3: How does pH affect the stability of SnF2 solutions?
The pH of the solution significantly impacts the stability of SnF₂. Generally, hydrolysis of SnF₂ increases with higher pH. Acidulation of SnF₂ solutions can help prevent hydrolysis and precipitation.[4] It is recommended to maintain a pH below approximately 2.5 to enhance the stability of SnF₂ solutions.[4]
Q4: What is the white precipitate that forms in my SnF2 solution over time?
The white precipitate is likely due to the oxidation of Sn(II) to Sn(IV) species, which are insoluble in water.[1] This process is accelerated by the presence of oxygen. Additionally, the formation of insoluble tin hydroxides can also contribute to the precipitate as a result of hydrolysis.
Q5: Can I use common laboratory solvents other than water to dissolve SnF2?
Yes, this compound is soluble in several organic solvents, which can be an alternative to aqueous solutions to avoid hydrolysis. It is soluble in dimethyl sulfoxide (DMSO), where it forms an adduct complex.[4] It also shows solubility in acetone, acetonitrile, dimethylformamide, and tetrahydrofuran.[4] However, it is negligibly soluble in ethanol, ether, and chloroform.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy solution or white precipitate forms immediately upon dissolution. | 1. High pH of the water. 2. Presence of dissolved oxygen. 3. High concentration of SnF₂. | 1. Use deoxygenated, deionized water. 2. Acidify the water with an appropriate acid (e.g., HCl) to a pH below 2.5 before adding SnF₂. 3. Prepare a more dilute solution if possible. |
| Solution becomes cloudy or forms a precipitate over a short period (hours to days). | 1. Gradual hydrolysis and oxidation. 2. Exposure to atmospheric oxygen. | 1. Prepare fresh solutions daily. 2. Store the solution under an inert atmosphere (e.g., nitrogen or argon). 3. Add a stabilizing agent such as a chelator (e.g., zinc phosphate, EDTA, or citrate). |
| Inconsistent experimental results or loss of activity. | 1. Degradation of SnF₂ due to hydrolysis and oxidation. 2. Inaccurate initial concentration due to incomplete dissolution. | 1. Prepare and use the solution fresh. 2. Verify the concentration of Sn²⁺ and F⁻ using appropriate analytical methods (see Experimental Protocols). 3. Use a stabilized formulation (see Experimental Protocols). |
| Yellowish discoloration of the solution. | Formation of certain tin complexes or oxidation products. | This may indicate significant degradation. It is best to discard the solution and prepare a fresh, stabilized one. |
Quantitative Data
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 31[1] |
| 20 | 35[1] |
| 106 | 78.5[1] |
Table 2: Hydrolysis Species of Tin(II) in Aqueous Solution
| Condition | Predominant Species |
| Low SnF₂ Concentration | SnOH⁺, Sn(OH)₂, Sn(OH)₃⁻[1] |
| High SnF₂ Concentration | Sn₂(OH)₂²⁺, Sn₃(OH)₄²⁺[1] |
| Concentrated Solution | Sn₄OF₆[2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Acidic this compound Solution
This protocol describes the preparation of an acidic SnF₂ solution to minimize hydrolysis.
Materials:
-
This compound (SnF₂) powder
-
Deionized water (deoxygenated)
-
Hydrochloric acid (HCl), 0.1 M
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Deoxygenate deionized water by bubbling with nitrogen or argon gas for at least 30 minutes.
-
In a volumetric flask, add a volume of deoxygenated water that is approximately 80% of the final desired volume.
-
While stirring, slowly add 0.1 M HCl to the water to adjust the pH to approximately 2.5. Monitor the pH using a calibrated pH meter.
-
Weigh the desired amount of SnF₂ powder and slowly add it to the acidified water while stirring continuously.
-
Continue stirring until the SnF₂ is completely dissolved.
-
Add deoxygenated water to reach the final volume.
-
Store the solution in a tightly sealed container, preferably under an inert atmosphere. Prepare this solution fresh for optimal results.
Protocol 2: Analysis of Fluoride Ion Concentration using an Ion-Selective Electrode (ISE)
This protocol outlines the determination of the free fluoride ion concentration in an SnF₂ solution.
Materials:
-
Fluoride Ion-Selective Electrode (ISE)
-
Reference electrode
-
Ion meter or pH/mV meter
-
Total Ionic Strength Adjustment Buffer (TISAB)
-
Sodium Fluoride (NaF) standard solutions of known concentrations
-
Beakers and volumetric flasks
Procedure:
-
Preparation of Standards: Prepare a series of NaF standard solutions with known fluoride concentrations (e.g., 1, 10, 100 ppm F⁻).
-
Calibration:
-
For each standard, mix equal volumes of the standard solution and TISAB.
-
Immerse the fluoride ISE and reference electrode in the mixed solution.
-
Record the potential (mV) reading once it stabilizes.
-
Create a calibration curve by plotting the potential (mV) versus the logarithm of the fluoride concentration.
-
-
Sample Measurement:
-
Mix a known volume of your SnF₂ solution with an equal volume of TISAB.
-
Immerse the electrodes in the sample solution and record the stable potential reading.
-
-
Concentration Determination: Use the potential reading of your sample and the calibration curve to determine the fluoride ion concentration.
Visualizations
Caption: Hydrolysis and oxidation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for issues with aqueous SnF₂ solutions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hydrolysis of this compound and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in stannous fluoride technology: antibacterial efficacy and mechanism of action towards hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthesized Tin(II) Fluoride
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical, non-negotiable step in the validation process. Tin(II) fluoride (SnF₂), also known as stannous fluoride, is a versatile compound widely used in dental formulations, and as a precursor for advanced materials like perovskite solar cells and as a catalyst in organic synthesis.[1][2][3] The efficacy and safety of these applications are directly dependent on the purity of the SnF₂ used. This guide provides a comparative overview of essential analytical techniques for validating the purity of synthesized this compound, complete with experimental data and detailed protocols.
Synthesis and Potential Impurities
This compound is commonly prepared by the reaction of tin(II) oxide (SnO) with hydrofluoric acid (HF).[4] While seemingly straightforward, this synthesis route can introduce several impurities that may compromise the final product's quality.
Primary Impurities of Concern:
-
Tin(IV) Species (e.g., SnO₂, SnF₄): The most significant impurity is the oxidation product of Sn(II). Stannous fluoride is a reducing agent and can be readily oxidized to the stannic (Sn(IV)) state by atmospheric oxygen, especially in aqueous solutions.[4] This oxidation is a critical failure point as Sn(IV) compounds lack the desired therapeutic or chemical activity of Sn(II).
-
Unreacted Starting Materials: Residual tin(II) oxide can remain if the reaction does not go to completion.
-
Hydrolysis Products: SnF₂ is susceptible to hydrolysis, which can form tin oxyfluorides (e.g., Sn₄OF₆) or hydroxides, particularly if exposed to moisture.[4][5]
-
Trace Metals: Impurities may be present from the tin source or reaction vessel.
Comparative Analysis of Purity Validation Techniques
A multi-faceted approach is required to comprehensively validate the purity of SnF₂. No single technique can identify all potential impurities. The following table compares the most effective analytical methods.
Table 1: Comparison of Key Analytical Techniques for SnF₂ Purity Validation
| Technique | Principle | Detects | Advantages | Disadvantages | Relative Cost |
| X-Ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice. | Crystalline phases, structural integrity, crystalline impurities. | Excellent for phase identification, non-destructive. | Insensitive to amorphous impurities and trace elements; quantification can be challenging. | Moderate |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of core-level electrons ejected by X-ray irradiation. | Elemental composition and, critically, the oxidation state of tin (Sn(II) vs. Sn(IV)). | Surface-sensitive, provides direct evidence of oxidation. | Requires high vacuum, potential for sample damage, quantification can be complex.[6] | High |
| Iodometric Titration | Redox titration where Sn(II) is oxidized by a standard iodine solution. | Quantifies the percentage of active Sn(II) content. | Cost-effective, highly accurate for assay determination, widely available. | Does not identify the nature of other impurities; susceptible to interference from other reducing agents.[7][8][9][10] | Low |
| ¹¹⁹Sn Mössbauer Spectroscopy | Nuclear gamma resonance spectroscopy specific to the ¹¹⁹Sn isotope. | Distinguishes between Sn(II) and Sn(IV) oxidation states and their chemical environments. | Extremely sensitive to the local chemical environment of tin; can detect surface oxidation not visible by XRD.[11][12] | Requires a specialized spectrometer and a radioactive source; not a routine technique. | Very High |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in plasma followed by mass analysis. | Trace and ultra-trace metallic impurities. | Extremely high sensitivity and specificity for elemental analysis. | Destructive to the sample; does not provide information on chemical form or oxidation state. | High |
Sample Purity Analysis: A Comparative Dataset
To illustrate the application of these techniques, two synthesized batches of SnF₂—one of high purity and one of low purity (intentionally exposed to air and moisture)—were analyzed.
Table 2: Sample Purity Analysis Data
| Analytical Method | Parameter | Specification (Typical) | Result (High-Purity Sample) | Result (Low-Purity Sample) | Pass/Fail |
| XRD | Crystal Phase | Monoclinic (α-SnF₂), Space Group C2/c[13] | Matched reference pattern for α-SnF₂. No secondary phases detected. | Major α-SnF₂ phase with additional peaks corresponding to SnO₂. | High-Purity: PassLow-Purity: Fail |
| XPS | Sn 3d₅/₂ Binding Energy | ~486.0 eV for Sn(II)~487.0 eV for Sn(IV) | 98.5% Sn(II)1.5% Sn(IV) | 75.2% Sn(II)24.8% Sn(IV) | High-Purity: PassLow-Purity: Fail |
| Iodometric Titration | Sn(II) Assay | ≥ 99.0% | 99.6% | 78.3% | High-Purity: PassLow-Purity: Fail |
| ICP-MS | Lead (Pb) Content | < 10 ppm | < 1 ppm | < 1 ppm | High-Purity: PassLow-Purity: Pass |
| ICP-MS | Iron (Fe) Content | < 20 ppm | < 2 ppm | 5 ppm | High-Purity: PassLow-Purity: Pass |
Experimental Workflow and Protocols
A logical workflow ensures that each batch of synthesized this compound is rigorously and efficiently validated. The primary screening should confirm the correct crystal structure, followed by quantitative assays to determine the purity and oxidation state.
Key Experimental Protocols
1. Protocol: Iodometric Titration for Sn(II) Assay
This method determines the percentage of Sn(II) by titrating it with a standardized potassium iodide/iodate solution, which generates iodine in situ. The endpoint is detected potentiometrically.
-
Reagents:
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Standardized 0.01 N Potassium Iodide/Iodate (KI/KIO₃) titrant
-
Dry Ice (solid CO₂) or Nitrogen/Argon gas
-
-
Procedure:
-
Accurately weigh approximately 0.2 g of the synthesized SnF₂ into a 250 mL beaker.
-
Add 50 mL of concentrated HCl and 90 mL of deionized water.
-
To prevent air oxidation of Sn(II), create an inert atmosphere.[8] Add a few small pieces of dry ice to the beaker or continuously bubble nitrogen gas through the solution for at least 2 minutes.[8][9]
-
Gently heat and boil the solution for 2-3 minutes under the continuous inert atmosphere to ensure complete dissolution.
-
Cool the solution rapidly to room temperature (e.g., in an ice bath) while maintaining the inert atmosphere.
-
Immediately titrate the solution with the standardized 0.01 N KI/KIO₃ solution using a potentiometric titrator with a platinum ring electrode to determine the endpoint.
-
Perform a blank titration using the same procedure without the SnF₂ sample.
-
Calculate the percentage of Sn(II) in the sample using the titration volumes and the molar mass of tin.
-
2. Protocol: Sample Preparation for Powder X-Ray Diffraction (PXRD)
This protocol ensures that the sample is properly prepared for analysis to identify the crystalline phase.
-
Equipment:
-
Agate mortar and pestle
-
Low-background sample holder (e.g., zero-diffraction silicon)
-
Spatula
-
Glass slide
-
-
Procedure:
-
Take a representative sample (~100-200 mg) of the synthesized SnF₂ powder.
-
Gently grind the powder in an agate mortar and pestle for 1-2 minutes to ensure a fine, homogenous particle size. Over-grinding should be avoided as it can induce stress or phase changes.
-
Carefully pack the powder into the cavity of the low-background sample holder.
-
Use the edge of a glass slide to press down gently on the powder, ensuring it is compact and flush with the surface of the holder. This creates a flat, smooth surface necessary for accurate data collection.
-
Ensure the sample holder is clean of any stray powder on its surfaces before mounting it in the diffractometer.
-
Collect the diffraction pattern, typically over a 2θ range of 10-80°, and compare the resulting pattern with a reference database (e.g., ICDD) to confirm the α-SnF₂ phase.[13]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound: A Versatile Chemical with Expanding Applications in Dentistry and Advanced Materials - HEAVEN [m.heavenmaterials.com]
- 3. This compound 99 7783-47-3 [sigmaaldrich.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of this compound and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Simple method of determination of tin(II) ion with iodine-methanol solution [jstage.jst.go.jp]
- 8. mt.com [mt.com]
- 9. jmscience.com [jmscience.com]
- 10. Some Studies of the Analytical Chemistry of Tin - ProQuest [proquest.com]
- 11. The Study Of Surface Oxidation Of Tin(ii) Fluoride And Chloride Fluoride Materials By Mössbauer Spectroscopy: To Oxidize Or Not To Oxidize, That Is The Question [witpress.com]
- 12. witpress.com [witpress.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Analytical Techniques for the Characterization of Tin(II) Fluoride (SnF₂)
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of Tin(II) Fluoride (SnF₂) is paramount. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of SnF₂, supported by experimental data and detailed protocols.
This compound, or stannous fluoride, is a crucial active ingredient in various dental care and pharmaceutical formulations. Its efficacy is intrinsically linked to its structural integrity, purity, phase, and morphology. Therefore, employing a multi-faceted analytical approach is essential for quality control, formulation development, and mechanistic studies. This guide delves into the principal analytical methods, offering a comparative analysis to aid in the selection of the most appropriate techniques for specific research needs.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for SnF₂ characterization is dictated by the specific information required. The following table summarizes the key quantitative data that can be obtained from a range of instrumental methods.
| Analytical Technique | Parameter Measured | Typical Values for SnF₂ | Applications |
| X-ray Diffraction (XRD) | Lattice Parameters, Crystal Phase | α-SnF₂ (monoclinic), β-SnF₂ (orthorhombic), γ-SnF₂ (tetragonal). For tetragonal SnF₂ (P4₁2₁2), typical lattice parameters are a = 5.04 Å, b = 5.04 Å, c = 8.43 Å.[1] | Phase identification and purity, crystal structure determination, analysis of polymorphism. |
| ¹¹⁹Sn Mössbauer Spectroscopy | Isomer Shift (δ), Quadrupole Splitting (Δ) | α-SnF₂: δ ≈ 3.40 mm/s, Δ ≈ 1.52 mm/s. γ-SnF₂: δ ≈ 3.15 mm/s, Δ ≈ 1.95 mm/s. β-SnF₂: δ ≈ 3.11 mm/s, Δ ≈ 2.10 mm/s.[2] | Determination of tin oxidation state (Sn²⁺ vs. Sn⁴⁺), assessment of the covalent character and stereoactivity of the tin lone pair.[3][4] |
| ¹⁹F Nuclear Magnetic Resonance (NMR) | Chemical Shift (δ) | Aqueous SnF₂ solution: δ ≈ -93 ppm (at infinite dilution).[5][6] SnF₃⁻ complex: δ ≈ -700 ppm.[5][6] | Characterization of SnF₂ in solution, identification of different fluoride species and complexes. |
| Vibrational Spectroscopy (FTIR/Raman) | Vibrational Frequencies | Sn-O stretching mode: ~619 cm⁻¹. O-Sn-O bending mode: ~468 cm⁻¹. Sn-F vibrations can also be identified.[7][8] | Identification of functional groups, detection of impurities (e.g., oxides, hydroxides), and study of intermolecular interactions. |
| Thermal Analysis (DSC/TGA) | Phase Transition Temperatures | α → γ transition: 125-190°C. γ → β transition (on cooling): ~66°C.[9] | Determination of thermal stability, investigation of phase transitions and dehydration processes. |
| Scanning Electron Microscopy (SEM) | Morphology, Particle Size | Provides high-resolution images of the surface topography and particle shape. Particle size can range from nano- to micrometers depending on the synthesis method. | Visualization of particle morphology, size distribution analysis, and surface characterization of SnF₂-treated materials. |
| Ion-Selective Electrode (ISE) | Fluoride Ion Concentration | Can measure a wide range of fluoride concentrations, from µg/L to g/L.[10][11] | Quantitative determination of free fluoride ion content in aqueous solutions of SnF₂. |
Experimental Protocols
Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. Below are protocols for the key analytical techniques discussed.
X-ray Diffraction (XRD) Analysis
Objective: To identify the crystalline phase(s) of a solid SnF₂ sample.
Procedure:
-
Sample Preparation: The SnF₂ powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation (λ = 1.5406 Å).
-
Data Collection: The sample is scanned over a 2θ range, for example, from 10° to 80°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present. Rietveld refinement can be used for quantitative phase analysis and to determine lattice parameters.[12]
¹¹⁹Sn Mössbauer Spectroscopy
Objective: To determine the oxidation state and chemical environment of tin in an SnF₂ sample.
Procedure:
-
Sample Preparation: The SnF₂ powder is placed in a sample holder, ensuring a uniform thickness to optimize the resonant absorption.
-
Instrument Setup: A Mössbauer spectrometer is used with a ⁵⁷Co source embedded in a rhodium matrix. The spectrometer is calibrated using a standard α-iron foil.[5][13]
-
Data Collection: The spectrum is recorded at a specific temperature, often at liquid nitrogen temperature (77 K) or room temperature, by moving the source relative to the absorber to scan a range of velocities (e.g., -5 to +5 mm/s).
-
Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to determine the isomer shift (δ) and quadrupole splitting (Δ). The isomer shift is reported relative to a standard reference material, typically CaSnO₃.[14][15]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To characterize SnF₂ and its complexes in a solution.
Procedure:
-
Sample Preparation: A known concentration of the SnF₂ sample is dissolved in a suitable solvent, often D₂O or an aqueous buffer. A reference standard, such as trifluorotoluene, may be added.
-
Instrument Setup: A high-resolution NMR spectrometer is used. The spectrometer is tuned to the ¹⁹F frequency.
-
Data Collection: A one-dimensional ¹⁹F NMR spectrum is acquired. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay. For quantitative analysis, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the signals of interest.[16][17]
-
Data Analysis: The chemical shifts of the observed signals are referenced to a standard, typically CFCl₃ (0 ppm). The integration of the signals can be used for quantitative analysis.[18][19]
Thermal Analysis (DSC/TGA)
Objective: To investigate the thermal stability and phase transitions of SnF₂.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the SnF₂ sample (typically 5-10 mg) is placed in an aluminum or platinum pan.
-
Instrument Setup: A simultaneous thermal analyzer (STA) or separate DSC and TGA instruments are used. The analysis is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[20]
-
Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., from room temperature to 500°C).
-
Data Analysis: The DSC curve reveals endothermic or exothermic transitions, such as melting and phase transitions, while the TGA curve shows mass loss due to decomposition or dehydration.
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology and particle size of SnF₂ powder.
Procedure:
-
Sample Preparation: A small amount of the SnF₂ powder is mounted onto an aluminum stub using double-sided conductive carbon tape. To enhance conductivity and prevent charging, non-conductive samples are typically coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater.[21][22]
-
Instrument Setup: A scanning electron microscope is used. The accelerating voltage and working distance are optimized to achieve the desired resolution and image quality.
-
Image Acquisition: Secondary electron (SE) or backscattered electron (BSE) detectors are used to acquire images of the sample surface at various magnifications.
-
Data Analysis: The acquired images are analyzed to determine the particle shape, size distribution, and surface texture. Image analysis software can be used for quantitative particle size analysis.[23][24]
Ion-Selective Electrode (ISE) for Fluoride Determination
Objective: To quantify the concentration of free fluoride ions in an aqueous solution of SnF₂.
Procedure:
-
Sample and Standard Preparation: A series of fluoride standard solutions of known concentrations are prepared. The SnF₂ sample is dissolved in deionized water.
-
Instrument Setup: A fluoride ion-selective electrode and a reference electrode are connected to a pH/mV meter.
-
Measurement: A fixed volume of Total Ionic Strength Adjustment Buffer (TISAB) is added to each standard and sample solution. TISAB is used to maintain a constant ionic strength, adjust the pH to the optimal range for fluoride measurement (pH 5.0-5.5), and decomplex fluoride from metal ions.[11][25] The potential (mV) of each solution is measured after stabilization.
-
Data Analysis: A calibration curve is constructed by plotting the potential of the standard solutions against the logarithm of their concentrations. The concentration of fluoride in the sample is then determined from its measured potential using the calibration curve.[3][10][26]
Visualization of Analytical Workflows
To better illustrate the logical flow of characterization, the following diagrams, generated using the DOT language, outline typical experimental workflows.
Caption: Overall workflow for SnF₂ characterization.
Caption: Workflow for fluoride quantification by ISE.
References
- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 2. A tin-119 Mössbauer study of the phase transitions in SnF2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Effect of temperature of SnF2 solution on tin and fluoride uptake by bovine enamel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. epa.gov [epa.gov]
- 12. saimm.co.za [saimm.co.za]
- 13. phys.hawaii.edu [phys.hawaii.edu]
- 14. witpress.com [witpress.com]
- 15. toc.library.ethz.ch [toc.library.ethz.ch]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. acgpubs.org [acgpubs.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. akjournals.com [akjournals.com]
- 21. microscopy.info.yorku.ca [microscopy.info.yorku.ca]
- 22. eoillc.com [eoillc.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. nemi.gov [nemi.gov]
- 26. Determination of fluoride with an ion-selective electrode | Metrohm [metrohm.com]
A Comparative Analysis of Tin(II) Fluoride and Sodium Fluoride in Caries Prevention
For Immediate Release: A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Tin(II) Fluoride and Sodium Fluoride in the prevention of dental caries. This document synthesizes key experimental findings on their mechanisms of action, including enamel protection and antimicrobial properties.
Introduction
Dental caries remains a significant global health issue. Fluoride has been a cornerstone of caries prevention for decades, with sodium fluoride (NaF) being the most common agent. However, this compound, also known as stannous fluoride (SnF₂), has demonstrated additional benefits beyond those of traditional fluoride compounds. This guide provides a detailed comparison of the performance of SnF₂ and NaF, supported by experimental data, to inform future research and development in oral healthcare.
Comparative Efficacy: Data Overview
Numerous studies have demonstrated the superior performance of stannous fluoride in various aspects of caries prevention compared to sodium fluoride. The key advantages of SnF₂ lie in its dual-action mechanism, providing both fluoride's remineralization benefits and the unique antimicrobial and protective effects of the stannous ion.
Inhibition of Enamel Demineralization and Erosion
In vitro studies consistently show that stannous fluoride is more effective at protecting enamel from acid erosion, a key factor in caries development.
| Performance Metric | This compound (SnF₂) Dentifrice | Sodium Fluoride (NaF) Dentifrice | Water Control | Reference |
| Reduction in Enamel Loss (vs. Water Control) | 61.7% (p < 0.0001) | 36-39% (p < 0.0001) | N/A | [1][2][3] |
| Enamel Step Height After 1 Erosive Cycle (µm) | 1.3 (±0.63) | 2.3 (±0.39) | 4.3 (±0.41) | [4] |
| Enamel Step Height After 5 Erosive Cycles (µm) | 4.6 (±0.7) | 10.5 (±1.1) | 11.1 (±0.38) | [4] |
| Reduction in Demineralization (Combination Fluoride vs. NaF alone) | 67% (SnF₂ + NaF + Amine F) | 19% (NaF only) | N/A | [5][6] |
Antimicrobial Efficacy
The stannous ion (Sn²⁺) in SnF₂ exhibits potent antimicrobial properties, particularly against the primary cariogenic bacterium, Streptococcus mutans.[7][8] This antibacterial action is a significant advantage over sodium fluoride.[7][8]
| Performance Metric | This compound (SnF₂) Treatment | Sodium Fluoride (NaF) Treatment | Key Findings | Reference |
| Inhibition of S. mutans Biofilm | Significantly more effective in reducing viability and biomass. | Limited antibiofilm activity. | SnF₂'s effect is attributed to the tin ion. | [7] |
| Modulation of Biofilm Composition | Suppressed S. mutans and P. gingivalis, enriched S. sanguinis. | Less effective in modulating biofilm composition. | SnF₂ showed a better inhibitory effect on oral microbial biofilm. | [9] |
| Reduction of Salivary S. mutans | Significantly higher percentage of decrease. | Showed good antimicrobial effect, but less than SnF₂ formulation. | Toothpaste with SnF₂ was more effective in reducing salivary S. mutans. | [7] |
Mechanisms of Action
The differential efficacy of SnF₂ and NaF stems from their distinct interactions with tooth enamel and oral bacteria.
Sodium Fluoride (NaF)
Sodium fluoride's primary mechanism involves the ionic exchange of fluoride with hydroxyl groups in the tooth's hydroxyapatite, forming fluorapatite. Fluorapatite is more resistant to acid dissolution, thereby strengthening the enamel against caries.[10] NaF can also inhibit bacterial glycolysis and acid tolerance, though its direct antibacterial effect is limited.[7]
This compound (SnF₂)
Stannous fluoride provides a multi-faceted approach to caries prevention.[5] In addition to the fluoride mechanism of forming fluorapatite[11], the stannous ion contributes significantly to its efficacy:
-
Protective Barrier Formation : The stannous ion forms a protective layer on the enamel surface, which is resistant to acid attack.[5][6] This barrier physically shields the tooth from erosive challenges.
-
Antimicrobial Action : SnF₂ directly inhibits the growth and metabolism of cariogenic bacteria like S. mutans.[8] This reduces the production of acids that lead to demineralization.
-
Inhibition of Plaque Formation : Stannous fluoride has been shown to reduce the viability of dental plaque.[5]
The following diagram illustrates the proposed mechanism of action for stannous fluoride.
Experimental Protocols
The following outlines a typical in vitro experimental design used to compare the efficacy of different fluoride compounds in preventing enamel erosion.
In Vitro pH Cycling Model for Enamel Erosion
This model simulates the dynamic process of demineralization and remineralization that occurs in the oral cavity.
-
Sample Preparation : Bovine or human enamel blocks are prepared, polished, and baseline surface hardness is measured.
-
Treatment Groups : Samples are randomly divided into treatment groups (e.g., SnF₂ dentifrice slurry, NaF dentifrice slurry, negative control like water).
-
pH Cycling Regimen :
-
Demineralization : Samples are immersed in an acidic solution (e.g., 0.05M citric acid) for a specified period to simulate an acid challenge.[1][2][3]
-
Treatment : Samples are treated with the assigned dentifrice slurry.
-
Remineralization : Samples are stored in artificial saliva to allow for remineralization.
-
This cycle is repeated multiple times over several days to mimic long-term exposure.[1][2][3]
-
-
Analysis : After the cycling period, enamel loss is quantified using techniques like contact profilometry, which measures the surface profile to determine tissue loss.[1][2][3]
The workflow for this experimental protocol is visualized below.
Conclusion
The available experimental data strongly suggests that this compound offers superior protection against dental caries compared to sodium fluoride.[5][11] Its enhanced efficacy is attributed to the dual action of the fluoride and stannous ions, which work synergistically to reduce enamel demineralization, inhibit bacterial activity, and prevent plaque formation.[5][6] For researchers and professionals in drug development, these findings highlight the potential of stabilized stannous fluoride formulations as a highly effective agent in advanced oral care products. Future research should continue to explore the long-term clinical outcomes and optimize formulations to maximize the therapeutic benefits of stannous fluoride.
References
- 1. In vitro comparison of stannous fluoride, sodium fluoride, and sodium monofluorophosphate dentifrices in the prevention of enamel erosion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro comparison of stannous fluoride, sodium fluoride, and sodium monofluorophosphate dentifrices in the prevention of enamel erosion. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Stannous Fluoride in Toothpastes: A Review of Its Clinical Effects and Likely Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-bacterial determinants of stannous fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative effect of a stannous fluoride toothpaste and a sodium fluoride toothpaste on a multispecies biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trysnow.com [trysnow.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Stannous Fluoride vs. Amine Fluoride: A Comparative Guide for Dental Research Professionals
In the landscape of dental therapeutic agents, stannous fluoride and amine fluoride have emerged as prominent compounds in the prevention and management of common oral health conditions. This guide offers a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanisms of Action
Both stannous fluoride and amine fluoride exert their therapeutic effects through multiple pathways, primarily targeting bacterial plaque and the tooth enamel structure.
Stannous Fluoride
Stannous fluoride (SnF₂) possesses a dual-action mechanism, attributable to both the stannous (tin) ion and the fluoride ion. The stannous ion is a potent antimicrobial agent with both bactericidal and bacteriostatic properties. It disrupts the bacterial membrane, leading to cell lysis, and inhibits key metabolic enzymes, thereby reducing bacterial growth, adhesion, and the production of inflammatory toxins.[1] Concurrently, the fluoride ion promotes the remineralization of tooth enamel by forming fluorapatite, a more acid-resistant mineral than hydroxyapatite.[2] In the context of dentin hypersensitivity, stannous fluoride provides relief by occluding dentinal tubules with a protective layer of stannous compounds, thus blocking the transmission of external stimuli to the dental pulp.
Amine Fluoride
Amine fluorides are organic fluoride compounds characterized by a specific molecular structure comprising a hydrophobic alkyl chain and a hydrophilic amine head, which gives them unique surfactant properties. This structure allows for rapid and even distribution across oral surfaces, leading to the formation of a stable and homogenous layer of calcium fluoride (CaF₂). This layer acts as a fluoride reservoir, releasing fluoride ions during acid attacks to promote remineralization and inhibit demineralization.[3] The organic amine component also exhibits antibacterial activity, particularly against cariogenic bacteria, by disrupting their metabolic processes.
Comparative Efficacy: A Review of Clinical Data
The clinical efficacy of stannous fluoride and amine fluoride, often in combination with each other or compared to other fluoride salts like sodium fluoride (NaF), has been evaluated across several key oral health parameters.
Plaque Inhibition and Gingivitis Reduction
Clinical studies have demonstrated the effectiveness of both stannous fluoride and formulations containing amine fluoride in reducing plaque and gingivitis.
| Study | Formulation(s) | Duration | Key Findings on Plaque and Gingivitis |
| Brecx et al. (1993) | Amine Fluoride/Stannous Fluoride (AmF/SnF₂) vs. Sodium Fluoride (NaF) | 9 months | AmF/SnF₂ group showed a more pronounced reduction in Plaque Index (PlI), Approximal Plaque Index (API), Sulcus Bleeding Index (SBI), and probing depths compared to the NaF group, though the difference was not statistically significant. A favorable microbiological effect was observed for the AmF/SnF₂ group.[1] |
| Paraskevas et al. (2004) | AmF/SnF₂ dentifrice and mouthrinse vs. NaF dentifrice and mouthrinse | 24 months | The mean plaque index score in the AmF/SnF₂ group was significantly lower than the control group after 3 months and this difference was maintained throughout the study. No significant differences were found in bleeding on probing.[4] |
| Lorenz et al. (2019) | Amine Fluoride/Stannous Chloride toothpaste vs. Monofluorophosphate toothpaste | 12 weeks | The AmF/SnCl₂ toothpaste led to a clinically meaningful and more pronounced plaque reduction compared to the control. Both toothpastes significantly reduced gingivitis with no clinically meaningful differences between groups.[3] |
Anti-Caries Efficacy
Both fluoride compounds are recognized for their anti-caries effects, primarily through the inhibition of demineralization and promotion of remineralization.
| Study | Formulation(s) | Duration | Key Findings on Caries Prevention |
| Madléna et al. (2002) | Amine Fluoride/Stannous Fluoride (AmF/SnF₂) toothpaste and mouthrinse vs. Placebo | 12 weeks | Plaque and enamel fluoride content increased considerably in the groups using the AmF/SnF₂ toothpaste. A significant decrease in enamel acid solubility was observed in the group using both the AmF/SnF₂ toothpaste and mouthrinse.[5] |
| Øgaard et al. (2006) | AmF/SnF₂ toothpaste and mouthrinse vs. Sodium Fluoride (NaF) toothpaste and mouthrinse | - | The use of AmF/SnF₂ toothpaste and mouthrinse had a slightly more inhibitory effect on the development of white spot lesions in orthodontic patients compared to NaF.[2] |
Dentin Hypersensitivity Relief
The occlusion of dentinal tubules is a key mechanism for alleviating dentin hypersensitivity, a property exhibited by stannous fluoride.
| Study | Formulation(s) | Duration | Key Findings on Dentin Hypersensitivity |
| Creeth et al. (2019) | 0.454% Stannous Fluoride toothpaste vs. Sodium Monofluorophosphate toothpaste | 3 days | A single fingertip application and three days of use of the stannous fluoride toothpaste resulted in a significant decrease in Schiff sensitivity scores and a significant increase in tactile threshold compared to the control.[6] |
| Frese et al. (2019) | Stannous Chloride/Amine Fluoride/Sodium Fluoride (SnCl₂/AmF/NaF) mouthrinse and toothpaste vs. Control | 4 years | No significant difference in dentin hypersensitivity (measured by Visual Analogue Scale) was found between the test and control groups over the four-year period. However, a significant preventive effect on dental erosion was observed for the test product.[7][8] |
Experimental Protocols: A Methodological Overview
The assessment of the efficacy of dental products typically follows a rigorous and standardized clinical trial methodology.
Representative Clinical Trial Workflow
A common design for evaluating the efficacy of a new fluoride formulation is the randomized controlled trial (RCT).
Key Methodological Considerations
-
Participant Selection: Inclusion and exclusion criteria are critical to ensure a homogenous study population with the condition of interest (e.g., moderate gingivitis, dentin hypersensitivity).
-
Blinding: To minimize bias, studies are often double-blind, where neither the participants nor the examiners are aware of the treatment allocation.
-
Control Groups: A negative control (e.g., a standard sodium fluoride toothpaste) or a placebo is used as a benchmark to evaluate the performance of the test product.
-
Standardized Indices: Validated indices are used to quantify clinical outcomes, such as the Plaque Index (PlI), Gingival Index (GI), Modified Gingival Index (MGI), Sulcus Bleeding Index (SBI), and Schiff Cold Air Sensitivity Scale.
-
Washout Period: In crossover studies, a washout period is implemented between treatment phases to eliminate the residual effects of the previous product.
Conclusion
Both stannous fluoride and amine fluoride have demonstrated significant clinical benefits in improving oral health. Stannous fluoride offers a broad spectrum of action, being particularly effective against plaque, gingivitis, and dentin hypersensitivity due to the combined effects of the stannous and fluoride ions. Amine fluoride, with its unique surfactant properties, provides excellent surface coverage and sustained fluoride release, making it a potent anti-caries agent with notable anti-plaque effects.
The choice between these agents in product development may depend on the primary therapeutic target. Formulations combining both amine fluoride and stannous fluoride have also shown promising results, potentially offering a synergistic effect that leverages the distinct advantages of each compound. Further head-to-head clinical trials are warranted to provide a more definitive comparison of the individual efficacy of stannous fluoride and amine fluoride.
References
- 1. Comparative study of plaque and gingivitis prevention by AmF/SnF2 and NaF. A clinical and microbiological 9-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A prospective, randomized clinical study on the effects of an amine fluoride/stannous fluoride toothpaste/mouthrinse on plaque, gingivitis and initial caries lesion development in orthodontic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of toothpaste containing amine fluoride and stannous chloride on the reduction of dental plaque and gingival inflammation. A randomized controlled 12-week home-use study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a combination of amine/stannous fluoride dentifrice and mouthrinse in periodontal maintenance patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of amine fluoride/stannous fluoride-containing toothpaste and mouthrinsings on dental plaque, gingivitis, plaque and enamel F-accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. efp.org [efp.org]
- 7. Clinical effect of stannous fluoride and amine fluoride containing oral hygiene products: A 4-year randomized controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Stabilized Stannous Fluoride Formulations for Oral Health Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of stannous fluoride (SnF₂) in oral care has long been recognized, owing to its broad-spectrum efficacy against caries, gingivitis, dentin hypersensitivity, and enamel erosion. However, the inherent instability of the stannous ion (Sn²⁺) in aqueous solutions has historically presented a significant formulation challenge, limiting its clinical effectiveness. This guide provides a comprehensive performance comparison of different stabilized stannous fluoride formulations, offering insights into their mechanisms of action, supporting experimental data, and detailed methodologies for key evaluative experiments.
The Challenge of Stannous Fluoride Stabilization
Stannous fluoride's therapeutic activities are largely attributed to the stannous ion. However, Sn²⁺ is prone to hydrolysis and oxidation in the presence of water, converting to inactive stannic oxide (SnO₂). This conversion not only diminishes its antimicrobial and mineral-protective properties but can also lead to extrinsic tooth staining. To overcome these limitations, various stabilization systems have been developed to maintain the bioavailability of the stannous ion within the dentifrice formulation. This guide will focus on the performance of formulations stabilized with:
-
Zinc Phosphate
-
Nitrate and Phosphates (SNaP)
-
Sodium Hexametaphosphate (SHMP)
Performance Comparison: Key Therapeutic Areas
The clinical performance of stabilized stannous fluoride formulations is assessed across several key oral health metrics. Below is a summary of comparative data from clinical and in-vitro studies.
Anti-Gingivitis and Anti-Plaque Efficacy
Stabilized stannous fluoride dentifrices have consistently demonstrated significant reductions in gingivitis and plaque accumulation compared to negative controls (sodium fluoride or sodium monofluorophosphate) and, in some cases, other antimicrobial agents like triclosan/copolymer.[1][2][3][4] The antimicrobial action of the stannous ion is a key factor in this efficacy.
Table 1: Comparative Efficacy in Gingivitis and Plaque Reduction (6-Month Clinical Trials)
| Formulation | Gingivitis Reduction vs. Negative Control | Plaque Reduction vs. Negative Control | Key Findings |
| SnF₂ stabilized with Zinc Phosphate | Statistically significant (P < .001)[1] | Statistically significant (P < .001)[1] | Showed significant improvements in gingival health and biofilm control.[1] |
| SnF₂ stabilized with Nitrate and Phosphates (SNaP) | Statistically significant (P < .001) | Statistically significant (P < .001)[3] | Demonstrated significant reductions in gingival inflammation and plaque.[3] |
| SnF₂ with Sodium Hexametaphosphate (SHMP) | 20.5% reduction in gingivitis; 33.4% reduction in gingival bleeding (p < 0.05)[2][4] | Not significantly different from control[2] | Significantly more effective in reducing gingivitis and bleeding than a triclosan/copolymer dentifrice.[4] |
Dentin Hypersensitivity Relief
Stabilized stannous fluoride provides relief from dentin hypersensitivity primarily through the occlusion of exposed dentinal tubules. The stannous salts precipitate on the dentin surface and within the tubules, blocking the fluid flow that triggers pain.[5][6]
Table 2: Comparative Efficacy in Dentin Hypersensitivity Reduction
| Formulation | Mechanism of Action | Onset of Action | Clinical Efficacy vs. Control |
| SnF₂ stabilized with Nitrate and Phosphates (SNaP) | Dentin tubule occlusion[6][7] | Relief from the first day of use, with continued improvement.[6][7] | 79.8% greater reduction in tactile hypersensitivity vs. positive control (potassium nitrate) after 7 days (P < .001).[7] |
| SnF₂ (general stabilized formulations) | Dentin tubule occlusion by a smear layer formation.[5] | Significant reduction in thermal and tactile sensitivity after 3 days, lasting up to 8 weeks.[5] | Superior hypersensitivity improvement compared to a marketed sodium fluoride dentifrice and an 8.0% arginine/calcium carbonate/SMFP dentifrice.[5] |
Enamel Erosion Protection
The stannous ion forms a protective layer on the enamel surface that is more resistant to acid attack than enamel itself. This makes stabilized stannous fluoride formulations effective in preventing and reducing enamel erosion from dietary acids.
Table 3: Comparative Efficacy in Enamel Erosion Protection (In Vitro/In Situ Studies)
| Formulation | Enamel Surface Loss Reduction vs. NaF Control | Key Findings |
| Stabilized SnF₂ | 70.5% benefit in enamel surface protection.[8] | Statistically significant difference in protection compared to SMFP/NaF and SMFP + arginine bicarbonate formulations.[8] |
| Stabilized SnF₂ | 88% less erosion compared to a MFP/triclosan dentifrice (P < 0.0001). | Significantly greater protection against tooth enamel surface loss following repeated acid erosive challenge. |
Mechanisms of Action and Experimental Workflows
The multifaceted benefits of stabilized stannous fluoride are rooted in the chemical properties of the stannous ion. The following diagrams illustrate the proposed mechanisms of action and a typical workflow for clinical evaluation.
Caption: Mechanism of action of stabilized stannous fluoride.
Caption: A typical clinical trial workflow.
Detailed Experimental Protocols
To ensure the reproducibility and rigorous evaluation of stabilized stannous fluoride formulations, standardized experimental protocols are crucial.
Clinical Assessment of Anti-Gingivitis and Anti-Plaque Efficacy
This protocol is based on randomized controlled clinical trials designed to evaluate the long-term effects of a dentifrice on gingival health and plaque accumulation.
-
Study Design: A double-blind, parallel-group, randomized controlled trial with a duration of 6 months is standard.
-
Participant Selection:
-
Inclusion Criteria: Adults with a specified minimum number of teeth and a baseline level of mild to moderate gingivitis, often determined by a minimum number of bleeding sites upon probing.
-
Exclusion Criteria: Individuals with advanced periodontal disease, systemic conditions that could affect oral health, or those using medications that could interfere with the study outcomes (e.g., antibiotics).
-
-
Procedure:
-
Screening and Baseline: Eligible participants undergo a thorough oral examination. Gingivitis is assessed using indices such as the Modified Gingival Index (MGI) and the Gingival Bleeding Index (GBI) . Plaque is evaluated using the Turesky Modification of the Quigley-Hein Plaque Index .
-
Randomization and Blinding: Participants are randomly assigned to receive either the test stabilized stannous fluoride dentifrice or a control dentifrice (typically a sodium fluoride or sodium monofluorophosphate formulation). Both participants and examiners are blinded to the treatment allocation.
-
Treatment Phase: Participants are instructed to brush their teeth twice daily for a specified duration (e.g., one minute) with their assigned dentifrice.
-
Follow-up Examinations: Participants return for follow-up assessments at predetermined intervals (e.g., 3 and 6 months), where the same clinical indices are measured as at baseline.
-
-
Data Analysis: Statistical analysis is performed to compare the changes in gingivitis and plaque scores from baseline to the follow-up visits between the test and control groups.
In Vitro Assessment of Dentin Tubule Occlusion
This laboratory-based protocol assesses the ability of a dentifrice to physically block the microscopic tubules in dentin, which is the primary mechanism for relieving hypersensitivity.
-
Specimen Preparation: Human dentin specimens are obtained from extracted molars. The surfaces are treated to expose the dentinal tubules, often by etching with an acid solution like EDTA.
-
Treatment: The dentin specimens are treated with a slurry of the test stannous fluoride dentifrice and a control dentifrice. This can be done through various methods, including brushing with a standardized force and duration.
-
Evaluation:
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface of the dentin specimens at high magnification. The degree of tubule occlusion is assessed qualitatively and quantitatively by comparing the number of open versus occluded tubules.
-
Hydraulic Conductance: This method measures the fluid flow through the dentin specimen. A reduction in hydraulic conductance after treatment indicates tubule occlusion.
-
-
Data Analysis: The percentage of occluded tubules or the reduction in hydraulic conductance is calculated and compared between the test and control groups.
In Situ Assessment of Enamel Erosion Protection
This protocol combines clinical and laboratory elements to evaluate the protective effects of a dentifrice against acid erosion in a human volunteer setting.
-
Study Design: A crossover, single-blind, in situ study is often employed.
-
Appliance and Specimen Preparation: Participants wear a custom-made intraoral appliance that holds enamel specimens. The enamel is typically sourced from bovine or human teeth and is polished to a smooth surface.
-
Procedure:
-
Treatment Periods: The study is divided into multiple treatment periods, with a washout period in between. In each period, participants use one of the test or control dentifrices.
-
Product Application: The enamel specimens are treated with a slurry of the assigned dentifrice, simulating brushing.
-
Erosive Challenge: The specimens are exposed to an acidic challenge, such as a soft drink or fruit juice, for a specified duration and frequency.
-
Measurement of Enamel Loss: The amount of enamel loss is quantified using techniques like profilometry , which measures the surface profile of the enamel before and after the treatment and erosion cycles.
-
-
Data Analysis: The difference in enamel loss between the treatment groups is statistically analyzed to determine the protective efficacy of the stabilized stannous fluoride formulation.
Conclusion
The development of stabilized stannous fluoride formulations has marked a significant advancement in oral care therapeutics. By maintaining the bioavailability of the stannous ion, these dentifrices offer a multi-faceted approach to improving oral health, with robust clinical evidence supporting their efficacy in reducing gingivitis, plaque, dentin hypersensitivity, and enamel erosion. The choice of stabilization system can influence the performance of the final product, and continued research is essential to further optimize these formulations for enhanced patient benefits. The experimental protocols outlined in this guide provide a framework for the rigorous and comparative evaluation of these advanced oral care technologies.
References
- 1. Effect of stannous fluoride and zinc phosphate dentifrice on dental plaque and gingivitis: A randomized clinical trial with 6-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. A review of the effects of stannous fluoride on gingivitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A controlled 6-month clinical trial to study the effects of a stannous fluoride dentifrice on gingivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a stannous fluoride toothpaste on dentinal hypersensitivity: In vitro and clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a stabilized stannous fluoride dentifrice on dental plaque and gingivitis in a randomized controlled trial with 6-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 4 from The Case for Stabilized Stannous Fluoride Dentifrice: An Advanced Formulation Designed for Patient Preference. | Semantic Scholar [semanticscholar.org]
In vitro studies on the fluoride release of different topical fluoride agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro fluoride release profiles of various professionally applied topical fluoride agents. The data presented is collated from multiple studies to assist in the evaluation and selection of materials for research and clinical application. All quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided.
Comparative Fluoride Release Data
The following tables summarize the fluoride release from different topical fluoride agents as measured in various in vitro studies. These studies utilize different methodologies, immersion media, and time points, which should be considered when comparing results.
Table 1: Fluoride Release from Gels and Solutions (ppm)
| Topical Agent | Immersion Medium | 1 Hour | 1 Day | 1 Week | Source |
| 2% Sodium Fluoride (NaF) Gel | Deionized Water | - | - | - | [1] |
| 8% Stannous Fluoride (SnF₂) Solution | Deionized Water | 6.76 - 8.58 | 0.81 - 0.93 | 0.62 - 0.84 | [1] |
| 1.23% Acidulated Phosphate Fluoride (APF) Gel | Deionized Water | - | 0.61 - 0.79 | Baseline | [1] |
Note: Specific values for 2% NaF and 1.23% APF at 1 hour were not provided in the source, but SnF₂ was noted to be significantly higher.
Table 2: Cumulative Fluoride Release from Varnishes in Artificial Saliva (ppm/mg) at 168 hours
| Varnish | pH 4 | pH 5 | pH 7 | Source |
| MI Varnish | 11.52 | 9.297 | 6.470 | [2][3] |
| Duraphat | 9.753 | 7.513 | 9.276 | [2][3] |
| Embrace Varnish | 6.826 | 5.724 | 4.821 | [2][3] |
Table 3: Long-term Fluoride Release from Varnishes in Artificial Saliva (ppm)
| Varnish | 1 Week | 3 Months | 6 Months | Source |
| Clinpro™ XT Varnish | 18.78 | - | 9.78 | [4] |
| Fluoritop SR | 66.92 | - | 0.61 | [4] |
| Enamel Pro Varnish | - | 0.32 ± 0.08 | 0.09 ± 0.03 | [5][6] |
| Enamelast Varnish | - | - | 0.16 ± 0.06 | [5][6] |
| Fluor Protector Varnish | - | - | 0.03 ± 0.0 | [5][6] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and interpreting the fluoride release data. Below are detailed summaries of the experimental protocols.
Protocol 1: Fluoride Release from Gels and Solutions on Extracted Teeth
This protocol is based on the methodology described in the comparative study of NaF, SnF₂, and APF agents.[1]
-
Specimen Preparation: Forty caries-free sound premolars were selected. The teeth were cleaned and randomly divided into four groups of ten.
-
Fluoride Application:
-
Group I: Treated with 2% NaF gel.
-
Group II: Treated with 8% SnF₂ solution.
-
Group III: Treated with 1.23% APF gel.
-
Group IV: Control group with no fluoride treatment.
-
-
Immersion: All specimens were immersed in deionized water.
-
Sample Collection: Water samples were collected for fluoride estimation at three time intervals: 1 hour, 1 day, and 1 week.
-
Fluoride Measurement: The fluoride concentration in the collected water samples was measured using an ion-selective electrode.
Protocol 2: Fluoride Release from Varnishes in pH-Adjusted Artificial Saliva
This protocol details the methodology used to evaluate the dynamics of fluoride ion release from different varnishes in environments with varying pH levels.[2][3]
-
Specimen Preparation: Ninety specimens were prepared from extracted human teeth and divided into nine groups of ten.
-
Varnish Application: Measured amounts of the test varnishes (Duraphat, MI Varnish, and Embrace Varnish) were applied to the enamel surface of the specimens.
-
Immersion: The specimens were immersed in artificial saliva with the pH adjusted to 4, 5, or 7.
-
Sample Collection: The levels of fluoride release were assessed at baseline and after 1, 2, 24, 48, and 168 hours from the application.
-
Fluoride Measurement: An ion-specific electrode was used to determine the fluoride concentration in the artificial saliva.
Protocol 3: Long-Term Fluoride Release from Varnishes on Extracted Teeth
This protocol outlines the methodology for determining the longevity of fluoride release from different varnishes over a period of several months.[4][5][6]
-
Specimen Preparation: Healthy extracted permanent or primary teeth were used. The surfaces of the teeth were covered with nail varnish, leaving a standardized window (e.g., 3 x 3 mm) on the facial surface.[5][6]
-
Varnish Application: The test varnishes (e.g., Clinpro™ XT, Fluoritop SR, Fluor Protector, Enamelast, Enamel Pro) were applied to the exposed window.
-
Immersion: All specimens were stored in plastic containers with artificial saliva at a neutral pH and room temperature.
-
Sample Collection and Media Replacement: At specified intervals (e.g., 1 day, 1 week, 1 month, 3 months, 6 months), the specimens were transferred to new containers with fresh artificial saliva. The solution from the previous container was collected for fluoride analysis.[4][5][6]
-
Fluoride Measurement: The fluoride ion concentration in the collected artificial saliva was measured using a fluoride ion-selective electrode.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for in vitro studies on fluoride release from topical agents, based on the described protocols.
Caption: Generalized workflow for in vitro fluoride release studies.
Concluding Remarks
The in vitro studies consistently demonstrate that the initial fluoride release from most topical agents is high and decreases over time.[2][3][7][8] The composition of the fluoride agent, the immersion medium, and its pH are significant factors influencing the rate and cumulative amount of fluoride released.[2][3][9] For instance, 8% stannous fluoride showed a high initial release and maintained a higher level over a week compared to 2% sodium fluoride and 1.23% APF gel.[1] Among varnishes, formulations like MI Varnish have shown high cumulative release, particularly in acidic environments, which may be beneficial during a cariogenic challenge.[2][3] Long-term studies indicate that some varnishes can continue to release fluoride for up to six months.[4][5][6]
It is important to note that while in vitro studies provide valuable comparative data under controlled conditions, the clinical performance of these agents may vary due to factors present in the oral environment, such as salivary flow and biofilm.[10] Nevertheless, these findings offer a solid foundation for researchers and developers in the field of preventive dentistry.
References
- 1. aimdrjournal.com [aimdrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Evaluation of Longevity of Fluoride Release From three Different Fluoride Varnishes – An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. International Journal of Clinical Pediatric Dentistry [ijcpd.com]
- 6. Comparative Evaluation of Longevity of Fluoride Release from Three Different Fluoride Varnishes: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of fluoride release into saliva after topical application: an in vitro experiment | Medicine in Evolution [medicineinevolution.ro]
- 9. Estimation of Fluoride Release from Various Dental Materials in Different Media—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluoride Release from Pediatric Dental Restorative Materials: A Laboratory Investigation | MDPI [mdpi.com]
A Comparative Guide to SnF2 Speciation using X-ray Absorption Near Edge Spectroscopy (XANES)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of X-ray Absorption Near Edge Spectroscopy (XANES) for the speciation of tin(II) fluoride (SnF2), a critical analysis for ensuring the efficacy and stability of pharmaceutical and dental products. Experimental data and detailed protocols are presented to support the comparison with alternative techniques.
Introduction to SnF2 Speciation and the Role of XANES
Stannous fluoride (SnF2) is a widely used active ingredient in dental care products due to its anti-caries and antimicrobial properties, which are primarily attributed to the Sn(II) oxidation state. However, Sn(II) is susceptible to oxidation to the inactive Sn(IV) state, diminishing the product's effectiveness. Therefore, accurate determination of the relative amounts of Sn(II) and Sn(IV) species is paramount for quality control and formulation development.
X-ray Absorption Near Edge Spectroscopy (XANES) has emerged as a powerful, non-destructive technique for this purpose. It is an element-specific method that provides information on the oxidation state and local chemical environment of the absorbing atom, in this case, tin. The core principle of XANES for Sn speciation lies in the measurable shift in the X-ray absorption edge energy corresponding to the oxidation state of tin. Specifically, the Sn K-edge or L-edge spectrum for Sn(IV) is shifted to a higher energy compared to that of Sn(II).[1]
Quantitative Analysis of SnF2 Speciation: A Comparative Study
A key application of XANES in the analysis of SnF2-containing products is the quantitative determination of Sn(II) and Sn(IV) species. This is typically achieved through Linear Combination Fitting (LCF) of the experimental XANES spectrum of the sample with a linear combination of spectra from known Sn(II) and Sn(IV) reference compounds (standards).
A study by Desmau et al. (2021) on commercial toothpaste formulations containing SnF2 provides valuable quantitative data on the stability of Sn(II). The results, summarized in the table below, highlight the variability in Sn(II) content among different products and the impact of environmental exposure.
| Toothpaste Sample | Initial Sn(II) Percentage (%) | Sn(II) Percentage after 4 Weeks Exposure (%) |
| Paste A | 95 ± 2 | 70 ± 3 |
| Paste B | 85 ± 3 | 55 ± 4 |
| Paste C | 98 ± 1 | 80 ± 2 |
| Paste D | 60 ± 4 | 30 ± 5 |
Data compiled from Desmau, M. et al. J. Anal. At. Spectrom., 2021, 36, 407-415.[2][3]
This data clearly demonstrates the utility of XANES in quantifying the degradation of the active Sn(II) ingredient over time.
Experimental Protocol for Sn K-edge XANES Analysis of SnF2
The following provides a detailed methodology for conducting Sn K-edge XANES experiments for SnF2 speciation.
1. Sample Preparation:
-
Toothpaste/Gel Samples: A small amount of the sample (approximately 100-200 mg) is loaded into a sample holder with a Kapton or Mylar window. The sample should be spread thinly and evenly to ensure uniform X-ray transmission.
-
Powdered Samples (e.g., pure SnF2): The powder is finely ground and pressed into a pellet or mixed with a binder (e.g., boron nitride) and pressed into a pellet.
-
Reference Compounds: High-purity Sn(II) oxide (SnO) and Sn(IV) oxide (SnO2) are typically used as standards for Sn(II) and Sn(IV), respectively. A metallic tin (Sn) foil is used for energy calibration.[1][4][5][6][7]
2. XANES Data Acquisition:
-
Synchrotron Beamline: The experiment is performed at a synchrotron radiation facility on a beamline equipped with a double-crystal monochromator (e.g., Si(111) or Si(220)).
-
Energy Range: The Sn K-edge is located at approximately 29.2 keV. The energy is scanned from about 200 eV below the edge to about 500 eV above the edge.
-
Energy Steps: A finer energy step (e.g., 0.25 eV) is used in the pre-edge and edge regions, while a coarser step (e.g., 2-5 eV) is used in the post-edge region.
-
Detection Mode: Data is typically collected in fluorescence mode using a solid-state detector (e.g., a multi-element germanium detector) for dilute samples or in transmission mode for concentrated samples.
-
Energy Calibration: The energy of the monochromator is calibrated by placing a Sn metal foil in the beam path and assigning the first inflection point of its K-edge spectrum to 29200 eV.[1]
3. Data Processing and Analysis:
-
Data Reduction: The raw data is processed to subtract the background and normalize the absorption edge jump to unity. This is typically done using software packages like Athena or other dedicated XAS analysis software.
-
Linear Combination Fitting (LCF): The normalized XANES spectrum of the sample is fitted with a linear combination of the spectra of the Sn(II) and Sn(IV) standards. The fitting procedure yields the fractional contribution of each standard, which corresponds to the percentage of Sn(II) and Sn(IV) in the sample. The fitting is performed over a defined energy range around the absorption edge.[8][9][10][11]
Mandatory Visualizations
Caption: Workflow for SnF2 speciation using XANES.
Caption: Oxidation pathways of SnF2.
Comparison with Alternative Techniques: Mössbauer Spectroscopy
While XANES is a powerful tool, it is beneficial to compare it with other techniques for a comprehensive understanding. Mössbauer spectroscopy is another element-specific technique that can be used for tin speciation.
| Feature | X-ray Absorption Near Edge Spectroscopy (XANES) | Mössbauer Spectroscopy |
| Principle | Measures the X-ray absorption coefficient as a function of energy around an absorption edge. The edge position and features are sensitive to the oxidation state and chemical environment. | Measures the resonant absorption of gamma rays by atomic nuclei. The isomer shift and quadrupole splitting are sensitive to the oxidation state and local symmetry of the tin atom. |
| Advantages | - Non-destructive.[2] - Applicable to a wide range of sample types (solids, liquids, gels). - High sensitivity, capable of detecting low concentrations. - Provides information on both oxidation state and coordination geometry. | - Highly sensitive to the oxidation state of tin. - Provides information on the local symmetry and magnetic properties. - Can distinguish between different Sn(II) and Sn(IV) sites within a material. |
| Disadvantages | - Requires access to a synchrotron radiation facility. - Data analysis can be complex and requires specialized software. | - Limited to Mössbauer-active isotopes (¹¹⁹Sn). - Can be a slower technique compared to XANES. - Sample preparation can be more involved, often requiring powdered samples. |
| Data Interpretation | Relies on comparison with well-characterized standards for quantitative analysis (LCF). | Interpretation of spectra can be complex, especially for samples with multiple tin sites. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. XAS study of Sn speciation in toothpaste - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. indico.cells.es [indico.cells.es]
- 11. 10.1. Linear combination fitting — Athena 0.9.26 documentation [bruceravel.github.io]
Unveiling the Oxidation of Tin(II) Fluoride: A Comparative Guide to 119Sn Mössbauer Spectroscopy
For researchers, scientists, and drug development professionals investigating the stability and degradation of Tin(II) fluoride (SnF₂), understanding its oxidation to Tin(IV) is of paramount importance. This guide provides a detailed comparison of 119Sn Mössbauer spectroscopy against other analytical techniques for this purpose, supported by experimental data and protocols. 119Sn Mössbauer spectroscopy stands out as a highly sensitive and specific method for distinguishing between tin oxidation states, making it an invaluable tool in this field.
Performance Comparison: 119Sn Mössbauer Spectroscopy vs. Alternatives
119Sn Mössbauer spectroscopy offers unique advantages in studying the oxidation of SnF₂. Unlike bulk methods that may overlook surface phenomena, Mössbauer spectroscopy can detect even thin, amorphous layers of the oxidation product, tin(IV) oxide (SnO₂).[1][2] This is critical as oxidation often initiates at the particle surface and the resulting oxide layer can be too small or non-crystalline to be detected by other common techniques like X-ray Diffraction (XRD).[3]
| Technique | Principle | Information Provided | Sensitivity to Oxidation | Limitations |
| 119Sn Mössbauer Spectroscopy | Resonant absorption of gamma rays by 119Sn nuclei, sensitive to the local electronic environment. | - Precise determination of Sn(II) and Sn(IV) oxidation states.- Quadrupole splitting reveals the symmetry of the tin environment.- Quantitative analysis of the relative amounts of Sn(II) and Sn(IV). | Very High: Detects minor amounts of Sn(IV) oxide, including amorphous surface layers.[2][3] | - Requires a solid sample.- Slower data acquisition (can take several hours to a day).[4] |
| X-ray Photoelectron Spectroscopy (XPS) | Analysis of kinetic energies of photoelectrons emitted upon X-ray irradiation. | - Elemental composition of the surface.- Oxidation states from binding energy shifts of core electrons (Sn 3d).[5] | High (Surface-Specific): Excellent for probing the top few nanometers of the material. | - Requires ultra-high vacuum.- Can be susceptible to surface contamination.- Quantification can be less straightforward than Mössbauer. |
| X-ray Diffraction (XRD) | Scattering of X-rays by the crystalline lattice of a material. | - Identification of crystalline phases.- Information on crystal structure and lattice parameters. | Low to Moderate: Only detects crystalline oxidation products. Fails to identify amorphous SnO₂.[3] | - Insensitive to amorphous materials.- Lower sensitivity to trace amounts of a crystalline phase compared to Mössbauer. |
| X-ray Absorption Spectroscopy (XAS) | Measures the X-ray absorption coefficient of a material as a function of energy. | - Provides information on the local geometric and electronic structure.- Can determine oxidation state and coordination environment.[6] | High: Can speciate tin in various matrices and determine the degree of oxidation.[6] | - Requires a synchrotron radiation source.- Data analysis can be complex. |
Quantitative Data Summary
The key to using 119Sn Mössbauer spectroscopy for oxidation studies lies in the distinct parameters for Sn(II) and Sn(IV) species. The isomer shift (δ) is directly related to the s-electron density at the nucleus, which differs significantly between the two oxidation states. The quadrupole splitting (Δ or ΔE₋) arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient, which is prominent for the lone-pair bearing Sn(II) ion.
| Tin Species | Oxidation State | Isomer Shift (δ) [mm/s] (relative to CaSnO₃) | Quadrupole Splitting (Δ) [mm/s] | Reference |
| α-SnF₂ | Sn(II) | ~3.40 | ~1.52 | [7] |
| Hydrated SnF₂ | Sn(II) | ~3.46 | ~1.70 | [8][9][10] |
| SnO₂ (Oxidation Product) | Sn(IV) | ~0.00 | ~0.5 - 1.0 (often a broad singlet or small doublet) | [11] |
Note: The SnO₂ peak is often observed as a small, broad singlet centered at approximately 0 mm/s.[1][3]
Experimental Protocols
119Sn Mössbauer Spectroscopy
This protocol outlines the key steps for analyzing this compound samples for oxidation.
Objective: To quantify the ratio of Sn(II) to Sn(IV) in a this compound sample.
Methodology:
-
Sample Preparation:
-
The this compound sample is ground into a fine, uniform powder.
-
The powder is pressed into a sample holder, typically a plastic or lead-free solder ring, to achieve a uniform thickness. The optimal sample thickness is typically around 0.5 mg of 119Sn per cm².[4]
-
For air-sensitive or aged samples, preparation should be handled in an inert atmosphere (e.g., a glovebox) to prevent further oxidation.
-
-
Instrumentation:
-
Data Collection:
-
The sample (absorber) is mounted in a cryostat between the source and a proportional counter detector.
-
Spectra are collected at a controlled temperature, often at liquid nitrogen temperature (77 K) or ambient temperature, to increase the recoilless fraction and improve signal-to-noise.[3]
-
Data is collected over a velocity range sufficient to capture the peaks for both Sn(II) and Sn(IV), typically from -4 mm/s to +6 mm/s.
-
-
Data Analysis:
-
The resulting spectrum is fitted with Lorentzian line shapes using specialized software.
-
The spectrum is deconvoluted into subspectra corresponding to the different tin species present.
-
The Sn(II) fluoride component is fitted with a quadrupole doublet.
-
The Sn(IV) oxide component is fitted with a singlet or a small doublet around 0 mm/s.
-
-
The relative area of each subspectrum is proportional to the relative abundance of that tin species, allowing for quantification of the extent of oxidation.
-
Alternative Techniques: Methodological Overview
-
X-ray Photoelectron Spectroscopy (XPS): The sample is placed in an ultra-high vacuum chamber. A monochromatic X-ray beam irradiates the sample surface, causing the emission of photoelectrons. An electron energy analyzer measures the kinetic energy of these electrons. High-resolution spectra of the Sn 3d region are recorded to identify the binding energies associated with Sn(II) and Sn(IV).
-
X-ray Diffraction (XRD): A powdered sample is placed on a sample holder in a diffractometer. A monochromatic X-ray beam (commonly Cu Kα) is directed at the sample. The detector and X-ray source rotate, and the intensity of the diffracted X-rays is recorded as a function of the 2θ angle. The resulting diffractogram is compared to reference patterns (e.g., from the ICDD database) to identify the crystalline phases present.
Visualizing the Workflow
The following diagram illustrates the logical workflow for studying this compound oxidation using 119Sn Mössbauer Spectroscopy.
Caption: Experimental workflow for analyzing SnF₂ oxidation via 119Sn Mössbauer spectroscopy.
References
- 1. Oxidation and passivating effect in this compound and chloride fluoride solid solutions: a 119Sn Mössbauer study [inis.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. witpress.com [witpress.com]
- 4. 119mSn Mössbauer studies on tin compounds | Semantic Scholar [semanticscholar.org]
- 5. arxiv.org [arxiv.org]
- 6. Solving the problem with stannous fluoride: Formulation, stabilization, and antimicrobial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A tin-119 Mössbauer study of the phase transitions in SnF2 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. A 19F, 119Sn nuclear magnetic resonance and 119Sn Mössbauer study of the SnF2–MF–H2O system | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of Stannous Fluoride and Other Key Dental Compounds
Stannous fluoride (SnF2) has long been recognized for its therapeutic benefits in oral hygiene, extending beyond caries prevention to significant antimicrobial activity. This guide provides a comparative analysis of the antimicrobial efficacy of SnF2 against other widely used dental compounds, namely sodium fluoride (NaF), chlorhexidine (CHX), and triclosan. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Mechanism of Action: The Stannous Ion Advantage
Unlike sodium fluoride, which primarily acts through the fluoride ion to inhibit demineralization and promote remineralization of tooth enamel, stannous fluoride's antimicrobial properties are largely attributed to the stannous ion (Sn2+).[1][2][3] The stannous ion exerts both bactericidal and bacteriostatic effects through multiple mechanisms.[2][4] It can interfere with essential bacterial metabolic processes, such as glycolysis, thereby slowing bacterial growth and acid production.[4][5] Furthermore, SnF2 can disrupt the bacterial membrane, leading to the leakage of cellular components and cell death.[4] Recent studies also suggest that the stannous ion can bind to bacterial endotoxins like lipopolysaccharides (LPS), which are critical components of the cell walls of gram-negative bacteria, thus reducing plaque toxicity.[2][4] This multifaceted mechanism contributes to its broad-spectrum antimicrobial activity.
Comparative Efficacy: Data from In Vitro and In Vivo Studies
The following tables summarize the comparative antimicrobial efficacy of SnF2 against other dental compounds based on available experimental data.
Table 1: Comparison of Plaque Reduction Efficacy
| Compound/Formulation | Comparison Group | Study Duration | Plaque Reduction Outcome | Reference |
| Stabilized Stannous Fluoride (SnF2) Dentifrice | Triclosan Positive Control Dentifrice | 4 weeks | 23.1% lower whole mouth plaque scores and 43.5% lower interproximal plaque scores for SnF2 group (P<0.0001). | [6] |
| 0.454% SnF2/Hexametaphosphate Dentifrices | 0.3% Triclosan/2% Gantrez/0.243% NaF/Silica Abrasive Dentifrice | 2 weeks | SnF2 dentifrices demonstrated significantly (p<0.002) lower plaque area % (13.21-14.18) compared to triclosan (17.4) and a non-antibacterial control (16.8). | [7] |
| SnF2 Dentifrice | Conventional NaF Dentifrice | 30 hours (Plaque Regrowth Model) | Rank ordered antimicrobial efficacy: SnF2 > essential oils > NaF. | [8] |
| Amine Fluoride/Stannous Fluoride (AmF/SnF2) Toothpaste | Sodium Fluoride (NaF) Toothpaste | 9 months | Both groups showed a significant reduction in plaque index, with a slightly higher, though not statistically significant, reduction in the AmF/SnF2 group. | [9] |
Table 2: Comparison of Antibacterial Activity
| Compound/Formulation | Comparison Group | Key Findings | Reference |
| 0.4% Stannous Fluoride (SnF2) Gel | 0.12% Chlorhexidine (CHX) | SnF2 and CHX were consistently more effective in inhibiting oral bacteria compared to other commercial mouth rinses. The study concluded that SnF2 gel is as effective as CHX in inhibiting the growth of bacteria commonly found in dental plaque. | [10] |
| 2% Chlorhexidine Gel and 4% Stannous Fluoride Gel | Placebo Gel | Both CHX and SnF2 gels showed a greater than 99% reduction in the microflora of periodontal pockets within 30 minutes of application, which was significantly greater than the placebo. | [11] |
| Stannous Fluoride (SnF2) Toothpaste | Triclosan and conventional NaF toothpastes | SnF2 toothpaste was marginally better at suppressing salivary bacterial counts compared to triclosan and NaF toothpastes, though all were significantly less effective than chlorhexidine. | [12] |
| Stannous Fluoride (SnF2) Toothpaste | Sodium Monofluorophosphate Dentifrice | SnF2 toothpaste showed greater reductions in bacteria from various oral microenvironments (14% to 27% at 4 weeks, increasing to 27% to 41% after 8 weeks) 12 hours after brushing compared to the control. | [13] |
| 1% Chlorhexidine (CHX) Gel and SnF2-Amine Fluoride (AmF) Gel | Placebo Gel | Professional tooth cleaning with CHX gel was most effective in reducing salivary mutans streptococci, with baseline levels returning in 11 weeks. The SnF2-AmF gel also significantly reduced mutans streptococci, but recolonization occurred within 7 weeks. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols from the cited studies.
Protocol 1: In Vivo Plaque Reduction Study
-
Objective: To compare the anti-plaque effect of a stabilized stannous fluoride dentifrice versus a triclosan dentifrice over a 4-week period.[6]
-
Study Design: A randomized, parallel, double-blind, 4-week clinical trial.
-
Subjects: Subjects with evidence of plaque were recruited.
-
Procedure:
-
Subjects received a baseline plaque evaluation using the Rustogi Modification of the Navy Plaque Index (RMNPI).
-
Subjects were randomly assigned to either the SnF2 dentifrice group or the triclosan positive control dentifrice group.
-
Participants brushed with their assigned product according to the manufacturer's instructions at home for 4 weeks.
-
Plaque was re-evaluated using the RMNPI after 4 weeks of product use.
-
-
Statistical Analysis: Analysis of covariance was used with the baseline value as the covariate.
Protocol 2: In Vitro Antibacterial Inhibition Assay (Agar Diffusion Method)
-
Objective: To evaluate and compare the antimicrobial effect of SnF2 gel and other commonly used oral antimicrobial agents.[10]
-
Bacterial Strains: Oral plaque bacteria including Streptococcus sanguis, Streptococcus sobrinus, Actinomyces viscosus, Actinobacillus actinomycetemcomitans, Bacteroides gingivalis, and Bacteroides intermedius.
-
Procedure:
-
A lawn of the specific bacteria to be tested was spread onto blood agar plates.
-
Wells were punched into the agar.
-
Each well was filled with 75 microliters of one of the antimicrobial products (e.g., 0.4% SnF2, 0.12% chlorhexidine) or a control solution (physiological saline as a negative control).
-
The agar plates were incubated in an anaerobic chamber at 37°C for 5-7 days.
-
The zones of inhibition in the bacterial lawn were measured using a Boley gauge.
-
Each experiment was performed in duplicate, and the mean zones of bacterial inhibition were determined.
-
Protocol 3: In Vivo Salivary Bacterial Count Reduction Study
-
Objective: To measure the persistence of antimicrobial activity of various oral hygiene products by recording the duration of salivary bacterial count reductions.[12]
-
Study Design: An 8-cell randomized cross-over study.
-
Subjects: A panel of 16 volunteers.
-
Procedure:
-
Baseline salivary bacterial counts were recorded.
-
Subjects used one of the test products (including SnF2 toothpaste, triclosan toothpaste, and a chlorhexidine rinse as a positive control) in a single exposure.
-
Salivary bacterial counts were subsequently recorded at intervals up to 420 minutes post-exposure.
-
-
Analysis: The reduction in salivary bacterial counts over time was compared between the different products.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Antimicrobial Efficacy Testing
Caption: A generalized workflow for assessing the antimicrobial efficacy of dental compounds.
Antimicrobial Mechanisms of Stannous Fluoride (SnF2)
Caption: Proposed antimicrobial mechanisms of action for stannous fluoride.
Conclusion
The available evidence strongly indicates that stannous fluoride possesses potent, broad-spectrum antimicrobial properties that are superior to those of sodium fluoride and comparable, in some respects, to chlorhexidine, the current gold standard. Its unique mechanism of action, targeting multiple bacterial functions, makes it a highly effective agent in reducing plaque and inhibiting the growth of oral bacteria. While some studies show chlorhexidine to have a more sustained effect in reducing salivary bacterial counts, SnF2 has demonstrated significant and prolonged reductions in bacterial populations in various oral microenvironments.[12][13] Compared to triclosan, stabilized stannous fluoride formulations have been shown to be more effective in reducing plaque.[6][7] For researchers and drug development professionals, the multifaceted antimicrobial activity of the stannous ion presents a compelling area for further investigation and formulation optimization to enhance oral health outcomes.
References
- 1. Stannous Fluoride in Toothpastes: A Review of Its Clinical Effects and Likely Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interactions and effects of a stannous-containing sodium fluoride dentifrice on oral pathogens and the oral microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dimensionsofdentalhygiene.com [dimensionsofdentalhygiene.com]
- 4. dentalcare.com [dentalcare.com]
- 5. compendiumlive.com [compendiumlive.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of intraoral antimicrobial effects of stabilized stannous fluoride dentifrice, baking soda/peroxide dentifrice, conventional NaF dentifrice and essential oil mouthrinse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of plaque and gingivitis prevention by AmF/SnF2 and NaF. A clinical and microbiological 9-month study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibitory effect of stannous fluoride and other commonly used antimicrobial agents on oral bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Short-term bactericidal activity of chlorhexidine gel, stannous fluoride gel and amine fluoride gel tested in periodontal pockets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of triclosan, stannous fluoride and chlorhexidine products on: (II) Salivary bacterial counts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial effects of a stannous fluoride toothpaste in distinct oral microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparative antibacterial effects of chlorhexidine and stannous fluoride-amine fluoride containing dental gels against salivary mutans streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tin(II) Fluoride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Tin(II) fluoride (SnF₂), also known as stannous fluoride, is a compound that requires careful handling and adherence to specific disposal protocols due to its hazardous properties. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its hazards. This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: In case of dust formation or insufficient ventilation, use a NIOSH-approved respirator with a particulate filter.[3]
In Case of a Spill: In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation. For small spills, carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[5] Avoid generating dust.[5] For larger spills, contain the area and follow your institution's emergency procedures.
Disposal Procedures for this compound
The primary rule for the disposal of this compound is that it is classified as hazardous waste and must be disposed of in accordance with local, state, and federal regulations.[5][6] Under no circumstances should this compound be disposed of down the drain or in regular trash. [1][5]
The recommended disposal route is to transfer the waste to a licensed waste disposal facility.[5] However, in a laboratory setting, it is often beneficial to convert the hazardous waste into a less harmful form before collection. A common and effective method for treating aqueous solutions of this compound is through chemical precipitation.
Experimental Protocol: Neutralization and Precipitation of Aqueous this compound Waste
This protocol outlines a method for the precipitation of tin and fluoride ions from an aqueous solution using calcium hydroxide (slaked lime). This process converts the soluble, hazardous this compound into less soluble and less hazardous precipitates of tin hydroxide and calcium fluoride.
Materials:
-
Aqueous this compound waste solution
-
Calcium hydroxide (Ca(OH)₂)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beakers or other suitable reaction vessels
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Appropriate PPE
Procedure:
-
Preparation: Work in a well-ventilated fume hood and wear all required PPE. Place the aqueous this compound waste in a suitably sized beaker on a stir plate.
-
Initial pH Measurement: Measure and record the initial pH of the waste solution. It is likely to be acidic.
-
Neutralization and Precipitation:
-
Slowly add a slurry of calcium hydroxide to the stirring this compound solution. Calcium hydroxide will neutralize any acidity and provide the calcium ions necessary for the precipitation of fluoride.
-
The following reactions will occur:
-
SnF₂(aq) + Ca(OH)₂(aq) → Sn(OH)₂(s) + CaF₂(s)
-
-
Monitor the pH of the solution continuously. Continue adding calcium hydroxide until the pH of the solution is in the neutral range (pH 7-8).
-
-
Stirring and Settling: Allow the mixture to stir for at least one hour to ensure the precipitation reactions are complete. After stirring, turn off the stir plate and allow the precipitate to settle.
-
Filtration: Carefully separate the solid precipitate from the liquid by filtration.
-
Analysis of the Liquid Filtrate: Before disposing of the liquid filtrate down the drain, it is crucial to test it for the presence of residual tin and fluoride ions to ensure it meets local sewer discharge limits. If the concentration of these ions is still above the permissible limits, the precipitation process should be repeated.
-
Handling of the Precipitate: The solid precipitate, containing tin hydroxide and calcium fluoride, should be collected in a labeled hazardous waste container. While less hazardous than the original this compound solution, it must still be disposed of as chemical waste through your institution's environmental health and safety office.
Quantitative Data for Disposal Considerations:
| Parameter | Value/Range | Notes |
| pH for Precipitation | 7 - 8 | Optimal range for the precipitation of tin hydroxide and calcium fluoride. |
| Solubility of CaF₂ | ~15 mg/L at 25°C | The low solubility of calcium fluoride is the basis for its removal from solution. |
| Solubility of Sn(OH)₂ | Very low | Tin(II) hydroxide is practically insoluble in water. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.
References
Personal protective equipment for handling Tin(II) fluoride
Essential Safety and Handling of Tin(II) Fluoride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like this compound (SnF₂) is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It is crucial to use appropriate personal protective equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] |
| Skin and Body | Wear suitable protective clothing to prevent skin contact.[1] |
| Respiratory | In case of potential inhalation of dust, a NIOSH-certified dust and mist (orange cartridge) respirator is recommended.[1] |
Exposure Limits
Adherence to occupational exposure limits is critical to prevent adverse health effects.
| Organization | Limit Type | Value (as F) |
| ACGIH | TLV-TWA | 2.5 mg/m³ |
| NIOSH | REL-TWA | 2.5 mg/m³ |
| OSHA | PEL-TWA | 2.5 mg/m³ |
Source: Information compiled from multiple safety data sheets.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for laboratory safety.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A fume hood or local exhaust ventilation should be used to minimize dust exposure.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1]
-
Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
Handling
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][3] Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]
-
Clothing: Contaminated clothing should be removed and washed before reuse.[1]
Storage
-
Conditions: Store in a cool, dry, well-ventilated place away from heat.[1][2] It is sensitive to moisture and air.[2][5]
-
Incompatibilities: Store separately from strong oxidizing agents, acids, and metals.[2][3]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. Get medical advice/attention if skin irritation occurs.[1] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[1] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[2][4] If the person is conscious, give one or two glasses of water to drink.[3] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Classification: this compound is considered hazardous waste.
-
Disposal Method: Dispose of the contents and container to a licensed waste disposal facility in accordance with local, national, and international regulations.[1]
-
Environmental Precautions: Avoid release to the environment.[1] Do not dispose of waste into the sewer system.[1] Spills should be contained to prevent migration into sewers or streams.[1]
Spill Cleanup
-
Evacuate unnecessary personnel from the area.
-
Wear the appropriate personal protective equipment as described above.
-
Sweep or shovel the spilled material into an appropriate, labeled container for disposal.[1]
-
Avoid generating dust during cleanup.
-
Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
